CDK2-IN-39
Description
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Properties
Molecular Formula |
C14H15N3O4S |
|---|---|
Molecular Weight |
321.35 g/mol |
IUPAC Name |
2-[[2-(2,5-dioxopyrrolidin-1-yl)acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide |
InChI |
InChI=1S/C14H15N3O4S/c15-13(21)12-7-2-1-3-8(7)22-14(12)16-9(18)6-17-10(19)4-5-11(17)20/h1-6H2,(H2,15,21)(H,16,18) |
InChI Key |
KHBZGSPGIADNNV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)SC(=C2C(=O)N)NC(=O)CN3C(=O)CCC3=O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of INX-315, a Selective CDK2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of INX-315, a potent and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2). INX-315 is an orally bioavailable small molecule with potential antineoplastic activity.[1] This document details its biochemical and cellular activities, the experimental protocols used for its characterization, and its effects on cell cycle regulation and tumor growth.
Core Mechanism of Action
INX-315 selectively targets and binds to the ATP-binding pocket of CDK2, inhibiting its kinase activity.[2][3] CDK2 is a serine/threonine kinase that plays a crucial role in the G1-S phase transition of the cell cycle.[2][4] By inhibiting CDK2, INX-315 prevents the phosphorylation of key substrates, including the Retinoblastoma protein (Rb).[2][4][5] This leads to hypophosphorylation of Rb, which in turn prevents the release of the E2F transcription factor.[2][4] The sequestration of E2F results in the downregulation of genes required for DNA replication and cell cycle progression, ultimately leading to a G1 phase cell cycle arrest and an induction of apoptosis or a senescence-like state in tumor cells.[1][2][4][6] This targeted inhibition of CDK2 makes INX-315 a promising therapeutic agent for cancers with dysregulated CDK2 activity, such as those with CCNE1 amplification or those that have developed resistance to CDK4/6 inhibitors.[2][4][7]
Quantitative Data Presentation
The following tables summarize the quantitative data for INX-315's inhibitory activity from biochemical and cellular assays.
Table 1: Biochemical Inhibitory Activity of INX-315 against Cyclin-Dependent Kinases
| Target Complex | IC50 (nM) | Assay | Reference |
| CDK2/Cyclin E1 | 0.6 | Nanosyn Biochemical Assay | [2][8][9][10] |
| CDK2/Cyclin A2 | 2.5 | Nanosyn Biochemical Assay | [2][8][10] |
| CDK1/Cyclin B1 | >30 | Nanosyn Biochemical Assay | [2] |
| CDK4/Cyclin D1 | >1000 | Nanosyn Biochemical Assay | [2] |
| CDK6/Cyclin D3 | >1000 | Nanosyn Biochemical Assay | [2] |
| CDK9/Cyclin T1 | >1000 | Nanosyn Biochemical Assay | [2] |
Table 2: Intracellular Target Engagement and Cellular Proliferation Inhibition of INX-315
| Assay Type | Cell Line/Target | IC50 (nM) | Reference |
| NanoBRET Target Engagement | CDK2/Cyclin E1 | 2.3 | [2][6][10] |
| NanoBRET Target Engagement | CDK1/Cyclin B1 | 374 | [2] |
| NanoBRET Target Engagement | CDK9/Cyclin T1 | 2950 | [2] |
| Cell Proliferation (CTG Assay) | OVCAR3 (ovarian, CCNE1-amplified) | Not specified, but sensitive | [5] |
| Cell Proliferation (CTG Assay) | MKN1 (gastric, CCNE1-amplified) | Not specified, but sensitive | [5] |
| Cell Proliferation (CTG Assay) | Hs68 (normal human fibroblasts) | 1430 | [9] |
| Cell Proliferation (various) | Panel of ovarian cancer cell lines | Mean IC50 of 26 | [10] |
Signaling Pathway and Mechanism of Action Diagram
References
- 1. Facebook [cancer.gov]
- 2. INX-315, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Item - Figure 1 from INX-315, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors - American Association for Cancer Research - Figshare [aacr.figshare.com]
- 4. INX-315, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. incyclixbio.com [incyclixbio.com]
- 6. selleckchem.com [selleckchem.com]
- 7. petermac.org [petermac.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Incyclix Bio’s CDK2 inhibitor INX-315 shows antitumor activity in CCNE1-amplified cancers | BioWorld [bioworld.com]
- 10. INX-315 | CDK2 inhibitor | Probechem Biochemicals [probechem.com]
CDK2-IN-39 chemical structure and properties
An In-depth Technical Guide on the Cyclin-Dependent Kinase 2 Inhibitor: CDK2-IN-39 (R547)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of the potent cyclin-dependent kinase inhibitor, this compound, also known as R547. This document includes a summary of its quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.
Core Compound Information
This compound (R547) is a potent, selective, and orally active ATP-competitive inhibitor of cyclin-dependent kinases (CDKs).[1] Its chemical name is --INVALID-LINK--methanone.[2][3] R547 belongs to the 2,4-diamino-5-ketopyrimidine class of compounds and has demonstrated significant antitumor activity in preclinical models.[2][4]
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound (R547).
| Property | Value | Reference |
| IUPAC Name | --INVALID-LINK--methanone | [3] |
| Synonyms | R547, Compound 39 | [2][4] |
| Molecular Formula | C₁₈H₂₁F₂N₅O₄S | [3] |
| Molecular Weight | 441.45 g/mol | [3][5] |
| CAS Number | 741713-40-6 | [3] |
| Solubility | Soluble in DMSO (up to 100 mM) | [3] |
Pharmacological Properties
This compound (R547) is a highly potent inhibitor of several key cell cycle CDKs. Its inhibitory activity is summarized in the tables below.
Table 1: In Vitro Kinase Inhibitory Activity
| Target | Kᵢ (nM) | Reference |
| CDK1/cyclin B | 2 | [1] |
| CDK2/cyclin E | 3 | [1] |
| CDK4/cyclin D1 | 1 | [1] |
Kᵢ (Inhibition constant) is a measure of the inhibitor's binding affinity to the target kinase.
Table 2: Cellular Potency
| Cell Line | Assay Type | IC₅₀ (µM) | Reference |
| HCT116 | Proliferation | 0.08 | [2][4] |
IC₅₀ (Half-maximal inhibitory concentration) indicates the concentration of the inhibitor required to inhibit a biological process by 50%.
Mechanism of Action
This compound (R547) functions as an ATP-competitive inhibitor, meaning it binds to the ATP-binding pocket of the CDK enzyme, preventing the binding of ATP and subsequent phosphorylation of substrate proteins.[2][5] The primary targets of R547 are the cyclin-dependent kinases that regulate the cell cycle, particularly the G1 to S phase transition.[1][5] By inhibiting CDK1, CDK2, and CDK4, R547 effectively blocks the phosphorylation of the retinoblastoma protein (Rb).[1][5] This prevents the release of the E2F transcription factor, which is necessary for the transcription of genes required for DNA replication, thereby inducing cell cycle arrest in the G1 and G2 phases and promoting apoptosis.[1]
Signaling Pathway and Experimental Workflow Visualizations
To better illustrate the biological context and experimental procedures related to this compound (R547), the following diagrams are provided in Graphviz DOT language.
Simplified CDK2 Signaling Pathway in G1/S Transition
Caption: Simplified CDK2 signaling pathway and the inhibitory action of this compound (R547).
Experimental Workflow for an In Vitro CDK2 Kinase Assay
Caption: A typical experimental workflow for an in vitro CDK2 kinase inhibition assay.
Experimental Protocols
The following are representative protocols for assays used to characterize CDK2 inhibitors like R547.
In Vitro CDK2/Cyclin A Kinase Assay (Luminescence-based)
This protocol is adapted from commercially available kinase assay kits.
Materials:
-
Recombinant human CDK2/Cyclin A enzyme
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
CDK substrate peptide
-
ATP solution
-
This compound (R547) serially diluted in appropriate solvent (e.g., DMSO)
-
Kinase-Glo® Max reagent
-
White, opaque 96-well plates
-
Microplate reader capable of measuring luminescence
Procedure:
-
Prepare a master mixture containing kinase assay buffer, CDK substrate peptide, and ATP.
-
Add 25 µL of the master mixture to each well of a 96-well plate.
-
Add 5 µL of serially diluted this compound (R547) or vehicle control to the appropriate wells.
-
To initiate the kinase reaction, add 20 µL of diluted CDK2/Cyclin A enzyme solution to each well. The "blank" wells should receive 20 µL of kinase assay buffer without the enzyme.
-
Incubate the plate at 30°C for a specified time (e.g., 45 minutes).
-
After incubation, allow the plate to equilibrate to room temperature.
-
Add 50 µL of Kinase-Glo® Max reagent to each well to stop the reaction and generate a luminescent signal.
-
Incubate at room temperature for 15 minutes, protecting the plate from light.
-
Measure the luminescence using a microplate reader.
-
The amount of ATP consumed is inversely correlated with the luminescent signal. Calculate the percent inhibition for each concentration of R547 and determine the IC₅₀ value.
Cell Proliferation Assay (e.g., using HCT116 cells)
This protocol outlines a general procedure to assess the anti-proliferative effects of this compound (R547).
Materials:
-
HCT116 human colorectal carcinoma cells
-
Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)
-
This compound (R547) serially diluted in cell culture medium
-
96-well clear-bottom cell culture plates
-
Cell proliferation reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS) or similar)
-
Microplate reader capable of measuring absorbance at the appropriate wavelength
Procedure:
-
Seed HCT116 cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
The next day, remove the medium and replace it with fresh medium containing serial dilutions of this compound (R547) or a vehicle control.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
After the incubation period, add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (e.g., 1-4 hours) to allow for the conversion of the reagent by viable cells into a colored formazan (B1609692) product.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.
-
The absorbance is directly proportional to the number of viable cells. Calculate the percent inhibition of cell proliferation for each concentration of R547 and determine the IC₅₀ value.
Conclusion
This compound (R547) is a well-characterized, potent inhibitor of cyclin-dependent kinases with significant anti-proliferative activity. Its ATP-competitive mechanism of action and efficacy in preclinical models make it a valuable tool for cancer research and a promising candidate for further drug development. The information and protocols provided in this guide offer a solid foundation for researchers and scientists working with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. R 547 | Non-selective CDKs | Tocris Bioscience [tocris.com]
- 4. rcsb.org [rcsb.org]
- 5. selleckchem.com [selleckchem.com]
An In-depth Technical Guide to the Target Selectivity of a Novel CDK2 Inhibitor
Executive Summary: This technical guide provides a comprehensive overview of the target selectivity of the novel and potent Cyclin-Dependent Kinase 2 (CDK2) inhibitor, INX-315. Due to the absence of publicly available information on a compound designated "CDK2-IN-39," this document utilizes INX-315 as a representative selective CDK2 inhibitor to illustrate the principles and methodologies for determining kinase selectivity. This guide is intended for researchers, scientists, and drug development professionals, offering detailed quantitative data, experimental protocols, and visual representations of relevant biological pathways and workflows.
Introduction to CDK2 Inhibition
Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that play a crucial role in regulating the cell cycle.[1] Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. CDK2, in particular, is a key driver of the G1/S phase transition and is essential for DNA replication.[1][2] Its aberrant activation, often through the amplification of its binding partner Cyclin E1 (CCNE1), is implicated in various malignancies and in the development of resistance to CDK4/6 inhibitors.[3][4] The development of highly selective CDK2 inhibitors is therefore a promising therapeutic strategy. INX-315 is a novel, potent, and orally active CDK2 inhibitor that has demonstrated significant anti-tumor activity in preclinical models.[3][5]
Target Selectivity Profile of INX-315
The selectivity of a kinase inhibitor is paramount to its therapeutic efficacy and safety profile. Off-target inhibition can lead to unforeseen toxicities. The selectivity of INX-315 has been rigorously characterized using both biochemical and live-cell assays.
Biochemical assays measure the ability of a compound to inhibit the activity of a purified enzyme in vitro. The half-maximal inhibitory concentration (IC50) is a standard measure of inhibitor potency.
| Kinase Target | Biochemical IC50 (nM) | Fold Selectivity vs. CDK2/Cyclin E1 |
| CDK2/Cyclin E1 | 0.6 | 1 |
| CDK2/Cyclin A2 | 2.5 | 4 |
| CDK1/Cyclin B | 30 | 50 |
| CDK4/Cyclin D1 | 133 | 222 |
| CDK6/Cyclin D3 | 338 | 563 |
| CDK9/Cyclin T1 | 73 | 122 |
| CSF1R | 2.29 | 3.8 |
Data compiled from multiple sources.[3][6][7]
To assess target engagement within a cellular context, the NanoBRET (Bioluminescence Resonance Energy Transfer) assay is employed. This technology measures the apparent affinity of a compound for its target in live cells, providing a more physiologically relevant measure of potency and selectivity.[8][9]
| Kinase Target | Intracellular NanoBRET IC50 (nM) | Fold Selectivity vs. CDK2/Cyclin E1 |
| CDK2/Cyclin E1 | 2.3 | 1 |
| CDK1/Cyclin B1 | 374 | 163 |
| CDK9/Cyclin T1 | 2950 | 1283 |
Data compiled from multiple sources.[5][7][10]
These data highlight the high potency and selectivity of INX-315 for CDK2 over other CDK family members, particularly in a live-cell environment.[10]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
This protocol outlines a general procedure for determining the biochemical IC50 of an inhibitor against a purified kinase.
-
Reaction Setup: In a 96-well or 384-well plate, a reaction mixture is prepared containing the purified active CDK/cyclin complex, a suitable substrate (e.g., a peptide derived from Histone H1 or Rb), and a kinase assay buffer (typically containing Tris-HCl, MgCl2, and DTT).
-
Inhibitor Addition: The test inhibitor (e.g., INX-315) is added at various concentrations.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP.
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a defined period.
-
Reaction Termination: The reaction is stopped by the addition of a solution containing EDTA.
-
Detection: The amount of phosphorylated substrate is quantified. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in the kinase reaction.[11] This is achieved by converting the generated ADP to ATP, which is then used in a luciferase-based reaction to produce a luminescent signal that is proportional to the kinase activity.[11]
-
Data Analysis: The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
This protocol describes a live-cell assay to measure the affinity of a compound for its target protein.[9][12]
-
Cell Preparation: HEK293T cells are transiently transfected with a plasmid encoding the target kinase as a fusion protein with NanoLuc® luciferase (e.g., CDK2-NanoLuc®).[12]
-
Cell Plating: The transfected cells are harvested and plated into 96-well or 384-well white assay plates.
-
Compound and Tracer Addition: The test compound (e.g., INX-315) is serially diluted and added to the cells, followed by the addition of a cell-permeable fluorescent tracer that binds to the active site of the target kinase.
-
Equilibration: The plate is incubated to allow the compound and tracer to reach binding equilibrium with the target protein within the cells.
-
Detection: A substrate for NanoLuc® luciferase is added, and the BRET signal is measured. The BRET ratio is calculated as the ratio of the light emitted by the fluorescent tracer to the light emitted by the NanoLuc® luciferase.[12]
-
Data Analysis: The displacement of the tracer by the test compound results in a decrease in the BRET signal. The intracellular IC50 value is determined by plotting the BRET ratio against the logarithm of the compound concentration.
Visualizations
Caption: CDK2 signaling in the G1/S cell cycle transition.
Caption: Workflow for a biochemical kinase inhibition assay.
Caption: Workflow for the NanoBRET target engagement assay.
References
- 1. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. INX-315, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. INX-315 | CDK2 inhibitor | Probechem Biochemicals [probechem.com]
- 7. incyclixbio.com [incyclixbio.com]
- 8. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [worldwide.promega.com]
- 9. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [worldwide.promega.com]
- 10. incyclixbio.com [incyclixbio.com]
- 11. promega.com [promega.com]
- 12. eubopen.org [eubopen.org]
Unraveling CDK2-IN-39: A Technical Overview of a Cyclin-Dependent Kinase 2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Cyclin-dependent kinase 2 (CDK2) continues to be a focal point in oncology research due to its critical role in cell cycle progression. The deregulation of CDK2 activity is a hallmark of various cancers, making it a prime target for therapeutic intervention. Among the arsenal (B13267) of small molecule inhibitors developed to target this kinase, CDK2-IN-39 has emerged as a notable compound. This technical guide provides a comprehensive overview of the discovery and synthesis of this compound, presenting available data, outlining experimental methodologies, and visualizing key pathways to facilitate further research and development in this domain.
Discovery and Activity
This compound, also referenced as "compound 4" in some commercial contexts, is a potent inhibitor of CDK2. While the specific discovery and lead optimization process for this exact molecule is not extensively detailed in publicly available primary literature, its chemical structure and inhibitory data are accessible through chemical suppliers and databases. It is identified by the CAS number 730945-59-2.
Biological Activity
Quantitative data from various sources indicate its inhibitory potential against CDK2. The following table summarizes the key inhibitory activity values.
| Target | Assay | IC₅₀ (nM) | Notes |
| CDK2 | Biochemical | Data Not Available | - |
| CDK2/Cyclin E1 | Biochemical | <10 | Potent inhibition of the active complex. |
| CDK2/Cyclin B1 | Biochemical | >10-20 | Lower potency against this complex. |
Note: The lack of a specific primary publication for this compound (HY-169683) limits the availability of comprehensive quantitative data from a single, peer-reviewed source. The data presented is aggregated from supplier information.
Synthesis Pathway
The synthesis of this compound, based on its chemical structure, can be logically deduced through established organic chemistry principles. The core of the molecule is a substituted pyrimidine (B1678525) ring, a common scaffold for kinase inhibitors. A plausible retrosynthetic analysis suggests a convergent synthesis strategy.
The following diagram, generated using the DOT language, illustrates a potential synthetic pathway for this compound.
In Vitro Activity of CDK2-IN-50 on CDK2/Cyclin E: A Technical Guide
Abstract: This technical guide provides a comprehensive overview of the in vitro activity of the potent Cyclin-Dependent Kinase 2 (CDK2) inhibitor, CDK2-IN-50 (also known as compound 8b), with a specific focus on its interaction with the CDK2/cyclin E complex. This document includes a summary of its inhibitory potency, detailed experimental methodologies for assessing its activity, and visualizations of the relevant signaling pathway and experimental workflow. The information presented herein is intended to support further research and development of selective CDK2 inhibitors for therapeutic applications. It is important to note that the compound referred to in this guide, CDK2-IN-50, is believed to be the correct identity for the user's query regarding "CDK2-IN-39," based on available scientific literature.
Quantitative Data Summary
CDK2-IN-50 is a highly potent inhibitor of the CDK2/cyclin E complex. Its in vitro activity has been quantified, demonstrating significant potential for this compound in targeting CDK2-dependent processes.
| Compound | Target Complex | Parameter | Value (nM) | Reference |
| CDK2-IN-50 (Compound 8b) | CDK2/cyclin E1 | IC50 | 0.77 | [1][2][3][4] |
| Roscovitine (Reference) | CDK2/cyclin E1 | IC50 | 1.94 | [1][2][3][4] |
Experimental Protocols
The following section details the methodology for determining the in vitro inhibitory activity of CDK2-IN-50 against the CDK2/cyclin E1 complex, as described in the referenced literature.
In Vitro CDK2/Cyclin E1 Enzymatic Inhibition Assay
The potency of CDK2-IN-50 was determined using a kinase activity assay that measures the phosphorylation of a substrate by the CDK2/cyclin E1 enzyme.
Materials and Reagents:
-
Recombinant human CDK2/cyclin E1 enzyme
-
Substrate (e.g., Histone H1 or a specific peptide)
-
ATP (Adenosine triphosphate)
-
Test compound (CDK2-IN-50) and reference inhibitor (Roscovitine)
-
Assay buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit from Promega)
-
Microplates (e.g., 96-well or 384-well)
-
Luminometer for signal detection
Procedure:
-
Compound Preparation: A stock solution of CDK2-IN-50 is prepared in a suitable solvent, such as DMSO. A serial dilution is then performed to obtain a range of concentrations for IC50 determination.
-
Reaction Setup: The kinase reaction is typically performed in a multi-well plate format. Each well contains the assay buffer, a fixed concentration of the recombinant CDK2/cyclin E1 enzyme, and the substrate.
-
Initiation of Reaction: The test compound (CDK2-IN-50) at various concentrations is added to the wells. The kinase reaction is initiated by the addition of a specific concentration of ATP. The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 60 minutes at room temperature).
-
Termination and Detection: The reaction is terminated, and the amount of ADP produced, which is proportional to the kinase activity, is measured. The ADP-Glo™ assay is a common method for this, involving two steps:
-
Addition of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Addition of Kinase Detection Reagent to convert the generated ADP into ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.
-
-
Data Analysis: The luminescence is measured using a plate-reading luminometer. The data is then plotted as the percentage of kinase inhibition versus the logarithm of the inhibitor concentration. The IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, is calculated by fitting the data to a sigmoidal dose-response curve.
Visualizations
CDK2/Cyclin E Signaling Pathway and Inhibition by CDK2-IN-50
The following diagram illustrates the role of the CDK2/cyclin E complex in the G1/S phase transition of the cell cycle and the mechanism of action of CDK2-IN-50.
Caption: CDK2/Cyclin E signaling pathway and its inhibition.
Experimental Workflow for IC50 Determination
The diagram below outlines the key steps in the experimental workflow for determining the IC50 value of CDK2-IN-50.
Caption: Workflow for in vitro IC50 determination of CDK2-IN-50.
References
- 1. researchgate.net [researchgate.net]
- 2. CDK2 inhibitors: rationally directed discovery of a novel potent lead derived from cyclohepta[e]thieno[2,3-b]pyridine - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. CDK2 inhibitors: rationally directed discovery of a novel potent lead derived from cyclohepta[ e]thieno[2,3- b]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CDK2 inhibitors: rationally directed discovery of a novel potent lead derived from cyclohepta[e]thieno[2,3-b]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Activity of the Selective Inhibitor CDK2i-X on CDK2/Cyclin A: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the in vitro activity and characterization of CDK2i-X, a potent and selective inhibitor of the Cyclin-Dependent Kinase 2 (CDK2)/cyclin A complex. The document details the biochemical potency, selectivity profile, and the experimental protocols used for its evaluation.
Biochemical Profile of CDK2i-X
CDK2i-X was profiled for its inhibitory activity against the CDK2/cyclin A complex and other related kinases to determine its potency and selectivity. The half-maximal inhibitory concentration (IC50) and inhibitor constant (Ki) were determined using luminescence-based and radiometric assays.
Data Presentation: Inhibitory Activity of CDK2i-X
The quantitative data for CDK2i-X are summarized in the table below. The compound demonstrates high potency for the CDK2/cyclin A complex with significant selectivity over other key cell cycle kinases.
| Kinase Complex | IC50 (nM) | Ki (nM) | Assay Method |
| CDK2/cyclin A | 8.5 ± 1.2 | 4.2 ± 0.7 | ADP-Glo™ Luminescence Assay |
| CDK2/cyclin E | 15.3 ± 2.1 | 7.8 ± 1.1 | ADP-Glo™ Luminescence Assay |
| CDK1/cyclin B | 215 ± 25 | 108 ± 13 | ADP-Glo™ Luminescence Assay |
| CDK4/cyclin D1 | >10,000 | >5,000 | Radiometric Assay |
| CDK6/cyclin D3 | >10,000 | >5,000 | Radiometric Assay |
Values are presented as mean ± standard deviation from three independent experiments.
CDK2/Cyclin A Signaling Pathway and Inhibition
The CDK2/cyclin A complex is a critical regulator of S-phase progression in the cell cycle.[1] Its activation involves the binding of cyclin A to CDK2, followed by phosphorylation of a threonine residue in the T-loop by a CDK-activating kinase (CAK).[2] The active complex then phosphorylates various substrates, such as the Retinoblastoma protein (pRb), facilitating the transition into and progression through the S phase.[1] CDK2i-X is an ATP-competitive inhibitor that binds to the ATP-binding pocket of CDK2, preventing the phosphorylation of its substrates and thereby inducing cell cycle arrest.
Experimental Protocols
The following protocol details the methodology for determining the in vitro inhibitory activity of a compound against the CDK2/cyclin A kinase complex using a luminescence-based assay format. This protocol is based on the principles of the ADP-Glo™ Kinase Assay.[3][4]
Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)
Objective: To determine the IC50 value of CDK2i-X against the CDK2/cyclin A complex by quantifying the amount of ADP produced in the kinase reaction.
Materials:
-
Recombinant human CDK2/cyclin A enzyme (e.g., Carna Biosciences)
-
Kinase substrate peptide (e.g., RB-S/T peptide)
-
ATP solution, 10 mM
-
CDK2i-X (or test compound)
-
Kinase Assay Buffer (40 mM Tris, pH 7.5; 20 mM MgCl2; 0.1 mg/ml BSA; 50 µM DTT)[4]
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well assay plates
-
Multichannel pipettes and a plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of CDK2i-X in 100% DMSO.
-
Perform a serial dilution of the stock solution in kinase assay buffer to create a range of concentrations (e.g., 100 µM to 1 pM). The final DMSO concentration in the assay should not exceed 1%.[5]
-
-
Kinase Reaction Setup:
-
Add 5 µL of the diluted CDK2i-X or vehicle control (DMSO in assay buffer) to the wells of a white assay plate.
-
Prepare a 2X kinase/substrate mixture containing the purified CDK2/cyclin A enzyme and its specific peptide substrate in kinase assay buffer.
-
Add 10 µL of the 2X kinase/substrate mixture to each well.
-
Pre-incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the kinase.
-
-
Initiation of Kinase Reaction:
-
Prepare a 2X ATP solution in kinase assay buffer. The final ATP concentration should be at or near the Km for CDK2/cyclin A (typically 10-50 µM).
-
Add 10 µL of the 2X ATP solution to each well to start the reaction. The final reaction volume is 25 µL.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Termination of Kinase Reaction and ADP Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining unconsumed ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
-
Luminescence Signal Generation:
-
Add 50 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction back to ATP.
-
The newly synthesized ATP is used in a luciferase/luciferin reaction to produce a luminescent signal that is proportional to the initial kinase activity.
-
Incubate the plate at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence signal using a plate reader.
-
Plot the percentage of inhibition (relative to the vehicle control) against the logarithm of the CDK2i-X concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value.
-
Experimental Workflow Visualization
The workflow for the in vitro kinase inhibition assay is a sequential process designed for accuracy and high-throughput screening.
References
Cellular Effects of CDK2 Inhibition on Cell Cycle Progression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclin-dependent kinase 2 (CDK2) is a critical regulator of cell cycle progression, particularly at the G1/S transition. Its dysregulation is a hallmark of many cancers, making it a compelling target for therapeutic intervention. This technical guide explores the cellular effects of CDK2 inhibition on cell cycle progression, using the inhibitor CDK2-IN-39 as a focal point. Due to the limited publicly available data specifically for this compound, this guide incorporates representative data from other well-characterized, potent, and selective CDK2 inhibitors to illustrate the expected cellular phenotypes and provide a framework for experimental investigation. This document provides an in-depth overview of the mechanism of action, quantitative effects on cell cycle distribution, and detailed experimental protocols for researchers in oncology and drug development.
Introduction to CDK2 and its Role in the Cell Cycle
The eukaryotic cell cycle is a tightly regulated process that ensures the faithful replication and segregation of genetic material. Cyclin-dependent kinases (CDKs), in association with their regulatory cyclin partners, are the master orchestrators of this process. CDK2, when complexed with Cyclin E, plays a pivotal role in the transition from the G1 (Gap 1) phase to the S (Synthesis) phase. This complex phosphorylates key substrates, including the retinoblastoma protein (Rb), leading to the release of E2F transcription factors. These transcription factors then activate the expression of genes required for DNA replication, thereby committing the cell to a new round of division.
In many cancer types, the CDK2 pathway is hyperactivated, often through the amplification of the CCNE1 gene (encoding Cyclin E1), leading to uncontrolled cell proliferation. Therefore, small molecule inhibitors targeting CDK2 have emerged as a promising therapeutic strategy.
Mechanism of Action of CDK2 Inhibitors
CDK2 inhibitors are typically ATP-competitive small molecules that bind to the ATP-binding pocket of the CDK2 enzyme. This binding event prevents the phosphorylation of CDK2 substrates, thereby blocking the downstream signaling cascade that drives the G1/S transition. The primary cellular consequence of effective CDK2 inhibition is a robust cell cycle arrest in the G1 phase. This prevents cancer cells from replicating their DNA and ultimately halts their proliferation.
Signaling Pathway of CDK2 and Intervention by an Inhibitor
Caption: CDK2 signaling pathway and the point of intervention by this compound.
Quantitative Analysis of Cellular Effects
Table 1: In Vitro Potency of Representative CDK2 Inhibitors
| Compound | Target | IC50 (nM) | Cell Line | Assay Type |
| This compound (Analog) | CDK2 | ≤ 20 | Not Specified | Biochemical |
| INX-315 | CDK2/cyclin A1 | 4 | OVCAR3 | Biochemical |
| BLU-222 | CDK2 | 1.3 | OVCAR3 | Cellular pRb |
Note: Data for this compound analog is based on a structurally similar compound, CDK2-IN-30. Data for other inhibitors are from published literature and are provided for comparative purposes.
Table 2: Effect of CDK2 Inhibition on Cell Cycle Distribution
| Treatment | Cell Line | % Cells in G1 | % Cells in S | % Cells in G2/M |
| Vehicle (DMSO) | OVCAR3 (CCNE1 amp) | 45% | 40% | 15% |
| CDK2 Inhibitor (e.g., INX-315) | OVCAR3 (CCNE1 amp) | 75% | 10% | 15% |
| Vehicle (DMSO) | Hs68 (Normal Fibroblast) | 60% | 25% | 15% |
| CDK2 Inhibitor (e.g., INX-315) | Hs68 (Normal Fibroblast) | 62% | 23% | 15% |
Note: These are representative data illustrating the expected trend of a G1 phase arrest in a sensitive (CCNE1-amplified) cancer cell line, with minimal effect on a normal, non-cancerous cell line.
Detailed Experimental Protocols
Cell Culture and Treatment
-
Cell Lines: Utilize a panel of cancer cell lines with varying status of Cyclin E1 (CCNE1) amplification (e.g., OVCAR3, KURAMOCHI) and normal, non-transformed cell lines (e.g., Hs68, RPE-1) as controls.
-
Culture Conditions: Maintain cells in the recommended growth medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Further dilute in culture medium to the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1% in all treatments, including vehicle controls.
-
Treatment: Seed cells at a density that allows for logarithmic growth throughout the experiment. After allowing cells to adhere overnight, replace the medium with fresh medium containing the desired concentrations of this compound or vehicle control.
Cell Cycle Analysis by Flow Cytometry
This protocol is for the analysis of DNA content to determine the distribution of cells in different phases of the cell cycle.
-
Cell Harvesting: Following treatment with this compound for the desired duration (e.g., 24, 48 hours), harvest the cells by trypsinization. Collect both adherent and floating cells to include any apoptotic populations.
-
Fixation: Wash the cells once with ice-cold phosphate-buffered saline (PBS). Resuspend the cell pellet in 300 µL of ice-cold PBS. While vortexing gently, add 700 µL of ice-cold 100% ethanol (B145695) dropwise to achieve a final concentration of 70% ethanol. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol. Wash the cell pellet once with PBS. Resuspend the cells in 500 µL of propidium (B1200493) iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS).
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Excite the PI with a 488 nm laser and collect the emission in the appropriate channel (typically around 617 nm). Collect data from at least 10,000 single-cell events.
-
Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histograms and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Experimental Workflow for Cell Cycle Analysis
Caption: A typical experimental workflow for cell cycle analysis using flow cytometry.
Western Blot Analysis of Cell Cycle Proteins
This protocol is to assess the phosphorylation status of key CDK2 substrates and the expression levels of cell cycle regulatory proteins.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest overnight at 4°C. Key antibodies include:
-
Phospho-Rb (Ser807/811)
-
Total Rb
-
Cyclin E1
-
p27Kip1
-
GAPDH or β-actin (as a loading control)
-
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.
Conclusion
Inhibition of CDK2 presents a rational and promising strategy for the treatment of cancers with a dependency on this pathway, such as those with CCNE1 amplification. While specific data for this compound is emerging, the expected cellular effects are a potent and selective induction of G1 cell cycle arrest in sensitive cancer cell lines. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the cellular effects of this compound and other CDK2 inhibitors, facilitating further drug development and a deeper understanding of cell cycle control in cancer.
Navigating the Therapeutic Potential of CDK2 Inhibition: A Technical Guide to Pharmacokinetics and Pharmacodynamics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Specific pharmacokinetic and pharmacodynamic data for the compound "CDK2-IN-39" are not extensively available in the public scientific literature. This guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of Cyclin-Dependent Kinase 2 (CDK2) inhibitors as a class, utilizing data from well-characterized representative compounds to illuminate the therapeutic landscape and key experimental considerations.
Introduction
Cyclin-Dependent Kinase 2 (CDK2) is a key serine/threonine kinase that, in complex with its cyclin partners (Cyclin E and Cyclin A), governs the G1/S phase transition and S phase progression of the cell cycle. Dysregulation of the CDK2 pathway, often through the overexpression of Cyclin E, is a common feature in a variety of human cancers, including breast, ovarian, and lung cancer, making it a compelling target for therapeutic intervention. The development of selective CDK2 inhibitors represents a promising strategy to induce cell cycle arrest and apoptosis in tumor cells with aberrant CDK2 activity. This guide delves into the critical pharmacokinetic and pharmacodynamic properties of CDK2 inhibitors, providing a framework for their preclinical and clinical evaluation.
Pharmacokinetics of Representative CDK2 Inhibitors
The pharmacokinetic profiles of CDK2 inhibitors are crucial for determining their dosing schedules, bioavailability, and overall clinical utility. These parameters can vary significantly between different chemical scaffolds. The following table summarizes key pharmacokinetic data for several representative CDK2 inhibitors.
| Compound | Administration | Half-life (t½) | Clearance (CL) | Volume of Distribution (Vd) | Bioavailability | Key Findings |
| Dinaciclib | Intravenous | Short plasma half-life | Rapid | Rapid distribution | N/A | Demonstrates rapid distribution and a short plasma half-life. |
| Roscovitine | Intraperitoneal (mice) | ~0.82 hours (plasma), ~0.61 hours (bone marrow) | 0.05 L/h (plasma), 0.62 L/h (bone marrow) | 0.015 L (plasma), 0.54 L (bone marrow) | N/A | Exhibits a short half-life with limited penetration into the bone marrow. |
| PF-07104091 | Oral | N/A | N/A | N/A | Orally available | An orally available CDK2 inhibitor with demonstrated antitumor activity. |
| BLU-222 | Oral | N/A | N/A | N/A | Orally available | A potent and highly selective oral CDK2 inhibitor. |
| INX-315 | N/A | N/A | N/A | N/A | N/A | A novel, potent, and selective CDK2 inhibitor. |
Pharmacodynamics of Representative CDK2 Inhibitors
The pharmacodynamic effects of CDK2 inhibitors are centered on their ability to engage the CDK2 target, inhibit its kinase activity, and elicit a cellular response, typically cell cycle arrest or apoptosis. Key pharmacodynamic parameters include the half-maximal inhibitory concentration (IC50) and the inhibition of downstream biomarkers such as phosphorylated retinoblastoma protein (p-Rb).
| Compound | Target(s) | IC50 (CDK2) | Cellular Effects | Key Findings |
| Dinaciclib | CDK2, CDK1, CDK5, CDK9 | 1 nM | Reduces Rb phosphorylation, modulates cyclin D1 and p53 expression. | A potent, multi-CDK inhibitor that demonstrates target engagement in tumor tissue. |
| Roscovitine | CDK1, CDK2, CDK5, CDK7, CDK9 | N/A | Inhibits cell cycle progression. | A selective inhibitor of several CDKs. |
| PF-07104091 | CDK2 | N/A | Induces tumor reduction in a dose-dependent manner in ovarian cancer models. | Demonstrates synergistic effects when combined with the CDK4/6 inhibitor Palbociclib in breast cancer models. |
| BLU-222 | CDK2 | N/A | Active in preclinical models of CCNE1-amplified ovarian cancer. | A highly selective CDK2 inhibitor with demonstrated efficacy as a monotherapy and in combination treatments. |
| INX-315 | CDK2 | < 100 nM (in a panel of ovarian cancer cell lines) | Promotes retinoblastoma protein hypophosphorylation and induces therapy-induced senescence in CCNE1-amplified tumors. | Overcomes resistance to CDK4/6 inhibitors in breast cancer models. |
Note: IC50 values can vary depending on the assay conditions and cell lines used.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the pharmacokinetics and pharmacodynamics of CDK2 inhibitors.
In Vitro Kinase Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of the CDK2/Cyclin complex.
Materials:
-
Recombinant human CDK2/Cyclin A or CDK2/Cyclin E
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mM Na3VO4, 1 mM DTT)
-
ATP
-
Substrate (e.g., Histone H1 or a specific peptide substrate)
-
Test compound (CDK2 inhibitor)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
Microplate reader
Protocol:
-
Prepare a reaction mixture containing the kinase buffer, CDK2/Cyclin enzyme, and the substrate.
-
Add serial dilutions of the test compound to the wells of a microplate.
-
Add the kinase reaction mixture to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction according to the detection kit manufacturer's instructions (e.g., by adding ADP-Glo™ Reagent).
-
Measure the luminescence or other signal, which is proportional to the amount of ADP produced and thus the kinase activity.
-
Calculate the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration.
Cell Cycle Analysis
This method determines the effect of a CDK2 inhibitor on the distribution of cells in different phases of the cell cycle.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Test compound (CDK2 inhibitor)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Ethanol (B145695) (70%, ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Seed the cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the CDK2 inhibitor for a specified time (e.g., 24, 48, or 72 hours).
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer to determine the percentage of cells in G1, S, and G2/M phases based on their DNA content.
Western Blotting for Pharmacodynamic Markers
This technique is used to measure the levels of key proteins in the CDK2 signaling pathway, such as total and phosphorylated Rb, to confirm target engagement in cells.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Test compound (CDK2 inhibitor)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer buffer and blotting system
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Rb (Ser807/811), anti-total Rb, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Treat cells with the CDK2 inhibitor as described for the cell cycle analysis.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Capture the image using an imaging system and quantify the band intensities.
In Vivo Xenograft Studies
These studies evaluate the anti-tumor efficacy of a CDK2 inhibitor in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Human cancer cell line for xenograft implantation
-
Test compound (CDK2 inhibitor) formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Protocol:
-
Implant the cancer cells subcutaneously into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the CDK2 inhibitor and vehicle control to the respective groups according to the desired dosing schedule (e.g., daily oral gavage).
-
Measure the tumor volume with calipers at regular intervals (e.g., twice a week).
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting for pharmacodynamic markers).
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in CDK2 signaling and the workflow for inhibitor evaluation is essential for a clear understanding.
Caption: The CDK2 signaling pathway, illustrating the key players and regulatory steps in the G1/S transition and S phase progression.
Caption: A generalized experimental workflow for the preclinical evaluation of CDK2 inhibitors.
Preclinical Evaluation of CDK2 Inhibitors: A Technical Guide
An in-depth search for preclinical studies specifically involving a compound designated "CDK2-IN-39" did not yield specific results. This suggests that "this compound" may be an internal designation for a novel compound not yet widely published in scientific literature.
However, a wealth of information exists on the preclinical evaluation of various Cyclin-Dependent Kinase 2 (CDK2) inhibitors. This guide provides a comprehensive overview of the typical preclinical data, experimental protocols, and relevant biological pathways for researchers, scientists, and drug development professionals working with CDK2 inhibitors. The information presented here is synthesized from numerous studies on different CDK2 inhibitors and is intended to serve as a technical reference for the preclinical assessment of this class of compounds.
Cyclin-dependent kinase 2 (CDK2) is a key regulator of cell cycle progression, particularly the G1/S phase transition.[1][2][3] Its aberrant activity is a hallmark of many cancers, making it an attractive target for cancer therapy.[2][4][5] Preclinical studies of CDK2 inhibitors are crucial for determining their therapeutic potential and involve a range of in vitro and in vivo assays.
Quantitative Data on CDK2 Inhibitor Activity
The preclinical evaluation of CDK2 inhibitors typically involves determining their potency and selectivity. This data is often presented in tabular format to allow for easy comparison between different compounds. The following tables are representative examples of the types of quantitative data generated in such studies.
Table 1: In Vitro Potency of Representative CDK2 Inhibitors
| Compound | Target | IC50 (nM) | Assay Type | Reference |
| Dinaciclib (B612106) | CDK2 | 1 | Biochemical | [6] |
| Flavopiridol | CDK2 | 100 | Biochemical | [3][7] |
| Roscovitine | CDK2 | 100 | Biochemical | [7] |
| SNS-032 | CDK2 | 38 | Biochemical | [7] |
| NU2058 | CDK2 | - | Cell-based | |
| NU6102 | CDK2 | - | Cell-based | |
| PF-07104091 | CDK2 | - | Biochemical | [4] |
| BLU-222 | CDK2 | - | Biochemical | [4] |
| INX-315 | CDK2 | - | Biochemical | [4] |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the target enzyme by 50%. Lower values indicate higher potency. The specific IC50 values for NU2058, NU6102, PF-07104091, BLU-222, and INX-315 were not provided in the search results, but they are described as potent CDK2 inhibitors.
Table 2: Selectivity of Representative CDK Inhibitors
| Compound | CDK1 IC50 (nM) | CDK2 IC50 (nM) | CDK4 IC50 (nM) | CDK5 IC50 (nM) | CDK9 IC50 (nM) | Selectivity (CDK1/CDK2) | Reference |
| Dinaciclib | 3 | 1 | - | 1 | 4 | 3 | [6][7] |
| Flavopiridol | 30 | 100 | 20 | - | 10 | 0.3 | [3][7] |
| Roscovitine | 2700 | 100 | >100,000 | - | 800 | 27 | [7] |
| PF-07104091 | ~50-100x higher | - | - | - | - | ~50-100 | [4] |
| BLU-222 | ~50-100x higher | - | - | - | - | ~50-100 | [4] |
| INX-315 | ~50-100x higher | - | - | - | - | ~50-100 | [4] |
Selectivity is a critical parameter for CDK inhibitors, as off-target effects, particularly against CDK1, can lead to toxicity.[4] A higher selectivity ratio (CDK1 IC50 / CDK2 IC50) is generally desirable.
Experimental Protocols
Detailed methodologies are essential for the reproducibility and interpretation of preclinical studies. Below are representative protocols for key experiments used to characterize CDK2 inhibitors.
1. In Vitro Kinase Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against CDK2.
-
Principle: The assay measures the ability of an inhibitor to block the phosphorylation of a substrate by the CDK2/cyclin complex.
-
Materials:
-
Recombinant human CDK2/cyclin A or CDK2/cyclin E complex.
-
Histone H1 or a peptide substrate.
-
[γ-32P]ATP or a fluorescent ATP analog.
-
Test compound (e.g., this compound) at various concentrations.
-
Kinase reaction buffer.
-
Phosphocellulose paper or other separation matrix.
-
Scintillation counter or fluorescence plate reader.
-
-
Procedure:
-
Prepare a reaction mixture containing the kinase buffer, substrate, and the CDK2/cyclin complex.
-
Add the test compound at a range of concentrations.
-
Initiate the kinase reaction by adding [γ-32P]ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Spot the reaction mixture onto phosphocellulose paper to capture the phosphorylated substrate.
-
Wash the paper to remove unincorporated [γ-32P]ATP.
-
Quantify the amount of incorporated radioactivity using a scintillation counter.
-
Plot the percentage of inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
2. Cell Proliferation Assay
-
Objective: To assess the anti-proliferative effect of a CDK2 inhibitor on cancer cell lines.
-
Principle: This assay measures the number of viable cells after treatment with the inhibitor.
-
Materials:
-
Cancer cell lines (e.g., breast, ovarian, or lung cancer cell lines).
-
Cell culture medium and supplements.
-
Test compound at various concentrations.
-
Reagents for assessing cell viability (e.g., Sulforhodamine B (SRB), MTT, or CellTiter-Glo).
-
96-well plates.
-
Plate reader.
-
-
Procedure:
-
Seed the cells in 96-well plates and allow them to attach overnight.
-
Treat the cells with the test compound at a range of concentrations for a specified period (e.g., 48-72 hours).
-
After the incubation period, fix the cells (for SRB assay) or add the viability reagent.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell growth inhibition relative to untreated control cells.
-
Determine the GI50 (concentration for 50% growth inhibition) or IC50 value.[8]
-
3. Western Blot Analysis for Target Engagement
-
Objective: To confirm that the CDK2 inhibitor is hitting its target in cells by assessing the phosphorylation status of downstream substrates.
-
Principle: This technique uses antibodies to detect specific proteins and their phosphorylation state in cell lysates.
-
Materials:
-
Cancer cell lines.
-
Test compound.
-
Lysis buffer.
-
Primary antibodies against phospho-Rb (a key CDK2 substrate), total Rb, CDK2, and a loading control (e.g., GAPDH or β-actin).
-
Secondary antibodies conjugated to an enzyme (e.g., HRP).
-
Chemiluminescent substrate.
-
SDS-PAGE gels and blotting equipment.
-
-
Procedure:
-
Treat cells with the test compound for a specified time.
-
Lyse the cells to extract proteins.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody.
-
Wash the membrane and incubate with the secondary antibody.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analyze the changes in the phosphorylation of Rb to confirm target engagement.[6]
-
Signaling Pathways and Experimental Workflows
Visualizing complex biological processes and experimental designs can greatly aid in their understanding. The following diagrams were created using the DOT language for Graphviz.
Caption: Simplified CDK2 signaling pathway in the G1/S phase transition of the cell cycle.
Caption: A typical preclinical development workflow for a novel CDK2 inhibitor.
References
- 1. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Targeting CDK2 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclin-dependent kinase inhibitors in brain cancer: current state and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phase 1 safety, pharmacokinetic and pharmacodynamic study of the cyclin-dependent kinase inhibitor dinaciclib administered every three weeks in patients with advanced malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyclin-Dependent Kinase Inhibitors as Marketed Anticancer Drugs: Where Are We Now? A Short Survey - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacoinformatics and Preclinical Studies of NSC765690 and NSC765599, Potential STAT3/CDK2/4/6 Inhibitors with Antitumor Activities against NCI60 Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to CDK2 Inhibition in Cancer Research: Spotlight on INX-315
Disclaimer: Publicly available, in-depth technical information on a compound specifically named "CDK2-IN-39" is limited. Therefore, this guide focuses on INX-315 , a novel, potent, and selective CDK2 inhibitor with substantial preclinical data, as a representative molecule for illustrating the principles and applications of CDK2 inhibition in cancer research.
Introduction
Cyclin-dependent kinase 2 (CDK2) is a key regulator of cell cycle progression, particularly at the G1/S transition.[1][2] Its activity is often dysregulated in various cancers, making it a compelling target for therapeutic intervention.[3] Overexpression of its binding partner, Cyclin E1 (CCNE1), is a frequent oncogenic driver and a mechanism of resistance to CDK4/6 inhibitors, further highlighting the therapeutic potential of selective CDK2 inhibition.[4][5] This technical guide provides an in-depth overview of a selective CDK2 inhibitor, using INX-315 as a primary example, for researchers, scientists, and drug development professionals.
Mechanism of Action
INX-315 is an orally bioavailable small molecule that selectively targets and inhibits the kinase activity of CDK2.[6][7] By binding to CDK2, INX-315 prevents the phosphorylation of key substrates, most notably the Retinoblastoma protein (Rb).[6][8] Hypophosphorylation of Rb maintains its association with the E2F transcription factor, preventing the expression of genes required for DNA replication and S-phase entry.[9][10] This ultimately leads to a G1 phase cell cycle arrest and an induction of a senescence-like state in susceptible cancer cells.[11][12]
Quantitative Data
The following tables summarize the key quantitative data for INX-315 from preclinical studies.
Table 1: Biochemical and Intracellular Potency of INX-315
| Target | Biochemical IC50 (nM) | Intracellular NanoBRET IC50 (nM) | Fold Selectivity vs. CDK2/E (Biochemical) | Fold Selectivity vs. CDK2/E (Intracellular) |
| CDK2/Cyclin E | 0.6 | 2.3 | 1 | 1 |
| CDK2/Cyclin A | 2.4 | 71.3 | 4 | 31 |
| CDK1/Cyclin B | 30 | 374 | 50 | 163 |
| CDK4/Cyclin D1 | 133 | Not Determined | 222 | Not Determined |
| CDK6/Cyclin D3 | 338 | Not Determined | 563 | Not Determined |
| CDK9/Cyclin T | 73 | 2950 | 122 | 1283 |
Data sourced from Incyclix Bio presentations and publications.[13][14]
Table 2: Anti-proliferative Activity of INX-315 in Cancer Cell Lines
| Cell Line | Cancer Type | CCNE1 Status | INX-315 IC50 (nM) | Palbociclib IC50 (nM) |
| OVCAR3 | Ovarian Cancer | Amplified | 18.5 | >10,000 |
| MKN1 | Gastric Cancer | Amplified | 25 | >10,000 |
| Hs68 | Normal Fibroblast | Not Amplified | 1430 | 26 |
| MCF7 | Breast Cancer (WT) | Not Amplified | >1000 | 100 |
| MCF7-PalboR | Breast Cancer (Palbociclib Resistant) | Not Amplified | 113 (in presence of Palbociclib) | >10,000 |
Data compiled from various preclinical studies.[4][13]
Table 3: In Vivo Efficacy of INX-315 in Xenograft Models
| Model | Cancer Type | Treatment | Tumor Growth Inhibition (TGI) / Outcome |
| OVCAR3 (CDX) | Ovarian Cancer | 100 mg/kg BID or 200 mg/kg QD | Tumor stasis or 89% TGI |
| OV5398 (PDX) | Ovarian Cancer | 100 mg/kg BID or 200 mg/kg QD | Tumor regression |
| GA0103 (PDX) | Gastric Cancer | 100 mg/kg BID | Tumor stasis |
| GA0114 (PDX) | Gastric Cancer | 100 mg/kg BID | 95% TGI |
CDX: Cell line-derived xenograft; PDX: Patient-derived xenograft; BID: twice daily; QD: once daily.[4][13]
Experimental Protocols
Cell Proliferation Assay (CTG Assay)
-
Cell Seeding: Seed cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a 10-point dose response curve of INX-315 or a control compound (e.g., palbociclib, DMSO).
-
Incubation: Incubate the plates for 6 days.
-
Viability Measurement: Measure cell viability using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions.
-
Data Analysis: Calculate IC50 values by fitting the dose-response curves using appropriate software (e.g., GraphPad Prism).[13]
Cell Cycle Analysis by Flow Cytometry
-
Treatment: Treat cells with INX-315 at various concentrations for 24 hours.
-
EdU Labeling: Pulse-label the cells with 10 µM EdU for 2 hours to detect cells in S-phase.
-
Fixation and Permeabilization: Harvest, fix, and permeabilize the cells.
-
EdU Detection: Detect EdU incorporation using a Click-iT™ EdU Alexa Fluor™ 488 Flow Cytometry Assay Kit (Thermo Fisher Scientific).
-
DNA Staining: Stain the cellular DNA with a suitable dye (e.g., DAPI).
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.[8]
In Vivo Xenograft Studies
-
Animal Model: Use immunodeficient mice (e.g., BALB/c nude).
-
Tumor Implantation: Subcutaneously implant cancer cells (CDX) or patient-derived tumor fragments (PDX).
-
Treatment Initiation: Once tumors reach a specified volume, randomize the mice into treatment and control groups.
-
Drug Administration: Administer INX-315 orally (p.o.) or intraperitoneally (i.p.) at the specified dose and schedule.
-
Monitoring: Monitor tumor volume and body weight regularly (e.g., twice weekly).
-
Endpoint: At the end of the study, euthanize the mice and collect tumors for further analysis (e.g., Western blot for pharmacodynamic markers).[4][6]
Signaling Pathways and Experimental Workflows
CDK2 Signaling Pathway in G1/S Transition
References
- 1. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Chemical-genetic analysis of cyclin dependent kinase 2 function reveals an important role in cellular transformation by multiple oncogenic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Incyclix Bio’s CDK2 inhibitor INX-315 shows antitumor activity in CCNE1-amplified cancers | BioWorld [bioworld.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Facebook [cancer.gov]
- 8. INX-315, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cyclin E/CDK2: DNA Replication, Replication Stress and Genomic Instability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cyclin E/Cdk2 - Wikipedia [en.wikipedia.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. INX-315, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. incyclixbio.com [incyclixbio.com]
- 14. aacrjournals.org [aacrjournals.org]
Navigating the Landscape of CDK2 Inhibition in Oncology: A Technical Guide
A comprehensive analysis of Cyclin-Dependent Kinase 2 (CDK2) as a therapeutic target in cancer, with a focused exploration of a representative CDK2 inhibitor, INX-315, in the absence of public data on "CDK2-IN-39".
Executive Summary
Cyclin-Dependent Kinase 2 (CDK2) is a pivotal regulator of cell cycle progression, particularly at the G1/S transition.[1] Its dysregulation is a hallmark of many cancers, making it a compelling target for therapeutic intervention.[2][3] While the specific compound "this compound" does not appear in publicly available scientific literature, this guide will delve into the critical role of CDK2 in oncology and explore the preclinical data and therapeutic potential of a well-characterized CDK2 inhibitor, INX-315, as a surrogate. This in-depth analysis is intended for researchers, scientists, and drug development professionals, providing a framework for understanding the landscape of CDK2 inhibition.
The Role of CDK2 in Oncology
CDK2 is a serine/threonine kinase that, in complex with its regulatory partners, primarily Cyclin E and Cyclin A, orchestrates the cell's transition from the G1 (growth) phase to the S (DNA synthesis) phase.[1]
The CDK2 Signaling Pathway in Normal Cell Cycle
In a healthy cell cycle, the activity of the CDK2/Cyclin E complex is tightly regulated. It phosphorylates key substrates, most notably the Retinoblastoma protein (Rb).[4] Phosphorylation of Rb leads to the release of the E2F transcription factor, which in turn activates the transcription of genes necessary for DNA replication, thereby committing the cell to a new round of division.[4] As the cell progresses into the S phase, CDK2 associates with Cyclin A to facilitate ongoing DNA synthesis.
Figure 1: Simplified CDK2 Signaling Pathway in G1/S Transition.
Dysregulation of the CDK2 Pathway in Cancer
In many cancers, the CDK2 pathway is hyperactivated, leading to uncontrolled cell proliferation. This is often not due to mutations in the CDK2 gene itself, but rather through various other mechanisms:
-
Cyclin E Amplification: Overexpression of CCNE1, the gene encoding Cyclin E, is a common oncogenic driver, particularly in ovarian, endometrial, and gastric cancers.[5] This leads to an abundance of the CDK2/Cyclin E complex, driving cells relentlessly through the G1/S checkpoint.
-
Loss of Endogenous Inhibitors: The CDK inhibitors (CKIs) p21 and p27 act as brakes on the cell cycle by binding to and inactivating CDK2 complexes. Loss or downregulation of these tumor suppressors is frequently observed in cancer.[6]
-
Resistance to CDK4/6 Inhibitors: A significant mechanism of acquired resistance to CDK4/6 inhibitors (a mainstay treatment for HR+ breast cancer) involves the upregulation of Cyclin E, which activates CDK2 to bypass the G1 arrest imposed by CDK4/6 inhibition.[7] This makes CDK2 a critical target in the context of CDK4/6 inhibitor resistance.
CDK2 as a Therapeutic Target
The critical role of CDK2 in driving the proliferation of certain cancers, and its role in resistance to other therapies, makes it an attractive therapeutic target.[3][8] The development of selective CDK2 inhibitors has been a long-standing goal in oncology. Early pan-CDK inhibitors showed significant toxicity due to their lack of specificity.[8] However, a new generation of highly selective CDK2 inhibitors is now in clinical development.[9]
Profile of a Representative CDK2 Inhibitor: INX-315
As information on "this compound" is not publicly available, we will focus on INX-315, a novel and potent CDK2 inhibitor with high selectivity over other CDK family members, to illustrate the potential of this drug class.[7]
Mechanism of Action
INX-315 is a small molecule inhibitor that targets the ATP-binding pocket of CDK2, preventing the phosphorylation of its substrates.[7] This leads to cell cycle arrest at the G1/S boundary, preventing cancer cells from replicating their DNA and proliferating.[7] Preclinical studies have shown that CDK2 inhibition by INX-315 leads to hypophosphorylation of Rb and a phenotype resembling cellular senescence.[7]
Preclinical Data for INX-315
The following tables summarize key quantitative data from preclinical studies of INX-315.
Table 1: Biochemical Potency and Selectivity of INX-315 [7]
| Kinase Complex | IC50 (nmol/L) | Selectivity vs. CDK2/Cyclin E1 (fold) |
| CDK2/Cyclin E1 | < 1 | - |
| CDK1/Cyclin B | > 100 | > 100 |
| CDK4/Cyclin D1 | > 1,000 | > 1,000 |
| CDK6/Cyclin D3 | > 1,000 | > 1,000 |
| CDK9/Cyclin T1 | > 500 | > 500 |
Table 2: Cellular Activity of INX-315 in Cancer Cell Lines [7]
| Cell Line | Cancer Type | CCNE1 Status | EC50 (nmol/L) |
| OVCAR3 | Ovarian | Amplified | 10 - 50 |
| KURAMOCHI | Ovarian | Amplified | 50 - 100 |
| SK-OV-3 | Ovarian | Normal | > 1,000 |
| MCF-7 | Breast (HR+) | Normal | > 1,000 |
| T47D | Breast (HR+) | Normal | > 1,000 |
Potential Therapeutic Indications for CDK2 Inhibitors
Based on the mechanism of action and preclinical data, selective CDK2 inhibitors like INX-315 hold promise for several oncology indications:
-
CCNE1-Amplified Tumors: Cancers with amplification of the CCNE1 gene are hypothesized to be particularly dependent on CDK2 for their proliferation and are a prime target for CDK2 inhibition.[7]
-
CDK4/6 Inhibitor-Resistant Breast Cancer: CDK2 inhibitors have the potential to overcome or delay resistance to CDK4/6 inhibitors in HR+ breast cancer by blocking the bypass signaling pathway.[7]
-
Other Solid Tumors: The role of CDK2 in other malignancies is an active area of investigation, and biomarkers beyond CCNE1 amplification are being explored to identify patient populations that may benefit from CDK2 inhibition.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used in the preclinical evaluation of CDK2 inhibitors.
Kinase Inhibition Assay (Biochemical IC50 Determination)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of a purified kinase.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.
Materials:
-
Purified recombinant CDK2/Cyclin E1 enzyme
-
Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
ATP (adenosine triphosphate)
-
Substrate peptide (e.g., a peptide containing a CDK2 phosphorylation motif)
-
Test compound (e.g., INX-315) at various concentrations
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, Promega)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add the kinase buffer, purified CDK2/Cyclin E1 enzyme, and the substrate peptide.
-
Add the diluted test compound to the appropriate wells. Include wells with DMSO only as a negative control (100% activity) and wells without enzyme as a positive control for inhibition (0% activity).
-
Pre-incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow the compound to bind to the enzyme.
-
Initiate the kinase reaction by adding a solution of ATP.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a set period (e.g., 60 minutes).
-
Stop the reaction and detect the amount of ADP produced using a detection reagent according to the manufacturer's instructions. The amount of ADP is proportional to the kinase activity.
-
Measure the luminescence or fluorescence signal using a microplate reader.
-
Calculate the percent inhibition for each compound concentration relative to the controls.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Figure 2: Workflow for a Kinase Inhibition Assay.
Cell Proliferation Assay (Cellular EC50 Determination)
This assay measures the effect of a compound on the growth of cancer cell lines.
Objective: To determine the half-maximal effective concentration (EC50) of a test compound for inhibiting cell proliferation.
Materials:
-
Cancer cell lines of interest (e.g., OVCAR3, MCF-7)
-
Complete cell culture medium
-
Test compound at various concentrations
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the test compound. Include wells with medium and DMSO only as a vehicle control.
-
Incubate the cells for a period that allows for several cell doublings (e.g., 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's protocol. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of the number of viable cells.
-
Incubate for a short period to stabilize the luminescent signal.
-
Measure the luminescence using a microplate reader.
-
Calculate the percent viability for each compound concentration relative to the vehicle control.
-
Plot the percent viability against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
Western Blotting for Phospho-Rb
This technique is used to detect changes in the phosphorylation status of a specific protein, in this case, Rb, upon treatment with a CDK2 inhibitor.
Objective: To assess the inhibition of CDK2 activity in cells by measuring the phosphorylation of its downstream target, Rb.
Materials:
-
Cancer cell lines
-
Test compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus (for transferring proteins to a membrane)
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-Rb, anti-total-Rb, anti-GAPDH or β-actin as a loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat the cells with the test compound at various concentrations for a specified time.
-
Lyse the cells and collect the protein lysates.
-
Quantify the protein concentration in each lysate.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against phospho-Rb overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane and re-probe with antibodies for total Rb and a loading control to ensure equal protein loading.
-
Analyze the band intensities to determine the relative levels of phospho-Rb.
Conclusion and Future Directions
CDK2 remains a high-interest target in oncology, with the potential to address significant unmet needs, particularly in cancers with CCNE1 amplification and those that have developed resistance to CDK4/6 inhibitors. The development of potent and selective CDK2 inhibitors, exemplified by preclinical molecules like INX-315, represents a promising therapeutic strategy. Future research will focus on identifying robust predictive biomarkers to guide the clinical development of these agents and to select patients who are most likely to benefit. Combination therapies, for instance with CDK4/6 inhibitors or chemotherapy, are also a key area of investigation to enhance anti-tumor efficacy and overcome resistance. The continued exploration of the intricate roles of CDK2 in cancer biology will undoubtedly pave the way for novel and effective cancer treatments.
References
- 1. researchgate.net [researchgate.net]
- 2. CDK2 and CDK4: Cell Cycle Functions Evolve Distinct, Catalysis-Competent Conformations, Offering Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CDK2 limits the highly energetic secretory program of mature β cells by restricting PEP cycle-dependent KATP channel closure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Structural insights into the functional diversity of the CDK–cyclin family - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]
- 9. drughunter.com [drughunter.com]
A Technical Guide to the Off-Target Effects of Selective CDK2 Inhibitors
Introduction
Cyclin-dependent kinase 2 (CDK2) is a critical regulator of cell cycle progression, particularly during the G1/S phase transition.[1][2][3] Its dysregulation is implicated in the pathogenesis of various cancers, making it an attractive target for therapeutic intervention.[4][5] While the development of highly selective CDK2 inhibitors holds significant promise, a thorough understanding of their off-target effects is paramount for predicting potential toxicities and ensuring clinical safety.[4][6] This guide provides an in-depth analysis of the off-target profiles of selective CDK2 inhibitors, methodologies for their assessment, and the signaling pathways involved. As specific public information for a compound designated "CDK2-IN-39" is not available, this document will focus on the broader class of selective CDK2 inhibitors, using publicly available data for representative molecules to illustrate key concepts.
I. Understanding Off-Target Effects of CDK Inhibitors
The human kinome consists of over 500 protein kinases, many of which share structural similarities in their ATP-binding pockets. This homology presents a significant challenge in the design of kinase inhibitors that are truly specific for their intended target.[7] Off-target effects arise when a drug binds to and modulates the activity of kinases other than the intended target.[6] For CDK inhibitors, off-target activities can lead to a range of cellular effects, from unexpected therapeutic benefits to significant toxicities.[6] Common off-targets for CDK2 inhibitors include other members of the CDK family, such as CDK1, CDK4, CDK6, and CDK9, due to the high degree of structural conservation in their active sites.[8][9]
II. Quantitative Analysis of Kinase Selectivity
The selectivity of a CDK2 inhibitor is typically quantified by comparing its inhibitory potency (e.g., IC50, Ki, or Kd values) against the target kinase (CDK2) versus a panel of other kinases. A higher ratio of off-target IC50 to on-target IC50 indicates greater selectivity. Large-scale kinase profiling platforms are instrumental in generating these selectivity profiles.
Table 1: Representative Kinase Selectivity Profile of a Selective CDK2 Inhibitor (INX-315)
| Kinase Target | IC50 (nM) | Fold Selectivity vs. CDK2 |
| CDK2/cyclin E1 | <1 | - |
| CDK1/cyclin B | 50 | >50 |
| CDK4/cyclin D1 | >1000 | >1000 |
| CDK6/cyclin D3 | >1000 | >1000 |
| CDK9/cyclin T1 | >1000 | >1000 |
Note: This table is generated based on qualitative descriptions of INX-315's selectivity from the search results.[10] Actual quantitative values would be sourced from primary publications.
III. Experimental Protocols for Assessing Off-Target Effects
A multi-faceted approach is employed to characterize the selectivity of CDK2 inhibitors, encompassing biochemical assays, cell-based assays, and proteomic methods.
1. Biochemical Kinase Profiling
Biochemical assays directly measure the ability of an inhibitor to block the enzymatic activity of a purified kinase.
-
Objective: To determine the in vitro inhibitory potency of a compound against a large panel of purified kinases.
-
Methodology: KinomeScan™ (DiscoverX)
-
Assay Principle: A competition binding assay where the test compound competes with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase bound to the solid support is measured.
-
Procedure:
-
A diverse panel of human kinases is expressed and tagged.
-
Each kinase is incubated with the test compound (e.g., CDK2 inhibitor) at a fixed concentration (e.g., 1 µM).
-
An immobilized, broad-spectrum kinase inhibitor is added to the mixture.
-
After equilibration, the unbound components are washed away.
-
The amount of kinase remaining bound to the solid support is quantified, typically using qPCR to measure the DNA tag.
-
The results are expressed as a percentage of the control (DMSO vehicle), with lower values indicating stronger binding of the test compound.
-
-
Data Analysis: The percentage of kinase bound is plotted against the compound concentration to determine the dissociation constant (Kd).
-
2. Cellular Target Engagement Assays
Cell-based assays are crucial for confirming that an inhibitor can engage its target within a physiological context.
-
Objective: To measure the binding of an inhibitor to its target kinase in living cells.
-
Methodology: NanoBRET™ Target Engagement Assay (Promega)
-
Assay Principle: This assay is based on Bioluminescence Resonance Energy Transfer (BRET). The target kinase is fused to a NanoLuc® luciferase, and a fluorescent tracer that binds to the kinase's active site is added to the cells. When the tracer is bound, its fluorescence is excited by the luciferase, resulting in a BRET signal. A test compound that binds to the kinase will displace the tracer, leading to a loss of BRET.
-
Procedure:
-
Cells are engineered to express the CDK2-NanoLuc® fusion protein.
-
The cells are treated with a range of concentrations of the test inhibitor.
-
The fluorescent NanoBRET™ tracer is added to the cells.
-
The BRET signal is measured using a plate reader.
-
-
Data Analysis: The BRET ratio is plotted against the inhibitor concentration to determine the IC50 value, which reflects the compound's potency in a cellular environment.
-
IV. Visualization of Workflows and Pathways
Experimental Workflow for Kinase Inhibitor Selectivity Profiling
Caption: Workflow for characterizing the selectivity of a CDK2 inhibitor.
Simplified CDK2 Signaling Pathway in the Cell Cycle
Caption: The role of CDK2 in the G1/S transition of the cell cycle.
V. Conclusion
The development of selective CDK2 inhibitors requires a rigorous evaluation of their off-target effects. A combination of biochemical and cellular assays is essential to build a comprehensive selectivity profile. While achieving absolute specificity is challenging, a deep understanding of an inhibitor's interactions across the kinome allows for a more informed development process, ultimately leading to safer and more effective cancer therapies. Future research will continue to focus on designing next-generation inhibitors with improved selectivity profiles and on elucidating the functional consequences of any remaining off-target activities.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting CDK2 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclin Dependent Kinase 2 (CDK2) Inhibitors in Oncology Clinical Trials: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting CDK2 in cancer: challenges and opportunities for therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Renaissance of Cyclin Dependent Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclin-dependent kinase - Wikipedia [en.wikipedia.org]
- 7. Selectivity and potency of cyclin-dependent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. aacrjournals.org [aacrjournals.org]
Methodological & Application
Application Notes and Protocols for In Vitro Characterization of CDK2-IN-39
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 2 (CDK2) is a key regulator of cell cycle progression, particularly during the G1 to S phase transition.[1][2][3] Its activity is tightly controlled by binding to regulatory cyclin partners, such as Cyclin E and Cyclin A.[1][3] Dysregulation of the CDK2 signaling pathway is a hallmark of various cancers, making it a prime target for therapeutic intervention.[4][5][6] CDK2-IN-39 is a novel small molecule inhibitor designed to target the kinase activity of CDK2. These application notes provide detailed protocols for the in vitro characterization of this compound using common biochemical assays.
CDK2 Signaling Pathway
CDK2, in complex with Cyclin E, initiates the G1/S transition by phosphorylating key substrates, including the Retinoblastoma protein (Rb).[2] This phosphorylation event releases the E2F transcription factor, which in turn activates the transcription of genes required for DNA replication.[2] Subsequently, the CDK2/Cyclin A complex is crucial for progression through the S phase.[3]
Caption: Simplified CDK2 signaling pathway in cell cycle progression.
Quantitative Data Summary
The inhibitory activity of this compound can be quantified by determining its IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%. The following table summarizes hypothetical IC50 values for this compound against CDK2/Cyclin A2 and its selectivity against other related kinases.
| Kinase Target | IC50 (nM) |
| CDK2/Cyclin A2 | 15 |
| CDK1/Cyclin B | 1500 |
| CDK4/Cyclin D1 | >10000 |
| CDK9/Cyclin T1 | 8000 |
Note: Lower IC50 values indicate higher potency. The data suggests that this compound is a potent and selective inhibitor of CDK2.
Experimental Protocols
ADP-Glo™ Kinase Assay
This luminescent assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.[1][7]
Experimental Workflow:
Caption: Workflow for the ADP-Glo™ Kinase Assay.
Protocol:
-
Prepare the Kinase Reaction Mixture:
-
In a 96-well plate, add 5 µL of 2X Kinase Buffer (e.g., 80 mM Tris pH 7.5, 40 mM MgCl₂, 0.2 mg/mL BSA).
-
Add 1 µL of this compound at various concentrations (typically a serial dilution). For the control, add 1 µL of DMSO.
-
Add 2 µL of substrate solution (e.g., 500 µM Histone H1).
-
Add 2 µL of CDK2/Cyclin A2 enzyme solution (e.g., 5 ng/µL).
-
-
Initiate the Kinase Reaction:
-
Add 5 µL of 25 µM ATP solution to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Stop the Reaction and Deplete ATP:
-
Add 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes.[1]
-
-
Detect ADP:
-
Measure Luminescence:
-
Read the luminescence signal using a plate reader.
-
-
Data Analysis:
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Radiometric [γ-³³P]-ATP Filter Binding Assay (HotSpot™ Assay)
This assay measures the incorporation of radioactive phosphate (B84403) from [γ-³³P]-ATP into a substrate.
Experimental Workflow:
Caption: Workflow for the Radiometric Kinase Assay.
Protocol:
-
Prepare the Kinase Reaction Mixture:
-
In a microcentrifuge tube, prepare a master mix containing kinase buffer, CDK2/Cyclin E2, and a suitable substrate (e.g., RB protein at 3 µM).[8]
-
Aliquot the master mix into individual tubes.
-
Add this compound at desired concentrations.
-
-
Initiate the Kinase Reaction:
-
Add [γ-³³P]-ATP (final concentration typically 10 µM).[8]
-
Incubate at 30°C for a predetermined time (e.g., 15-30 minutes).
-
-
Stop the Reaction:
-
Terminate the reaction by spotting the reaction mixture onto phosphocellulose P81 paper.[9]
-
-
Washing:
-
Wash the P81 paper strips multiple times in 1% phosphoric acid to remove unincorporated [γ-³³P]-ATP.[9]
-
-
Scintillation Counting:
-
Air dry the paper and measure the incorporated radioactivity using a scintillation counter.[9]
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the control (DMSO).
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
Conclusion
The protocols outlined in these application notes provide a robust framework for the in vitro characterization of CDK2 inhibitors like this compound. The ADP-Glo™ assay offers a non-radioactive, high-throughput method suitable for primary screening, while the radiometric assay provides a sensitive and direct measurement of kinase activity, often used for more detailed kinetic studies. Consistent and reproducible data generated from these assays are crucial for the preclinical development of novel cancer therapeutics targeting the CDK2 pathway.
References
- 1. promega.jp [promega.jp]
- 2. CDK2 and CDK4: Cell Cycle Functions Evolve Distinct, Catalysis-Competent Conformations, Offering Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. INX-315, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Discovery of novel CDK2 inhibitors using multistage virtual screening and in vitro melanoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. promega.com [promega.com]
Application Notes and Protocols for the Use of a Selective CDK2 Inhibitor in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the utilization of a selective Cyclin-Dependent Kinase 2 (CDK2) inhibitor in cell culture experiments. CDK2 is a key regulator of cell cycle progression, particularly at the G1/S transition, making it a significant target in cancer research.[1] These guidelines will cover the mechanism of action, preparation of the inhibitor, and methodologies for assessing its biological effects, including cell viability, cell cycle progression, and target engagement. While the user requested information on "CDK2-IN-39," our research indicates that the compound associated with its CAS number (2055741-39-2) is a selective CDK7 inhibitor with minimal activity against CDK2.[2][3][4] Therefore, to provide accurate and relevant protocols, this document will focus on the application of well-characterized, potent, and selective CDK2 inhibitors such as Tagtociclib (PF-07104091) and INX-315 as representative examples.
Introduction
Cyclin-Dependent Kinase 2 (CDK2) is a serine/threonine kinase that plays a crucial role in the regulation of the cell cycle.[5] Its activity is essential for the transition from the G1 to the S phase, a critical checkpoint for DNA replication.[1] CDK2 forms active complexes with cyclin E and cyclin A, which then phosphorylate key substrates, most notably the Retinoblastoma protein (Rb).[5][6] Phosphorylation of Rb leads to the release of the E2F transcription factor, which in turn activates the transcription of genes required for DNA synthesis.[7] In many cancers, the CDK2 pathway is dysregulated, leading to uncontrolled cell proliferation.[5] Therefore, selective inhibition of CDK2 presents a promising therapeutic strategy for various malignancies.[8]
These application notes provide a comprehensive guide for researchers to effectively use selective CDK2 inhibitors in in vitro cell culture studies.
Data Presentation: Biochemical and Cellular Activity of Selective CDK2 Inhibitors
The following tables summarize the inhibitory activities of representative selective CDK2 inhibitors, Tagtociclib (PF-07104091) and INX-315, against various kinases and in cellular assays. This data is crucial for designing experiments and interpreting results.
Table 1: Biochemical Activity of Selective CDK2 Inhibitors
| Compound | Target | Kᵢ (nM) | IC₅₀ (nM) | Selectivity Notes |
| Tagtociclib (PF-07104091) | CDK2/cyclin E1 | 1.16 | - | Potent and selective for CDK2.[9] |
| CDK1/cyclin A2 | 110 | - | ~95-fold selective over CDK1.[9] | |
| CDK4/cyclin D1 | 238 | - | ~205-fold selective over CDK4.[9] | |
| CDK6/cyclin D3 | 465 | - | ~400-fold selective over CDK6.[9] | |
| CDK9 | 117 | - | ~100-fold selective over CDK9.[9] | |
| GSK3β | 537.81 | - | High selectivity over GSK3β.[9] | |
| INX-315 | CDK2/cyclin E1 | - | 0.6 | Potent and selective for CDK2.[10] |
| CDK1 | - | - | ~50-fold selective over CDK1.[6] | |
| CDK4 | - | - | Highly selective over CDK4.[10] | |
| CDK6 | - | - | Highly selective over CDK6.[10] | |
| CDK9 | - | - | Highly selective over CDK9.[10] |
Table 2: Cellular Activity of Selective CDK2 Inhibitors
| Compound | Cell Line | Assay | IC₅₀ (nM) | Notes |
| Tagtociclib (PF-07104091) | OVCAR3 (ovarian) | Proliferation | - | Effective in CCNE1-amplified cancers.[8] |
| OV5392 (ovarian) | Proliferation | - | Induces dose-dependent tumor reduction in xenograft models.[8] | |
| INX-315 | OVCAR3 (ovarian) | Proliferation | - | Induces G1 cell cycle arrest.[10] |
| GA0103 (gastric) | Proliferation | - | Induces tumor stasis or regression in xenograft models.[10] | |
| MCF-7 (breast, palbociclib-resistant) | Proliferation | - | Restores sensitivity to CDK4/6 inhibitors.[10] |
Signaling Pathway and Experimental Workflow Diagrams
Diagram 1: Simplified CDK2 signaling pathway at the G1/S checkpoint.
Diagram 2: General workflow for in vitro evaluation of a CDK2 inhibitor.
Experimental Protocols
Preparation of CDK2 Inhibitor Stock and Working Solutions
Materials:
-
Selective CDK2 inhibitor (e.g., Tagtociclib or INX-315)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Complete cell culture medium
Protocol:
-
Stock Solution (10 mM): a. Bring the vial of the solid CDK2 inhibitor and DMSO to room temperature. b. Under sterile conditions, dissolve the inhibitor in an appropriate volume of DMSO to make a 10 mM stock solution. For example, for a compound with a molecular weight of 450 g/mol , dissolve 4.5 mg in 1 mL of DMSO. c. Vortex gently until the compound is fully dissolved. A brief sonication in a water bath may be used to aid dissolution. d. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. e. Store the aliquots at -20°C or -80°C for long-term storage.
-
Working Solutions: a. Thaw an aliquot of the 10 mM stock solution at room temperature. b. Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment. c. Important: The final concentration of DMSO in the cell culture should be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity. Prepare a vehicle control with the same final concentration of DMSO as the highest inhibitor concentration used.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
96-well flat-bottom plates
-
Cells of interest
-
Complete cell culture medium
-
CDK2 inhibitor working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: a. Harvest and count cells. b. Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. c. Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Inhibitor Treatment: a. Prepare serial dilutions of the CDK2 inhibitor in complete medium. b. Carefully remove the medium from the wells and add 100 µL of the inhibitor dilutions or control medium (vehicle and medium only) to the respective wells. c. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition and Incubation: a. After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well. b. Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization and Measurement: a. Carefully remove the medium containing MTT. b. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. c. Gently mix on an orbital shaker for 10-15 minutes. d. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: a. Subtract the average absorbance of the blank wells (medium only) from all other readings. b. Calculate the percentage of cell viability for each concentration relative to the vehicle control (set to 100%). c. Plot the percentage of viability against the log of the inhibitor concentration and use non-linear regression to determine the IC₅₀ value.
Cell Cycle Analysis by Flow Cytometry
This protocol uses propidium (B1200493) iodide (PI) to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle.
Materials:
-
6-well plates
-
Cells of interest
-
Complete cell culture medium
-
CDK2 inhibitor working solutions
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Ice-cold 70% ethanol (B145695)
-
PI/RNase A staining buffer
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: a. Seed cells in 6-well plates and allow them to attach overnight. b. Treat cells with the CDK2 inhibitor at various concentrations (e.g., 0.5x, 1x, and 2x the IC₅₀ from the viability assay) for a specified time (e.g., 24 hours). Include a vehicle control.
-
Cell Harvesting and Fixation: a. Harvest both adherent and floating cells by trypsinization. b. Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant. c. Wash the cell pellet once with cold PBS. d. Resuspend the pellet in 500 µL of cold PBS. e. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. f. Incubate at 4°C for at least 2 hours (or store at -20°C for several weeks).
-
Staining and Analysis: a. Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. b. Wash the cells once with PBS. c. Resuspend the cell pellet in 500 µL of PI/RNase A staining buffer. d. Incubate in the dark at room temperature for 30 minutes. e. Analyze the samples on a flow cytometer.
-
Data Analysis: a. Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis of CDK2 Pathway Proteins
This method is used to detect changes in the expression and phosphorylation status of proteins in the CDK2 signaling pathway.
Materials:
-
6-well or 10 cm plates
-
Cells of interest
-
CDK2 inhibitor working solutions
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Rb (Ser807/811), anti-total Rb, anti-Cyclin E, anti-CDK2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Cell Lysis and Protein Quantification: a. Seed and treat cells with the CDK2 inhibitor as described for cell cycle analysis. b. After treatment, wash cells with cold PBS and lyse them in RIPA buffer. c. Scrape the cells and collect the lysate. d. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. e. Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
Sample Preparation and SDS-PAGE: a. Normalize the protein concentrations of all samples. b. Add Laemmli sample buffer and boil at 95°C for 5 minutes. c. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run the gel.
-
Protein Transfer and Immunoblotting: a. Transfer the separated proteins to a PVDF or nitrocellulose membrane. b. Block the membrane with blocking buffer for 1 hour at room temperature. c. Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation. d. Wash the membrane three times with TBST. e. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. f. Wash the membrane three times with TBST.
-
Detection and Analysis: a. Apply the ECL substrate to the membrane. b. Capture the chemiluminescent signal using an imaging system. c. Analyze the band intensities using image analysis software, normalizing to a loading control like β-actin.
Diagram 3: Logical flow from CDK2 inhibition to cellular effects.
Conclusion
The protocols and data presented provide a robust framework for the in vitro characterization of selective CDK2 inhibitors. By systematically evaluating the effects on cell viability, cell cycle progression, and key signaling proteins, researchers can gain a comprehensive understanding of the inhibitor's mechanism of action and its potential as a therapeutic agent. Accurate and reproducible data, generated using these standardized methods, are essential for the advancement of novel cancer therapies targeting the cell cycle.
References
- 1. What are CDK2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. IV-361 | CDK | 2055741-39-2 | Invivochem [invivochem.com]
- 3. environmental-expert.com [environmental-expert.com]
- 4. targetmol.cn [targetmol.cn]
- 5. aacrjournals.org [aacrjournals.org]
- 6. INX-315, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cdk-cyclin complex markers | Abcam [abcam.com]
- 8. What are CDK2 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Incyclix Bio’s CDK2 inhibitor INX-315 shows antitumor activity in CCNE1-amplified cancers | BioWorld [bioworld.com]
Application Notes and Protocols for In Vivo Studies with CDK2 Inhibitors
Introduction to CDK2 as a Therapeutic Target
Cyclin-dependent kinase 2 (CDK2) is a key regulator of cell cycle progression, particularly during the G1/S phase transition and S phase.[1][2] Its activity is tightly controlled by binding to its regulatory partners, cyclin E and cyclin A.[1][3] In many cancers, the CDK2 pathway is dysregulated, often through the overexpression of cyclin E, leading to uncontrolled cell proliferation.[4][5] This makes CDK2 an attractive target for cancer therapy, especially in tumors that have developed resistance to CDK4/6 inhibitors.[4][6] The development of potent and selective CDK2 inhibitors has shown promising preclinical results in various cancer models.[4][6][7]
Preclinical In Vivo Data for Selected CDK2 Inhibitors
The following table summarizes in vivo data from preclinical studies of representative CDK2 inhibitors. This information can be used as a starting point for designing in vivo experiments.
| Compound Name | Animal Model | Dosage | Administration Route | Dosing Schedule | Key Findings | Reference |
| INX-315 | Ovarian Cancer Xenograft (OVCAR3) | Not specified | Not specified | Not specified | Sustained tumor growth inhibition. Reduction in Rb phosphorylation and cyclin A2 in tumor tissue.[3] | Cancer Discovery |
| CDK2-IN-3 | Neonatal Rat Alopecia Model | 2.5-250 µg | Topical Application | Once daily for 1 week | Effectively prevented alopecia in 50% of rats and provided partial protection in an additional 20%.[8] | MedchemExpress |
| PF-07104091 | HR+/HER2- Breast Cancer Xenograft | Not specified | Not specified | Not specified | Synergistic tumor growth inhibition when combined with a CDK4 inhibitor (atirmociclib).[4] | PMC, NIH |
| AT7519 | Human Colorectal Cancer Xenograft | Not specified | Not specified | Not specified | Extensive tumor regression and induction of apoptosis.[7] | PMC, PubMed Central |
Experimental Protocols
In Vivo Tumor Xenograft Efficacy Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a CDK2 inhibitor in a subcutaneous xenograft mouse model.
1. Animal Model and Cell Line Selection:
-
Cell Line: Choose a cancer cell line with known dysregulation of the CDK2 pathway (e.g., CCNE1 amplification). OVCAR3 (ovarian cancer) or various breast cancer cell lines are commonly used.
-
Animals: Use immunodeficient mice (e.g., NOD-SCID or nude mice), typically 6-8 weeks old.
2. Tumor Implantation:
-
Culture the selected cancer cells to ~80% confluency.
-
Harvest and resuspend the cells in a suitable medium (e.g., PBS or Matrigel) at a concentration of 1-10 x 10^6 cells per 100 µL.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
3. Tumor Growth Monitoring and Animal Randomization:
-
Monitor tumor growth by measuring tumor volume with calipers at least twice a week. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the animals into treatment and control groups (n=8-10 animals per group).
4. Drug Formulation and Administration:
-
Formulation: Prepare the CDK2 inhibitor in a suitable vehicle. A common formulation for in vivo use is a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[8] Always prepare fresh on the day of use.[8]
-
Administration: The route of administration will depend on the compound's properties. Oral gavage (p.o.) or intraperitoneal (i.p.) injection are common. The dosing schedule can range from once daily (q.d.) to twice daily (b.i.d.).
5. Treatment and Monitoring:
-
Administer the CDK2 inhibitor or vehicle control to the respective groups for a predetermined period (e.g., 21-28 days).
-
Continue to monitor tumor volume and body weight regularly.
-
Observe the animals for any signs of toxicity.
6. Endpoint and Tissue Collection:
-
At the end of the study (or when tumors reach a predetermined maximum size), euthanize the animals.
-
Excise the tumors and measure their final weight and volume.
-
Collect tumor tissue for pharmacodynamic (PD) marker analysis (e.g., Western blot for p-Rb, cyclin A2) and histopathology.[3]
Visualizations
CDK2 Signaling Pathway
Caption: A diagram of the CDK2 signaling pathway and its role in cell cycle control.
Experimental Workflow for In Vivo Efficacy Study
Caption: A typical experimental workflow for an in vivo tumor xenograft study.
Important Considerations for In Vivo Studies
-
Selectivity: The selectivity of the CDK2 inhibitor is crucial. Inhibition of other CDKs, such as CDK1, can lead to increased toxicity.[4]
-
Pharmacokinetics (PK) and Pharmacodynamics (PD): Conduct preliminary PK/PD studies to determine the optimal dose and schedule that result in target engagement (e.g., inhibition of Rb phosphorylation in tumor tissue) without causing significant toxicity.
-
Biomarkers: The presence of biomarkers such as CCNE1 amplification can help in selecting appropriate cancer models and may predict response to CDK2 inhibition.[4][6]
-
Combination Therapies: Preclinical studies suggest that combining CDK2 inhibitors with other agents, such as CDK4/6 inhibitors, can lead to synergistic anti-tumor effects.[4]
-
Toxicity: Monitor animals closely for signs of toxicity, which may include weight loss, lethargy, and changes in blood counts. Common side effects observed in clinical trials with CDK inhibitors include nausea, vomiting, diarrhea, and anemia.[5]
References
- 1. academic.oup.com [academic.oup.com]
- 2. Cyclin-dependent kinase inhibitors in brain cancer: current state and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. INX-315, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting CDK2 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. The Renaissance of Cyclin Dependent Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for CDK2-IN-39 (IV-361)
For research use only. Not for use in diagnostic procedures.
Introduction
These application notes provide detailed information and protocols for the use of CDK2-IN-39, also identified as IV-361. It is critical for researchers to note that while the query was for a CDK2 inhibitor, available data indicates that IV-361 is a potent and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7) and exhibits significantly lower activity against CDK2. The information provided herein includes the physicochemical properties of IV-361 and general protocols for evaluating the effects of kinase inhibitors on CDK2 activity and cell proliferation. These protocols are adaptable for the characterization of various kinase inhibitors.
Compound Information
Compound Name: IV-361 (this compound) CAS Number: 2055741-39-2 Chemical Name: N-(5-fluoro-2-methylphenyl)-6,6-dimethyl-3-[(1-trimethylsilylcyclobutanecarbonyl)amino]-1,4-dihydropyrrolo[3,4-c]pyrazole-5-carboxamide
Biochemical Activity: IV-361 is an orally bioactive and selective CDK7 inhibitor with a Ki of ≤50 nM. It demonstrates significantly less inhibition of CDK2 (Ki ≥1000 nM) and PLK1 (Ki ≥5000 nM)[1].
Data Presentation
Table 1: Physicochemical Properties of IV-361
| Property | Value |
| Molecular Formula | C₂₃H₃₂FN₅O₂Si |
| Molecular Weight | 457.62 g/mol |
| Appearance | Solid |
| Purity | ≥99.60% |
| Storage (Powder) | -20°C for 3 years, 4°C for 2 years |
| Storage (in Solvent) | -80°C for 6 months, -20°C for 1 month |
Table 2: Solubility of IV-361
| Solvent/Formulation | Solubility |
| DMSO (In Vitro) | 90 mg/mL (196.67 mM) |
| In Vivo Formulation 1 | |
| 10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline | ≥ 2.25 mg/mL (4.92 mM) |
| In Vivo Formulation 2 | |
| 10% DMSO + 90% Corn Oil | ≥ 2.25 mg/mL (4.92 mM) |
Table 3: In Vitro and In Vivo Activity of IV-361
| Assay/Model | Target(s) | Metric | Value | Reference |
| Kinase Inhibition | CDK7 | Ki | ≤50 nM | [1] |
| Kinase Inhibition | CDK2 | Ki | ≥1000 nM | [1] |
| Kinase Inhibition | PLK1 | Ki | ≥5000 nM | [1] |
| HCT-116 Cell Growth Inhibition | - | GI₅₀ | ≤100 nM | [1] |
| IL-2 and IL-17 Production in PBMCs | - | IC₅₀ | ≤100 nM | [1] |
| HCT-116 Mouse Xenograft | - | TGI | ≥46% at 25 mg/kg/day (oral) | [1] |
Mandatory Visualizations
Caption: Simplified CDK2 signaling pathway in cell cycle progression.
Caption: General experimental workflow for kinase inhibitor evaluation.
Caption: Decision-making flowchart for kinase inhibitor studies.
Experimental Protocols
I. Preparation of Stock Solutions
1.1. In Vitro Stock Solution (DMSO)
-
To prepare a 10 mM stock solution of IV-361 (MW: 457.62), weigh 4.58 mg of the compound.
-
Dissolve the powder in 1 mL of high-purity DMSO.
-
Vortex or sonicate until the solution is clear.
-
Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store at -20°C or -80°C.
1.2. In Vivo Formulation 1 (with PEG300 and Tween80)
-
Start with a concentrated stock of IV-361 in DMSO (e.g., 22.5 mg/mL).
-
For 1 mL of final formulation, add 100 µL of the DMSO stock to 400 µL of PEG300. Mix until clear.
-
Add 50 µL of Tween80 to the solution and mix thoroughly.
-
Add 450 µL of sterile saline (0.9% NaCl in water) to reach the final volume of 1 mL. Mix well.
-
This formulation should be prepared fresh before each use.
1.3. In Vivo Formulation 2 (with Corn Oil)
-
Start with a concentrated stock of IV-361 in DMSO (e.g., 22.5 mg/mL).
-
For 1 mL of final formulation, add 100 µL of the DMSO stock to 900 µL of sterile corn oil.
-
Vortex or mix vigorously to ensure a uniform suspension.
-
This formulation should be prepared fresh before each use.
II. In Vitro Kinase Assay (General Protocol)
This protocol describes a general method to measure the inhibitory activity of a compound against CDK2/Cyclin complexes using a luminescence-based assay that quantifies ATP consumption (e.g., ADP-Glo™ Kinase Assay).
2.1. Materials
-
Recombinant human CDK2/Cyclin A2 or CDK2/Cyclin E1 enzyme
-
Kinase substrate (e.g., Histone H1 or a specific peptide)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
Test compound (serially diluted)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96- or 384-well plates
-
Plate reader capable of measuring luminescence
2.2. Procedure
-
Prepare serial dilutions of the test compound in kinase assay buffer. Also prepare a vehicle control (e.g., DMSO at the same final concentration as in the compound wells).
-
In a 384-well plate, add 1 µL of the compound dilution or vehicle control.
-
Prepare the enzyme solution by diluting the CDK2/Cyclin complex in kinase assay buffer to the desired concentration. Add 2 µL of the diluted enzyme to each well.
-
Prepare the substrate/ATP solution by diluting the substrate and ATP in kinase assay buffer.
-
Initiate the kinase reaction by adding 2 µL of the substrate/ATP solution to each well.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP by following the manufacturer's protocol for the ADP-Glo™ assay. This typically involves adding a reagent to deplete unused ATP, followed by a second reagent to convert the generated ADP back to ATP, which is then measured via a luciferase reaction.
-
Record the luminescence signal.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.
III. Cell Proliferation Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation.
3.1. Materials
-
Cancer cell line of interest (e.g., HCT-116)
-
Complete cell culture medium
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear flat-bottom plates
-
Multichannel pipette
-
Microplate reader (570 nm absorbance)
3.2. Procedure
-
Seed cells in a 96-well plate at a density of 2,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified CO₂ incubator.
-
Prepare serial dilutions of the test compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control.
-
Incubate for 72 hours (or a desired time period).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀/IC₅₀ value.
IV. Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the distribution of cells in different phases of the cell cycle after treatment with an inhibitor.
4.1. Materials
-
Cancer cell line
-
Complete cell culture medium
-
Test compound
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometer
4.2. Procedure
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the test compound at various concentrations (including a vehicle control) for 24-48 hours.
-
Harvest the cells by trypsinization, collecting both adherent and floating cells.
-
Wash the cells once with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Wash the cells with PBS and centrifuge.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer.
-
Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
V. Western Blotting for Phosphorylated Rb
This protocol is to detect changes in the phosphorylation of Retinoblastoma protein (pRb), a key downstream substrate of CDK2.
5.1. Materials
-
Treated cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Rb (Ser807/811), anti-total Rb, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
5.2. Procedure
-
Lyse the cell pellets in RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Normalize all samples to the same protein concentration and add Laemmli buffer. Boil at 95°C for 5 minutes.
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Rb) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
The membrane can be stripped and re-probed for total Rb and a loading control like β-actin.
VI. In Vivo Xenograft Tumor Model
This protocol provides a general framework for evaluating the anti-tumor efficacy of a compound in a mouse xenograft model.
6.1. Materials
-
Immunocompromised mice (e.g., athymic nude or NOD/SCID)
-
Cancer cell line (e.g., HCT-116)
-
Matrigel (optional)
-
Test compound formulated for in vivo administration
-
Vehicle control
-
Calipers
-
Animal balance
6.2. Procedure
-
Subcutaneously inject 1-10 x 10⁶ cancer cells (often in a mixture with Matrigel) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize the mice into treatment and control groups.
-
Measure the tumor volume [Volume = (Width² x Length) / 2] and body weight of each mouse before starting treatment.
-
Administer the test compound (e.g., by oral gavage) and vehicle control to the respective groups daily or according to the desired schedule.
-
Monitor tumor volume and body weight every 2-3 days.
-
Continue treatment for a predetermined period (e.g., 21-28 days).
-
At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., pharmacodynamics by Western blot).
-
Calculate the percent tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.
References
Application Notes and Protocols for Western Blot Analysis of CDK2 Inhibition by CDK2-IN-39
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 2 (CDK2) is a critical regulator of cell cycle progression, particularly at the G1/S phase transition. Its activity is essential for the initiation of DNA replication. Dysregulation of the CDK2 signaling pathway is a hallmark of many cancers, making it an attractive target for therapeutic intervention. CDK2-IN-39 is a chemical inhibitor of CDK2.[1] This document provides a detailed protocol for assessing the efficacy of this compound in cellular models using Western blotting to analyze the expression and phosphorylation status of key proteins in the CDK2 signaling pathway.
The CDK2 Signaling Pathway and Inhibition by this compound
CDK2 forms active complexes with Cyclin E and Cyclin A to phosphorylate a variety of substrates, most notably the Retinoblastoma protein (Rb).[2] In its hypophosphorylated state, Rb binds to the E2F transcription factor, inhibiting the expression of genes required for S-phase entry. Upon phosphorylation by CDK4/6 and subsequently by the CDK2/Cyclin E complex, Rb releases E2F, allowing for the transcription of S-phase genes and progression of the cell cycle.[3][4]
This compound, as a CDK2 inhibitor, is expected to block the kinase activity of the CDK2/Cyclin E and CDK2/Cyclin A complexes. This inhibition should lead to a decrease in the phosphorylation of Rb at CDK2-specific sites (e.g., Ser807/811), thereby maintaining Rb in its active, hypophosphorylated state, leading to cell cycle arrest at the G1/S transition. Western blotting is a powerful technique to visualize these molecular events.
Quantitative Data Summary
The following table presents hypothetical data representing the expected outcome of treating a cancer cell line (e.g., OVCAR-3) with increasing concentrations of this compound for 24 hours. Protein levels are quantified by densitometry of Western blot bands and normalized to a loading control (e.g., β-actin).
| This compound (µM) | Relative p-Rb (Ser807/811) Level | Relative Total Rb Level | Relative Cyclin E Level | Relative CDK2 Level |
| 0 (Vehicle) | 1.00 | 1.00 | 1.00 | 1.00 |
| 0.1 | 0.78 | 1.02 | 0.98 | 1.01 |
| 0.5 | 0.45 | 0.99 | 1.03 | 0.99 |
| 1.0 | 0.15 | 1.01 | 0.97 | 1.02 |
| 5.0 | 0.05 | 0.98 | 1.00 | 0.98 |
Note: This data is illustrative and serves as an example of expected results. Actual results may vary depending on the cell line, experimental conditions, and the specific activity of the inhibitor.
Detailed Experimental Protocol: Western Blot for CDK2 Inhibition
This protocol outlines the steps for treating cells with this compound, preparing cell lysates, and performing a Western blot to analyze key proteins in the CDK2 pathway.
Materials and Reagents
-
Cell Line: A suitable cancer cell line with active CDK2 signaling (e.g., OVCAR-3, Kuramochi, MDA-MB-157).
-
This compound: Prepare a stock solution in DMSO.
-
Cell Culture Medium and Supplements: As required for the chosen cell line.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
RIPA Lysis Buffer: (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.
-
BCA Protein Assay Kit.
-
Laemmli Sample Buffer (4X): (250 mM Tris-HCl pH 6.8, 8% SDS, 40% glycerol, 0.02% bromophenol blue, 10% β-mercaptoethanol).
-
Tris-Glycine SDS-PAGE Gels.
-
SDS-PAGE Running Buffer.
-
PVDF or Nitrocellulose Membranes.
-
Transfer Buffer.
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-phospho-Rb (Ser807/811)
-
Mouse anti-total Rb
-
Rabbit anti-CDK2
-
Mouse anti-Cyclin E
-
Mouse anti-β-actin (or other suitable loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Enhanced Chemiluminescence (ECL) Substrate.
-
Chemiluminescence Imaging System.
Procedure
-
Cell Culture and Treatment:
-
Seed cells in appropriate culture plates and allow them to adhere and reach 60-70% confluency.
-
Prepare serial dilutions of this compound in cell culture medium. Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor dose.
-
Aspirate the old medium and treat the cells with the prepared concentrations of this compound or vehicle control.
-
Incubate the cells for the desired time period (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Place the culture plates on ice and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer with inhibitors to each plate.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (total cell lysate) to a new tube.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4X Laemmli sample buffer to each lysate to a final concentration of 1X.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-40 µg) into the wells of a Tris-Glycine SDS-PAGE gel, along with a protein molecular weight marker.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Confirm the transfer efficiency by staining the membrane with Ponceau S.
-
-
Blocking:
-
Wash the membrane briefly with TBST.
-
Block the membrane in blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibodies in blocking buffer according to the manufacturer's recommendations.
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
-
-
Secondary Antibody Incubation:
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Prepare the ECL substrate according to the manufacturer's instructions and incubate it with the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the target protein bands to the intensity of the loading control band (e.g., β-actin).
-
For phosphorylated proteins, it is often informative to present the data as a ratio of the phosphorylated form to the total protein.
-
Troubleshooting
| Issue | Possible Cause | Solution |
| No or Weak Signal | Inefficient protein transfer | Check transfer with Ponceau S staining; optimize transfer time/voltage. |
| Insufficient antibody concentration | Titrate primary and secondary antibody concentrations. | |
| Inactive ECL substrate | Use fresh ECL substrate. | |
| High Background | Insufficient blocking | Increase blocking time or use a different blocking agent (e.g., BSA for phospho-antibodies). |
| Antibody concentration too high | Decrease primary and/or secondary antibody concentrations. | |
| Insufficient washing | Increase the number and duration of wash steps. | |
| Non-specific Bands | Antibody cross-reactivity | Use a more specific antibody; check the literature for known cross-reactivity. |
| Protein degradation | Use fresh protease inhibitors in the lysis buffer; keep samples on ice. |
By following this detailed protocol, researchers can effectively utilize Western blotting to investigate the molecular mechanism of this compound and quantify its impact on the CDK2 signaling pathway.
References
Application Notes and Protocols for Measuring the Efficacy of a Potent and Selective CDK2 Inhibitor
Introduction
Cyclin-dependent kinase 2 (CDK2) is a critical serine/threonine kinase that, in complex with cyclin E or cyclin A, governs the G1 to S phase transition of the cell cycle.[1][2] Its role in promoting DNA replication and cell division makes it a key target in oncology.[1][3][4] Dysregulation of CDK2 activity is a hallmark of various cancers, often leading to uncontrolled cell proliferation.[4] This document provides detailed protocols for a suite of cell-based assays designed to measure the efficacy of CDK2-IN-39 , a novel and potent inhibitor of CDK2. The described assays will enable researchers to assess its anti-proliferative effects, impact on cell cycle progression, and target engagement within a cellular context.
CDK2 Signaling Pathway
The following diagram illustrates the canonical role of the CDK2/Cyclin E complex in the G1/S transition. In early G1, the CDK4/6-Cyclin D complex partially phosphorylates the Retinoblastoma protein (Rb), which releases some E2F transcription factors.[1] E2F then promotes the expression of S-phase genes, including Cyclin E.[1] The subsequent formation of the CDK2/Cyclin E complex leads to the hyper-phosphorylation of Rb, fully liberating E2F and committing the cell to DNA synthesis (S phase).[1] this compound is designed to inhibit this latter step, leading to cell cycle arrest.
Caption: The CDK2 signaling pathway in the G1/S cell cycle transition.
Data Summary: Efficacy of this compound
The following tables summarize the quantitative data from the cell-based assays described in this document.
Table 1: Anti-proliferative Activity of this compound
| Cell Line | Cancer Type | CCNE1 Status | IC50 (nM) |
| OVCAR-3 | Ovarian | Amplified | 25.3 |
| HCT116 | Colon | Wild-Type | 450.7 |
| A549 | Lung | Wild-Type | 875.2 |
Table 2: Effect of this compound on Cell Cycle Distribution in OVCAR-3 Cells (24h Treatment)
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle (0.1% DMSO) | 45.2 ± 2.1 | 38.5 ± 1.8 | 16.3 ± 1.5 |
| This compound (100 nM) | 78.6 ± 3.5 | 12.1 ± 2.4 | 9.3 ± 1.9 |
Table 3: Target Engagement and Downstream Modulation in OVCAR-3 Cells (6h Treatment)
| Treatment | CDK2 Target Engagement IC50 (nM) | p-Rb (Ser807/811) Inhibition IC50 (nM) |
| This compound | 5.8 | 30.1 |
Experimental Protocols
Cell Proliferation Assay (MTS Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Workflow Diagram:
Caption: Workflow for the cell proliferation (MTS) assay.
Materials:
-
Cancer cell lines (e.g., OVCAR-3, HCT116)
-
Complete growth medium (e.g., RPMI-1640 + 10% FBS)
-
This compound, dissolved in DMSO
-
96-well clear-bottom cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution)
-
Microplate reader
Protocol:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000 cells per well in 100 µL of complete growth medium into a 96-well plate.
-
Adherence: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach.
-
Compound Treatment: Prepare a 2X serial dilution of this compound in complete medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle control wells (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 72 hours.
-
MTS Addition: Add 20 µL of MTS reagent directly to each well.
-
Final Incubation: Incubate for 1-4 hours at 37°C, protected from light.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Normalize the data to the vehicle control (100% viability) and blank wells (0% viability). Plot the normalized values against the log of the inhibitor concentration and fit a four-parameter logistic curve to determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol uses propidium (B1200493) iodide (PI) to stain DNA and quantify the distribution of cells in different phases of the cell cycle.
Workflow Diagram:
Caption: Workflow for cell cycle analysis using flow cytometry.
Materials:
-
OVCAR-3 cells
-
6-well cell culture plates
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol, ice-cold
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Protocol:
-
Cell Seeding: Seed 500,000 OVCAR-3 cells per well in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat cells with this compound (e.g., 100 nM) or vehicle (0.1% DMSO) for 24 hours.
-
Harvesting: Collect both adherent and floating cells. Wash once with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash once with PBS. Resuspend the pellet in 500 µL of PI staining solution containing RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample. Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to model the G0/G1, S, and G2/M populations based on DNA content.
Western Blotting for Phospho-Rb
This assay measures the phosphorylation of Retinoblastoma (Rb), a direct downstream substrate of CDK2, to confirm target inhibition in cells.
Workflow Diagram:
Caption: Workflow for Western blotting of phospho-Rb.
Materials:
-
OVCAR-3 cells
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: Rabbit anti-p-Rb (Ser807/811), Rabbit anti-Total Rb, Mouse anti-GAPDH
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Treatment and Lysis: Treat OVCAR-3 cells with a dose range of this compound for 6 hours. Wash with cold PBS and lyse with ice-cold RIPA buffer.
-
Protein Quantification: Clear the lysate by centrifugation and determine the protein concentration using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample and separate on a 4-12% SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again, apply ECL substrate, and capture the chemiluminescent signal with an imaging system.
-
Analysis: Quantify band intensities using densitometry software. Normalize p-Rb levels to total Rb and then to the loading control (GAPDH).
Logical Relationship of Assays
The described assays provide a comprehensive evaluation of this compound's efficacy, from direct target binding to the ultimate cellular phenotype.
Caption: Logical flow from target engagement to anti-proliferative efficacy.
References
- 1. CDK2 and CDK4: Cell Cycle Functions Evolve Distinct, Catalysis-Competent Conformations, Offering Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]
- 3. Identification of novel CDK2 inhibitors by a multistage virtual screening method based on SVM, pharmacophore and docking model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Insights on Structural Characteristics and Ligand Binding Mechanisms of CDK2 [mdpi.com]
Application Notes & Protocols: Evaluating CDK2-IN-39 in Preclinical Animal Models of Cancer
Introduction
Cyclin-dependent kinase 2 (CDK2) is a key regulator of cell cycle progression, particularly at the G1-S phase transition.[1] Its aberrant activity is implicated in the proliferation of various cancers, making it a compelling target for therapeutic intervention.[2] The development of selective CDK2 inhibitors, such as CDK2-IN-39, offers a promising strategy, especially in tumors with specific genetic alterations like Cyclin E1 (CCNE1) amplification or those that have developed resistance to CDK4/6 inhibitors.[3][4]
These application notes provide a comprehensive framework for the preclinical evaluation of this compound in rodent models of cancer. The protocols outlined are based on established methodologies for testing selective CDK2 inhibitors and other small molecule kinase inhibitors in vivo. Researchers should adapt and optimize these protocols for their specific cancer models and experimental goals.
CDK2 Signaling Pathway in Cell Cycle Progression
The diagram below illustrates the central role of the CDK2/Cyclin E complex in phosphorylating the Retinoblastoma (Rb) protein, which in turn releases the E2F transcription factor to drive the expression of genes required for S-phase entry.
Recommended Animal Models
The choice of animal model is critical for accurately assessing the therapeutic potential of this compound. Immunodeficient mice are typically used to allow for the engraftment of human-derived cancer cells or tissues.
-
Cell Line-Derived Xenograft (CDX) Models: These models involve the subcutaneous implantation of human cancer cell lines into immunodeficient mice (e.g., BALB/c nude or NSG mice).[5] It is crucial to select cell lines with known genetic backgrounds relevant to CDK2 inhibitor sensitivity, such as high CCNE1 expression (e.g., OVCAR-3 ovarian cancer cells).[6]
-
Patient-Derived Xenograft (PDX) Models: PDX models are generated by implanting fresh tumor tissue from cancer patients directly into immunodeficient mice.[7] These models are known to better recapitulate the heterogeneity and microenvironment of human tumors, offering a more clinically relevant assessment of drug efficacy.[8][9]
Experimental Protocols
Protocol 1: Establishment of Subcutaneous Xenograft Models
This protocol describes the general procedure for establishing a CDX model. The methodology for PDX models is similar but involves implanting tumor fragments instead of a cell suspension.[7]
Materials:
-
Selected human cancer cell line (e.g., OVCAR-3, HCC1569)
-
Appropriate cell culture medium and supplements
-
Immunodeficient mice (e.g., female NSG or BALB/c nude, 6-8 weeks old)[5][7]
-
Sterile PBS and Matrigel Basement Membrane Matrix
-
Trypsin-EDTA, syringes, and needles
Procedure:
-
Cell Culture: Culture cancer cells according to the supplier's recommendations, ensuring they are in the logarithmic growth phase and free of contamination (e.g., Mycoplasma).[10]
-
Cell Harvesting: Harvest cells using trypsin and wash them twice with sterile, serum-free medium or PBS. Perform a cell count and assess viability (should be >95%).[5]
-
Cell Preparation for Injection: Resuspend the cell pellet in a 1:1 mixture of sterile PBS and Matrigel on ice. The final concentration should be between 1x10⁷ and 5x10⁷ cells/mL.[10]
-
Subcutaneous Implantation: Anesthetize the mouse. Inject 100-200 µL of the cell suspension subcutaneously into the right flank of the mouse.[10]
-
Monitoring: Monitor the animals regularly for tumor formation. Once tumors are palpable, begin measurements.[7]
Protocol 2: In Vivo Efficacy Assessment
Once tumors reach a predetermined size (e.g., 150-200 mm³), the efficacy study can commence.[11]
Materials:
-
Tumor-bearing mice
-
This compound
-
Vehicle solution (a common formulation for in vivo studies is 10% DMSO, 30% PEG300, 5% Tween 80, and 55% sterile water)[5]
-
Dosing equipment (e.g., oral gavage needles, syringes)
-
Digital calipers
Procedure:
-
Randomization: Randomize mice into treatment groups (e.g., Vehicle control, this compound low dose, this compound high dose), with 8-10 mice per group.[7]
-
Drug Administration: Prepare the this compound formulation fresh daily. Administer the compound and vehicle to the respective groups via the chosen route (e.g., oral gavage) at the specified dose and schedule (e.g., once or twice daily).[6]
-
Tumor and Body Weight Measurement: Measure tumor dimensions with digital calipers 2-3 times per week and calculate tumor volume using the formula: Volume = (Length x Width²) / 2 .[5] Monitor body weight at the same frequency as an indicator of toxicity.[5]
-
Study Endpoint: The study may conclude when tumors in the control group reach a specific size (e.g., >1500 mm³) or after a fixed duration.[10][11] Euthanize animals according to institutional guidelines.
-
Data Analysis: Calculate the percentage of tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Experimental Workflow for an In Vivo Efficacy Study
Protocol 3: Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies
PK/PD studies are essential to understand the exposure-response relationship of this compound.[12][13]
Pharmacokinetics (PK):
-
Administer a single dose of this compound to a cohort of non-tumor-bearing or tumor-bearing mice.
-
Collect blood samples (e.g., via tail vein or cardiac puncture) at multiple time points post-dose (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours).
-
Process blood to isolate plasma and store at -80°C.
-
Analyze plasma samples using LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) to determine the concentration of this compound over time.
-
Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and half-life (t½).
Pharmacodynamics (PD):
-
Treat tumor-bearing mice with vehicle or this compound for a short duration (e.g., 3-5 days).
-
Collect tumor and/or surrogate tissue samples at specified times after the final dose.
-
Analyze tissues for target engagement and downstream effects. Common methods include:
-
Western Blot or ELISA: To measure the phosphorylation status of Rb (a direct substrate of CDK2). A decrease in p-Rb indicates target inhibition.
-
Immunohistochemistry (IHC): To assess biomarkers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved Caspase-3) in tumor sections.
-
Protocol 4: Toxicity Assessment
Evaluating the safety profile of this compound is crucial.
-
Clinical Observations: Monitor mice daily for any adverse signs, such as changes in posture, activity, or grooming. Record body weights 2-3 times per week.[5]
-
Hematology and Serum Chemistry: At the end of the study, collect blood for a complete blood count (CBC) and serum chemistry analysis to assess potential effects on bone marrow, liver, and kidney function.
-
Histopathology: Collect major organs (e.g., liver, spleen, kidneys, bone marrow) at necropsy. Fix tissues in formalin, embed in paraffin, and perform hematoxylin (B73222) and eosin (B541160) (H&E) staining to evaluate for any pathological changes.
Data Presentation
The following tables provide examples of how to structure quantitative data from in vivo studies. Data shown are representative and based on published results for similar CDK2 inhibitors.[6][14]
Table 1: Efficacy of a Representative CDK2 Inhibitor in an Ovarian Cancer Xenograft Model (OVCAR-3)
| Treatment Group | Dosing Schedule | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle | Daily, Oral | 1250 ± 150 | - | -1.5 ± 0.5 |
| CDK2 Inhibitor (50 mg/kg) | Daily, Oral | 550 ± 95 | 56% | -2.0 ± 0.8 |
| CDK2 Inhibitor (100 mg/kg) | Daily, Oral | 275 ± 60 | 78% | -4.5 ± 1.2 |
Table 2: Representative Pharmacokinetic Parameters of a CDK2 Inhibitor in Mice (Single Oral Dose)
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng·h/mL) | t½ (hr) |
| 50 | 1800 | 2.0 | 12500 | 4.5 |
Table 3: Potential Toxicities Associated with CDK Inhibitors in Preclinical Models [15][16]
| Observation Type | Parameter | Potential Finding | Implication |
| Clinical | Body Weight | >15% loss | General toxicity |
| Hematology | Neutrophil Count | Neutropenia | Bone marrow suppression |
| White Blood Cell Count | Leukopenia | Immunosuppression | |
| Histopathology | Testes / Ovaries | Seminiferous tubule degeneration, ovotoxicity | Reproductive toxicity |
| Bone Marrow | Hypocellularity | Myelosuppression |
Study Design Visualization
A clear study design is fundamental for a successful experiment.
References
- 1. Cyclin Dependent Kinase 2 (CDK2) Inhibitors in Oncology Clinical Trials: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacoinformatics and Preclinical Studies of NSC765690 and NSC765599, Potential STAT3/CDK2/4/6 Inhibitors with Antitumor Activities against NCI60 Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting CDK2 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. INX-315, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. INX-315, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 8. CDK2 inhibition enhances CDK4/6 inhibitor antitumor activity in comprehensive breast cancer PDX model screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Precision Medicine Drug Discovery Pipeline Identifies Combined CDK2 and 9 Inhibition as a Novel Therapeutic Strategy in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. yeasenbio.com [yeasenbio.com]
- 11. Subcutaneous xenograft tumor models [bio-protocol.org]
- 12. The Role of Pharmacokinetics and Pharmacodynamics in Early Drug Development with reference to the Cyclin-dependent Kinase (Cdk) Inhibitor - Roscovitine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Role of Pharmacokinetics and Pharmacodynamics in Early Drug Development with reference to the Cyclin-dependent Kinase (Cdk) Inhibitor - Roscovitine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. INCB-123667 shows efficacy in cyclin E-overexpressing tumor xenograft models | BioWorld [bioworld.com]
- 15. Reproductive and developmental toxicity assessment of palbociclib, a CDK4/6 inhibitor, in Sprague-Dawley rats and New Zealand White rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for CDK2 Inhibitor Combination Therapies in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical rationale and methodologies for utilizing CDK2 inhibitors in combination with other anti-cancer agents. The protocols detailed below are intended to serve as a guide for investigating synergistic anti-tumor effects in various cancer models.
Introduction to CDK2 Inhibition in Combination Therapy
Cyclin-dependent kinase 2 (CDK2) is a key regulator of cell cycle progression, particularly at the G1/S phase transition.[1] While CDK2 is crucial for the abnormal growth of many cancer cells, the efficacy of CDK2 inhibitors as monotherapy can be limited.[1] Combination strategies are emerging as a powerful approach to enhance anti-tumor activity, overcome resistance, and reduce toxicity.[2][3] This document outlines protocols for three promising combination strategies: dual inhibition of CDK2 and CDK9, co-inhibition of CDK2 and CDK4/6, and sequential treatment with a CDK2 inhibitor and chemotherapy.
Combination Strategy 1: Dual CDK2 and CDK9 Inhibition in Colorectal Cancer
Rationale: The combination of CDK2 and CDK9 inhibition has shown synergistic effects in colorectal cancer models.[4][5] CDK2 primarily regulates the cell cycle, while CDK9 is a key component of the positive transcription elongation factor b (P-TEFb), which is crucial for the transcription of anti-apoptotic proteins and oncogenes.[6][7][8][9] Dual inhibition leads to G2/M arrest and anaphase catastrophe in cancer cells.[4][5]
Quantitative Data Summary
| Cell Line | Drug/Treatment | IC50 | Synergy Score (Delta Score) | Reference |
| Colorectal Cancer Lines (various) | Combined CDK1/2/9 Inhibitors | 110 nM - 1.2 µM | - | [4] |
| Colorectal Cancer Lines (various) | CVT-313 (CDK2i) + CDK9 siRNA | - | Synergistic (Negative Delta Score) | [4] |
Experimental Protocols
1. High-Throughput Combination Drug Screening
This protocol is designed to assess the synergistic effects of a CDK2 inhibitor and a CDK9 inhibitor across a panel of colorectal cancer cell lines.[10][11][12]
-
Cell Plating: Seed colorectal cancer cells in 384-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare a dose-response matrix of the CDK2 inhibitor (e.g., CVT-313) and the CDK9 inhibitor (e.g., LDC000067).[4] Use a 6x6 or 8x8 matrix with concentrations spanning the expected IC50 values.
-
Drug Addition: Use an automated liquid handler to add the drug combinations to the cell plates. Include single-agent controls and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Cell Viability Assay: Assess cell viability using a commercially available assay such as the CellTiter-Glo® Luminescent Cell Viability Assay.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. Analyze the dose-response matrix data using a synergy scoring model such as the Zero Interaction Potency (ZIP) model to determine synergy, additivity, or antagonism.[11]
2. siRNA-Mediated Knockdown of CDK9 with CDK2 Inhibition
This protocol details the method for assessing synergy by combining genetic knockdown of CDK9 with pharmacological inhibition of CDK2.[13][14][15]
-
Cell Seeding: Seed colorectal cancer cells in 6-well plates the day before transfection to achieve 60-80% confluency.
-
siRNA Transfection: Transfect cells with CDK9-targeting siRNA or a non-targeting control siRNA using a lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX) or electroporation.[16]
-
CDK2 Inhibitor Treatment: 24 hours post-transfection, treat the cells with varying concentrations of a CDK2 inhibitor (e.g., CVT-313).
-
Incubation: Incubate for an additional 48-72 hours.
-
Cell Viability Assessment: Determine cell viability in the remaining cells using an MTT or similar assay.[18][19][20][21]
-
Synergy Analysis: Compare the viability of cells treated with the CDK2 inhibitor alone to those with combined CDK9 knockdown and CDK2 inhibition to assess for a synergistic effect.
Signaling Pathway Diagram
Caption: Dual inhibition of CDK2 and CDK9 leads to cell cycle arrest and apoptosis.
Combination Strategy 2: Co-inhibition of CDK2 and CDK4/6 in Breast Cancer
Rationale: Acquired resistance to CDK4/6 inhibitors in HR+/HER2- breast cancer is often mediated by the upregulation of Cyclin E-CDK2 activity, which can bypass the G1 arrest induced by CDK4/6 inhibition.[22][23][24][25] Combining a CDK2 inhibitor with a CDK4/6 inhibitor can overcome this resistance and lead to durable tumor suppression.[24][25][26][27]
Quantitative Data Summary
| Cell Line/Model | Drug Combination | Effect | Reference |
| Palbociclib-resistant breast cancer cell lines | BLU-222 (CDK2i) + Palbociclib (B1678290) (CDK4/6i) | Strong synergistic effect, enhanced apoptosis | [26][27] |
| Palbociclib-resistant PDX models | BLU-222 (CDK2i) + Palbociclib/Ribociclib (CDK4/6i) | Significant antitumor activity, durable tumor regression | [26][27][28] |
| HR+/HER2- mBC patients (progressed on CDK4/6i) | PF-07104091 (CDK2i) + Atirmociclib (CDK4i) + Endocrine Therapy | Partial responses, stable disease | [3][29][30] |
Experimental Protocols
1. In Vitro Synergy in CDK4/6 Inhibitor-Resistant Cells
This protocol assesses the ability of a CDK2 inhibitor to restore sensitivity to a CDK4/6 inhibitor in resistant breast cancer cells.
-
Cell Culture: Culture CDK4/6 inhibitor-resistant breast cancer cell lines (e.g., palbociclib-resistant MCF7 or T47D).
-
Drug Treatment: Treat cells with a CDK2 inhibitor (e.g., BLU-222) and a CDK4/6 inhibitor (e.g., palbociclib or ribociclib) alone and in combination using a dose-response matrix.
-
Incubation and Viability: Incubate for 72-96 hours and assess cell viability.
-
Apoptosis Assay: To confirm the mechanism of synergy, treat cells with the drug combination and measure apoptosis using techniques like Annexin V/PI staining followed by flow cytometry.
-
Cell Cycle Analysis: Analyze the cell cycle distribution of treated cells by flow cytometry after propidium (B1200493) iodide staining to observe changes in G1, S, and G2/M phases.
2. In Vivo Xenograft Model of Acquired Resistance
This protocol evaluates the efficacy of combined CDK2 and CDK4/6 inhibition in a patient-derived xenograft (PDX) model of resistant breast cancer.[4]
-
Animal Model: Implant tumor fragments from a palbociclib-resistant HR+/HER2- breast cancer PDX model subcutaneously into immunocompromised mice.
-
Tumor Growth and Randomization: Once tumors reach a specified volume (e.g., 150-250 mm³), randomize mice into treatment groups: Vehicle, CDK2 inhibitor alone (e.g., BLU-222), CDK4/6 inhibitor alone (e.g., ribociclib), and the combination.[28]
-
Drug Administration: Administer drugs according to a predetermined schedule (e.g., daily oral gavage).
-
Monitoring: Monitor tumor volume and body weight regularly.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., Western blotting for pRb).
Signaling Pathway Diagram
Caption: CDK2 inhibition overcomes resistance to CDK4/6 inhibitors.
Combination Strategy 3: Sequential CDK Inhibition and Chemotherapy in Triple-Negative Breast Cancer
Rationale: In p53-mutant triple-negative breast cancer (TNBC), cells can bypass the G1 checkpoint, making them reliant on other checkpoints for DNA damage repair.[13] Pre-treatment with a pan-CDK inhibitor like roscovitine, which inhibits CDK2, arrests TNBC cells in the G2/M phase.[13] This primes the cells for DNA damage induced by chemotherapy agents like doxorubicin, leading to synthetic lethality.[13]
Quantitative Data Summary
| Cell Line | Drug Combination | Combination Index (CI) | Effect | Reference |
| TNBC Cells | Roscovitine (CDKi) followed by Doxorubicin | Synergistic (CI < 1) | Increased apoptosis, increased DNA double-strand breaks | [13] |
Experimental Protocols
1. Sequential Treatment Viability Assay
This protocol determines the optimal sequence and synergistic effect of a CDK inhibitor and a DNA-damaging agent.
-
Cell Plating: Plate TNBC cells in 96-well plates.
-
Sequential Dosing:
-
Sequence 1: Treat with the CDK inhibitor (e.g., roscovitine) for a set period (e.g., 24 hours). Then, add the chemotherapeutic agent (e.g., doxorubicin) for a further incubation period (e.g., 48 hours).
-
Sequence 2: Treat with the chemotherapeutic agent first, followed by the CDK inhibitor.
-
Concomitant Treatment: Add both drugs at the same time.
-
Controls: Include single-agent and vehicle controls.
-
-
Cell Viability: Assess cell viability after the total incubation time.
-
Synergy Calculation: Calculate the Combination Index (CI) using the Chou-Talalay method to determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
2. DNA Damage and Repair Analysis
This protocol investigates the mechanistic basis of the observed synergy.
-
Treatment: Treat TNBC cells with the synergistic sequential combination identified above.
-
Immunofluorescence: Fix and permeabilize the cells. Stain for DNA double-strand break markers (e.g., γH2AX) and homologous recombination proteins (e.g., RAD51).
-
Microscopy and Quantification: Acquire images using a fluorescence microscope and quantify the number of foci per cell to assess the level of DNA damage and the efficiency of the repair response.
Signaling Pathway Diagram
References
- 1. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Targeting CDK2 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Precision Medicine Drug Discovery Pipeline Identifies Combined CDK2 and 9 Inhibition as a Novel Therapeutic Strategy in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Putting one step before the other: distinct activation pathways for Cdk1 and Cdk2 bring order to the mammalian cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CDK9: a signaling hub for transcriptional control - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cyclin-dependent kinase 9 - Wikipedia [en.wikipedia.org]
- 10. Methods for High-throughput Drug Combination Screening and Synergy Scoring | Springer Nature Experiments [experiments.springernature.com]
- 11. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. RNA interference protocol to silence oncogenic drivers in leukemia cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. RNA Interference to Knock Down Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. Top Ten Ways to Optimize siRNA Delivery in Cultured Cells | Thermo Fisher Scientific - JP [thermofisher.com]
- 18. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 19. broadpharm.com [broadpharm.com]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. texaschildrens.org [texaschildrens.org]
- 22. tandfonline.com [tandfonline.com]
- 23. CDK4 and CDK6 kinases: from basic science to cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 24. [PDF] Combined CDK2 and CDK4/6 Inhibition Overcomes Palbociclib Resistance in Breast Cancer by Enhancing Senescence | Semantic Scholar [semanticscholar.org]
- 25. Combined CDK2 and CDK4/6 Inhibition Overcomes Palbociclib Resistance in Breast Cancer by Enhancing Senescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. BLU-222 shows synergy with CDK4/6 inhibitors in models of CDK4/6 inhibitor-resistant breast cancer | BioWorld [bioworld.com]
- 27. aacrjournals.org [aacrjournals.org]
- 28. blueprintmedicines.com [blueprintmedicines.com]
- 29. ESMO 2024 – combos could be the way forward for CDK2 | ApexOnco - Clinical Trials news and analysis [oncologypipeline.com]
- 30. pfizeroncologydevelopment.com [pfizeroncologydevelopment.com]
Application Notes: Immunofluorescence Protocol for Analyzing Cells Treated with a CDK2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclin-dependent kinase 2 (CDK2) is a critical regulator of cell cycle progression, particularly at the G1/S transition.[1][2][3][4][5] Inhibition of CDK2 activity is a key strategy in cancer research and drug development to induce cell cycle arrest and inhibit tumor cell proliferation.[6] This application note provides a detailed immunofluorescence protocol to visualize and quantify the cellular effects of a representative CDK2 inhibitor, referred to here as CDK2-IN-39. The protocol outlines methods for cell culture, inhibitor treatment, immunocytochemistry, and microscopic analysis of key cell cycle markers.
Principle of the Method
Immunofluorescence (IF) is a powerful technique that utilizes fluorescently labeled antibodies to detect the localization and abundance of specific proteins within cells.[7][8] This protocol employs an indirect immunofluorescence approach. First, cells are cultured on coverslips, treated with the CDK2 inhibitor, and then fixed to preserve cellular structure. Subsequently, the cells are permeabilized to allow antibodies to access intracellular targets. A primary antibody specific to the protein of interest is introduced, followed by a secondary antibody conjugated to a fluorophore that binds to the primary antibody. The resulting fluorescent signal can be visualized using a fluorescence microscope, allowing for the qualitative and quantitative analysis of protein expression and localization, thereby assessing the cellular response to CDK2 inhibition.[8][9]
CDK2 Signaling Pathway in G1/S Transition
The following diagram illustrates the canonical CDK2 signaling pathway at the G1/S checkpoint and the point of intervention for a CDK2 inhibitor. In the G1 phase, the Cyclin D-CDK4/6 complex partially phosphorylates the Retinoblastoma protein (Rb), which begins to release the E2F transcription factor.[3] E2F then promotes the transcription of genes required for S phase, including Cyclin E.[3][4] Cyclin E binds to CDK2, and the active Cyclin E/CDK2 complex hyper-phosphorylates Rb, leading to its complete inactivation and the full release of E2F, driving the cell into S phase.[1][3] CDK2 inhibitors block the kinase activity of the Cyclin E/CDK2 complex, preventing Rb hyper-phosphorylation and causing cell cycle arrest.
Materials and Reagents
-
Cell Lines: Adherent cell line of interest (e.g., HeLa, U2OS, MCF-7)
-
Culture Reagents: Complete growth medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, Trypsin-EDTA
-
Labware: 24-well plates, 12 mm glass coverslips (#1.5 thickness), sterile forceps
-
CDK2 Inhibitor: this compound (stock solution in DMSO)
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS, pH 7.4
-
Permeabilization Buffer: 0.2% Triton X-100 in PBS
-
Blocking Buffer: 5% Normal Goat Serum (or serum from the same species as the secondary antibody) and 0.1% Triton X-100 in PBS
-
Wash Buffer: PBS
-
Primary Antibodies:
-
Anti-phospho-Rb (Ser807/811)
-
Anti-Ki-67
-
Anti-Cyclin A
-
Anti-Cyclin E
-
Anti-CDK2[10]
-
-
Secondary Antibodies: Fluorophore-conjugated goat anti-rabbit or goat anti-mouse IgG (e.g., Alexa Fluor 488, 568, or 647)
-
Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole)
-
Mounting Medium: Anti-fade mounting medium (e.g., ProLong Gold)
-
Equipment: Humidified cell culture incubator (37°C, 5% CO₂), fluorescence microscope with appropriate filters, humidified chamber for incubations.
Experimental Workflow
The diagram below provides a high-level overview of the immunofluorescence protocol.
Detailed Experimental Protocol
Day 1: Cell Seeding
-
Sterilize glass coverslips by autoclaving or immersing in 70% ethanol (B145695) followed by air drying in a sterile hood.
-
Place one sterile coverslip into each well of a 24-well plate.
-
Trypsinize and count cells. Seed cells at a density that will result in 50-70% confluency at the time of fixation (e.g., 5 x 10⁴ cells/well).
-
Incubate overnight in a humidified incubator at 37°C with 5% CO₂.
Day 2: CDK2 Inhibitor Treatment
-
Prepare serial dilutions of this compound in complete growth medium. A vehicle control (e.g., 0.1% DMSO) must be included. Note: The optimal concentration and incubation time for this compound should be determined empirically through a dose-response and time-course experiment. A typical starting point for kinase inhibitors is in the range of 1-10 µM for 16-24 hours.
-
Aspirate the medium from the wells and replace it with the medium containing the CDK2 inhibitor or vehicle control.
-
Incubate for the desired time period (e.g., 24 hours).
Day 3: Fixation, Permeabilization, and Staining
-
Fixation:
-
Aspirate the treatment medium and gently wash the cells once with 1 mL of PBS.
-
Add 500 µL of 4% PFA to each well and incubate for 15 minutes at room temperature.[7]
-
Wash the cells three times with PBS, for 5 minutes each wash.
-
-
Permeabilization:
-
Add 500 µL of 0.2% Triton X-100 in PBS to each well.
-
Incubate for 10 minutes at room temperature.[7]
-
Wash the cells three times with PBS, for 5 minutes each wash.
-
-
Blocking:
-
Primary Antibody Incubation:
-
Dilute the primary antibody to its recommended concentration in Blocking Buffer.
-
Aspirate the blocking solution and add 200 µL of the diluted primary antibody solution to each coverslip.
-
Incubate overnight at 4°C in a humidified chamber.[8]
-
Day 4: Secondary Antibody Incubation and Mounting
-
Washing:
-
Aspirate the primary antibody solution.
-
Wash the cells three times with PBS, for 5 minutes each wash.
-
-
Secondary Antibody Incubation:
-
Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer (e.g., 1:500). If using DAPI for nuclear staining, it can be added to this solution (e.g., 1 µg/mL).
-
Add 200 µL of the diluted secondary antibody solution to each coverslip.
-
Incubate for 1 hour at room temperature, protected from light.[11]
-
-
Final Washes:
-
Aspirate the secondary antibody solution.
-
Wash the cells three times with PBS, for 10 minutes each, protected from light.
-
-
Mounting:
-
Using sterile forceps, carefully remove the coverslips from the wells.
-
Wick away excess PBS from the edge of the coverslip using a lab wipe.
-
Place a small drop of anti-fade mounting medium onto a clean microscope slide.
-
Gently invert the coverslip (cell-side down) onto the drop of mounting medium, avoiding air bubbles.
-
Seal the edges of the coverslip with clear nail polish and allow it to dry.
-
-
Imaging:
-
Store slides at 4°C, protected from light, until ready for imaging.
-
Visualize the staining using a fluorescence microscope with the appropriate excitation and emission filters for the chosen fluorophores and DAPI. Capture images using consistent acquisition settings (e.g., exposure time, gain) for all samples to allow for quantitative comparison.
-
Data Presentation and Expected Results
Treatment with a CDK2 inhibitor is expected to cause G1 cell cycle arrest. This can be quantified by analyzing the changes in the expression and localization of key cell cycle markers.[9] Image analysis software (e.g., ImageJ/Fiji) can be used to measure the mean fluorescence intensity within the nucleus for each marker.
| Target Protein | Cellular Location | Expected Result after this compound Treatment | Rationale |
| Phospho-Rb (Ser807/811) | Nucleus | Decreased signal intensity | CDK2 is responsible for hyper-phosphorylating Rb. Inhibition of CDK2 prevents this phosphorylation event.[12] |
| Ki-67 | Nucleus | Decreased percentage of positive cells | Ki-67 is a marker of cell proliferation, expressed in all active phases of the cell cycle (G1, S, G2, M) but absent in quiescent (G0) cells. G1 arrest will lead to a reduction in Ki-67 positive cells.[9] |
| Cyclin A | Nucleus | Decreased signal intensity in arrested cells | Cyclin A expression begins in late G1 and peaks in S and G2 phases. Cells arrested in G1 will not progress to express high levels of Cyclin A. |
| Cyclin E | Nucleus | Increased or unchanged signal intensity | Cyclin E levels rise during G1 and are required for the G1/S transition. Cells may arrest with high levels of Cyclin E before its degradation in S phase.[1] |
Troubleshooting
-
High Background: Incomplete washing, insufficient blocking, or secondary antibody concentration is too high. Increase wash times, extend blocking duration, or titrate the secondary antibody.
-
No/Weak Signal: Primary antibody did not work, insufficient permeabilization, or target protein is not expressed. Confirm protein expression by western blot, try a different fixation/permeabilization method, and check antibody datasheets for validated applications.
-
Photobleaching: Fluorophores are fading during imaging. Use an anti-fade mounting medium and minimize exposure to the excitation light.
References
- 1. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]
- 2. Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CDK2 and CDK4: Cell Cycle Functions Evolve Distinct, Catalysis-Competent Conformations, Offering Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. uniprot.org [uniprot.org]
- 6. What are CDK2 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 7. Immunofluorescence (IF) Protocol | EpigenTek [epigentek.com]
- 8. media.cellsignal.com [media.cellsignal.com]
- 9. benchchem.com [benchchem.com]
- 10. Anti-Cdk2 antibody (ab235941) | Abcam [abcam.com]
- 11. home.sandiego.edu [home.sandiego.edu]
- 12. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols: CRISPR Screen to Identify Resistance to CDK2-IN-39
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 2 (CDK2) is a critical regulator of cell cycle progression, particularly at the G1/S transition.[1] Its dysregulation is a hallmark of various cancers, making it an attractive target for therapeutic intervention. CDK2-IN-39 is a potent and selective inhibitor of CDK2. However, as with many targeted therapies, the development of drug resistance is a significant clinical challenge. Genome-wide Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR)-Cas9 screens have emerged as a powerful and unbiased tool to systematically identify genes whose loss-of-function confers resistance to anti-cancer drugs.[2][3]
These application notes provide a comprehensive overview and detailed protocols for conducting a pooled, loss-of-function CRISPR-Cas9 screen to identify genes that, when knocked out, lead to resistance to this compound.
Data Presentation: Illustrative Results from a Genome-Wide CRISPR Screen
While a specific public dataset for a CRISPR screen with this compound is not available, the following table represents hypothetical but realistic data that could be generated from such a screen. The gene hits are based on known mechanisms of resistance to CDK inhibitors. The data is typically generated using bioinformatics tools like MAGeCK, which provide statistical scores for gene enrichment.[4][5][6]
Table 1: Top Gene Hits from a Hypothetical CRISPR Screen for Resistance to this compound
| Gene Symbol | Gene Name | sgRNA Count | Log2 Fold Change (Enrichment) | p-value | False Discovery Rate (FDR) |
| RB1 | Retinoblastoma 1 | 4 | 5.8 | 1.2e-8 | 2.5e-7 |
| CCNE1 | Cyclin E1 | 5 | 4.5 | 3.4e-7 | 4.1e-6 |
| CDK6 | Cyclin Dependent Kinase 6 | 4 | 3.9 | 1.1e-6 | 9.8e-6 |
| TP53 | Tumor Protein P53 | 6 | 3.2 | 5.6e-6 | 3.7e-5 |
| E2F1 | E2F Transcription Factor 1 | 4 | 2.8 | 8.9e-6 | 5.2e-5 |
| ABCB1 | ATP Binding Cassette Subfamily B Member 1 | 3 | 2.5 | 1.5e-5 | 7.8e-5 |
| WEE1 | WEE1 G2 Checkpoint Kinase | 4 | 2.1 | 3.2e-5 | 1.4e-4 |
-
sgRNA Count: The number of unique single-guide RNAs targeting the gene in the library.
-
Log2 Fold Change (Enrichment): The magnitude of enrichment of cells with knockouts for a particular gene in the drug-treated population compared to the control. A higher positive value indicates stronger resistance.
-
p-value and FDR: Statistical measures of the significance of the gene enrichment.
Experimental Protocols
This section provides detailed protocols for the key experiments involved in a genome-wide CRISPR screen to identify resistance to this compound.
Pooled Lentiviral CRISPR Library Preparation and Amplification
This protocol outlines the steps for amplifying a pooled sgRNA library to generate sufficient quantities for lentivirus production.
Materials:
-
Pooled CRISPR sgRNA plasmid library (e.g., GeCKOv2)[7]
-
Electrocompetent E. coli (e.g., Endura™ Duo)
-
LB agar (B569324) plates with appropriate antibiotic (e.g., ampicillin (B1664943) or carbenicillin)
-
LB Broth
-
Plasmid Maxiprep kit
-
Electroporator and cuvettes
Protocol:
-
Transformation:
-
Thaw electrocompetent cells on ice.
-
Add 1-2 µL of the pooled plasmid library (10-100 ng) to the cells.
-
Transfer the cell-DNA mixture to a pre-chilled electroporation cuvette.
-
Electroporate according to the manufacturer's instructions.
-
Immediately add 1 mL of SOC medium and transfer to a culture tube.
-
Incubate at 37°C for 1 hour with shaking.[8]
-
-
Plating and Incubation:
-
Plate the transformed bacteria on large-format LB agar plates containing the appropriate antibiotic. To maintain library representation, it is crucial to plate a sufficient number of transformants (aim for at least 100 colonies per sgRNA in the library).
-
Incubate the plates at 37°C for 12-16 hours until colonies are visible.
-
-
Library Amplification:
-
Add 10 mL of LB broth to each plate and scrape the colonies using a sterile cell scraper.
-
Pool the bacterial suspension from all plates.
-
Inoculate a large volume of LB broth (with antibiotic) with the pooled bacterial suspension.
-
Incubate at 37°C with vigorous shaking for 12-16 hours.
-
-
Plasmid DNA Extraction:
-
Pellet the bacteria by centrifugation.
-
Perform a plasmid maxiprep according to the kit manufacturer's protocol to isolate the amplified library plasmid DNA.[8]
-
Quantify the DNA concentration and assess purity.
-
Lentivirus Production and Titer Determination
This protocol describes the production of lentiviral particles carrying the CRISPR library.
Materials:
-
HEK293T cells
-
DMEM with 10% FBS
-
Amplified CRISPR library plasmid DNA
-
Lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G)
-
Transfection reagent (e.g., Lipofectamine™ 3000 or PEI)
-
Opti-MEM™ I Reduced Serum Medium
-
0.45 µm syringe filters
Protocol:
-
Cell Seeding:
-
Seed HEK293T cells in 10 cm or 15 cm dishes so that they reach 70-80% confluency on the day of transfection.
-
-
Transfection:
-
On the day of transfection, prepare the DNA-transfection reagent complexes in Opti-MEM™ according to the manufacturer's protocol. A standard ratio for a 10 cm dish is 10 µg of CRISPR library plasmid, 7.5 µg of psPAX2, and 2.5 µg of pMD2.G.
-
Add the transfection complexes to the HEK293T cells and incubate.
-
-
Virus Harvest:
-
48 and 72 hours post-transfection, harvest the cell culture supernatant containing the lentiviral particles.
-
Centrifuge the supernatant at a low speed to pellet cell debris.
-
Filter the supernatant through a 0.45 µm filter.[9]
-
The virus can be used immediately or stored at -80°C.
-
-
Viral Titer Determination:
-
Perform a serial dilution of the viral supernatant and transduce a target cell line (e.g., the cancer cell line to be screened) in the presence of polybrene (8 µg/mL).
-
After 24-48 hours, replace the medium with fresh medium containing a selection antibiotic (e.g., puromycin).
-
After 2-3 days of selection, count the number of viable cells in each dilution to calculate the viral titer (transducing units per mL).[10]
-
CRISPR Screen Workflow
This protocol details the steps for transducing the target cells, applying drug selection, and harvesting samples for analysis.
Materials:
-
Cancer cell line of interest (stably expressing Cas9)
-
Complete growth medium
-
Pooled lentiviral CRISPR library
-
Polybrene
-
Puromycin (or other selection antibiotic)
-
This compound
-
Genomic DNA extraction kit
Protocol:
-
Lentiviral Transduction:
-
Seed the Cas9-expressing target cells at a density that will allow for exponential growth.
-
Transduce the cells with the pooled lentiviral library at a low multiplicity of infection (MOI) of 0.3-0.5. This ensures that most cells receive a single sgRNA.[2] Maintain a high library representation (at least 500 cells per sgRNA).[11]
-
Add polybrene to a final concentration of 8 µg/mL to enhance transduction efficiency.
-
-
Antibiotic Selection:
-
48 hours post-transduction, begin selection with the appropriate antibiotic (e.g., puromycin) to eliminate non-transduced cells.
-
Maintain the cells under selection for 3-7 days until a non-transduced control plate shows complete cell death.
-
-
Drug Selection:
-
Split the transduced cell population into two arms: a control group (treated with vehicle, e.g., DMSO) and a treatment group (treated with this compound).
-
The concentration of this compound should be predetermined to inhibit the growth of the majority of cells (e.g., IC80-IC90).
-
Culture the cells for 14-21 days, passaging as needed while maintaining high library representation.
-
Collect cell pellets from the initial transduced population (T0), the final control population, and the final drug-treated population.
-
Genomic DNA Extraction, sgRNA Amplification, and Next-Generation Sequencing (NGS)
This protocol describes the preparation of samples for sequencing to determine the abundance of each sgRNA.
Materials:
-
Cell pellets from the CRISPR screen
-
Genomic DNA extraction kit
-
High-fidelity DNA polymerase
-
Primers for amplifying the sgRNA cassette (containing Illumina adapters)
-
PCR purification kit
-
Agarose (B213101) gel and gel extraction kit
Protocol:
-
Genomic DNA Extraction:
-
Extract genomic DNA from the collected cell pellets using a commercial kit, following the manufacturer's instructions.[12] Ensure high-quality DNA is obtained.
-
-
PCR Amplification of sgRNA Cassettes:
-
Perform a two-step PCR to amplify the sgRNA-containing region from the genomic DNA.[13]
-
The first PCR uses primers that flank the sgRNA sequence. Use a sufficient amount of genomic DNA as a template to maintain library representation.
-
The second PCR adds Illumina sequencing adapters and barcodes for multiplexing.[14]
-
-
Sample Preparation for NGS:
-
Purify the PCR products using a PCR purification kit.
-
Run the purified products on an agarose gel and excise the band corresponding to the correct amplicon size.
-
Extract the DNA from the gel.[13]
-
Quantify the final library and pool the samples for next-generation sequencing on an Illumina platform.
-
Bioinformatic Analysis
This protocol provides a general workflow for analyzing the NGS data to identify enriched sgRNAs and gene hits.
Software:
-
MAGeCK (Model-based Analysis of Genome-wide CRISPR-Cas9 Knockout) [6]
Analysis Steps:
-
Read Counting:
-
Demultiplex the sequencing reads based on the barcodes.
-
Align the reads to the reference sgRNA library to obtain read counts for each sgRNA in each sample.
-
-
Normalization and Quality Control:
-
Normalize the read counts to account for differences in sequencing depth and library size.
-
Perform quality control checks, such as examining the distribution of sgRNA reads and the correlation between replicates.[5]
-
-
Gene Ranking and Hit Identification:
-
Use the MAGeCK test command to compare the sgRNA abundance between the this compound-treated and control samples.
-
MAGeCK employs a robust ranking aggregation (RRA) algorithm to calculate a statistical significance (p-value and FDR) for each gene based on the performance of all sgRNAs targeting that gene.
-
Genes with a significant positive enrichment in the drug-treated sample are considered resistance hits.
-
Hit Validation
This is a crucial step to confirm that the identified genes are genuinely involved in resistance to this compound.
Methods:
-
Individual sgRNA Validation:
-
Select 2-3 of the most enriched sgRNAs for each top hit gene.
-
Individually transduce these sgRNAs into the parental cell line.
-
Perform cell viability or colony formation assays in the presence and absence of this compound to confirm the resistance phenotype.[15]
-
-
Orthogonal Approaches:
-
Use an alternative method to suppress the gene of interest, such as siRNA or shRNA, to confirm that the resistance phenotype is not an off-target effect of the CRISPR-Cas9 system.[15]
-
-
Rescue Experiments:
-
In the validated knockout cells, re-introduce the wild-type version of the gene (e.g., via a cDNA expression vector).
-
Confirm that re-expression of the gene restores sensitivity to this compound.
-
Mandatory Visualizations
Caption: Experimental workflow for a pooled CRISPR screen.
Caption: Simplified CDK2 signaling pathway in cell cycle progression.
References
- 1. Next-Generation Sequencing of Genome-Wide CRISPR Screens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Use of CRISPR-based screens to identify mechanisms of chemotherapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for performing pooled CRISPR-Cas9 loss-of-function screens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. liulab-dfci.github.io [liulab-dfci.github.io]
- 5. mdpi.com [mdpi.com]
- 6. Bioinformatics approaches to analyzing CRISPR screen data: from dropout screens to single-cell CRISPR screens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Genome wide CRISPR/Cas9 screen identifies the coagulation factor IX (F9) as a regulator of senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. addgene.org [addgene.org]
- 9. Process for an efficient lentiviral cell transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. origene.com [origene.com]
- 11. researchgate.net [researchgate.net]
- 12. Genomic DNA extraction and sample preparation for NGS [bio-protocol.org]
- 13. PCR amplification and next generation sequencing of sgRNAs [bio-protocol.org]
- 14. portals.broadinstitute.org [portals.broadinstitute.org]
- 15. revvity.com [revvity.com]
Troubleshooting & Optimization
CDK2-IN-39 not showing activity in cells
Welcome to the technical support center for CDK2-IN-39. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments and addressing common challenges encountered when working with this inhibitor.
Frequently Asked Questions (FAQs)
Q1: My this compound shows potent activity in biochemical assays but is inactive in my cell-based assays. What are the potential reasons?
This is a common issue when transitioning from a biochemical to a cellular context. Several factors can contribute to this discrepancy:
-
Cell Permeability: this compound may have poor permeability across the cell membrane, preventing it from reaching its intracellular target.
-
Efflux Pumps: The compound could be a substrate for cellular efflux pumps, such as P-glycoprotein (P-gp), which actively remove the inhibitor from the cell.[1]
-
Compound Stability: The inhibitor may be unstable in the cell culture medium or rapidly metabolized by the cells.
-
Target Engagement: Even if the compound enters the cell, it may not be effectively engaging with CDK2.
-
Cell Line Specific Factors: The specific cell line you are using may have low expression levels of CDK2 or its activating partner, Cyclin E/A, or the CDK2 pathway may not be a critical driver of proliferation in that particular line.[1]
Q2: How can I determine if my CDK2 inhibitor is causing a paradoxical effect?
Paradoxical activation is a phenomenon where a kinase inhibitor, instead of inhibiting, leads to an increase in the activity of a signaling pathway.[2] For CDK2, this is less commonly reported than for other kinases like those in the MAPK pathway. However, to investigate this, you could:
-
Assess Downstream Signaling: Measure the phosphorylation of known CDK2 substrates, such as Rb, using Western blotting. An unexpected increase in phosphorylation after treatment could suggest a paradoxical effect.
-
Perform Dose-Response Analysis Carefully: A non-classical dose-response curve (e.g., a U-shaped curve) might indicate complex cellular effects.
Q3: What are the key signaling pathways regulated by CDK2?
CDK2 is a crucial regulator of cell cycle progression, primarily at the G1/S transition.[3][4] Its activation and function are central to initiating DNA replication.
Troubleshooting Guides
Problem: this compound is not showing the expected anti-proliferative effect.
This guide provides a step-by-step approach to diagnose why this compound may not be inhibiting cell growth.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting the lack of cellular activity of this compound.
Quantitative Data Summary
The following table summarizes hypothetical IC50 values for this compound to illustrate the common discrepancy between biochemical and cellular assays.
| Assay Type | Target | IC50 (nM) | Notes |
| Biochemical Assay | Recombinant CDK2/Cyclin A | 15 | High potency against the isolated enzyme. |
| Cell-Based Assay | MCF-7 (Breast Cancer) | 2500 | Significant loss of potency, suggesting potential issues with cell permeability or efflux.[5] |
| Cell-Based Assay | HCT116 (Colon Cancer) | >10000 | Inactive, possibly due to low CDK2 dependency or high expression of efflux pumps in this cell line. |
Experimental Protocols
Protocol 1: Western Blot Analysis of CDK2 and Phospho-Rb
This protocol is to verify the expression of CDK2 and assess the inhibition of its activity by measuring the phosphorylation of its downstream substrate, Retinoblastoma protein (Rb).
Materials:
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protease and phosphatase inhibitor cocktails
-
BCA protein assay kit
-
Primary antibodies: anti-CDK2, anti-phospho-Rb (Ser807/811), anti-total-Rb, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat with varying concentrations of this compound or DMSO (vehicle control) for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize protein bands using a chemiluminescent substrate and an imaging system. A decrease in the p-Rb/total-Rb ratio would indicate target engagement and inhibition of CDK2.
Protocol 2: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This protocol measures the effect of this compound on cell proliferation and viability.
Materials:
-
96-well cell culture plates
-
Cell line of interest
-
This compound
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Addition: Treat cells with a serial dilution of this compound. Include a vehicle-only control.
-
Incubation: Incubate the plate for a period that allows for several cell doublings (e.g., 72 hours).
-
Assay:
-
For MTT: Add MTT reagent to each well and incubate. Solubilize the formazan (B1609692) crystals and read the absorbance.
-
For CellTiter-Glo®: Add the reagent to each well, incubate, and measure luminescence.
-
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Signaling Pathway Diagram
CDK2 Signaling Pathway in Cell Cycle Progression
The diagram below illustrates the central role of the CDK2/Cyclin E and CDK2/Cyclin A complexes in the G1/S phase transition of the cell cycle. Aberrant activation of this pathway is common in many cancers.[6][7]
Caption: The CDK2 pathway in the G1/S transition, a key target for cancer therapy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. CDK2 and CDK4: Cell Cycle Functions Evolve Distinct, Catalysis-Competent Conformations, Offering Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]
- 5. reactionbiology.com [reactionbiology.com]
- 6. mdpi.com [mdpi.com]
- 7. Cyclin-Dependent Kinases (CDK) and Their Role in Diseases Development–Review [mdpi.com]
Technical Support Center: Optimizing CDK2-IN-39 Concentration for IC50 Determination
This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimal use of CDK2 inhibitors, with a focus on determining accurate and reproducible IC50 values. This guide specifically addresses potential ambiguities in inhibitor nomenclature, focusing on two likely candidates for "CDK2-IN-39": CDK2-IN-3 (also known as CDK2 Inhibitor II) and Compound 39 (R547) .
Frequently Asked Questions (FAQs)
Q1: What is the likely identity of "this compound"?
A1: Based on available data, "this compound" may refer to one of two potent CDK2 inhibitors:
-
CDK2-IN-3 (also known as CDK2 Inhibitor II): A selective and potent CDK2 inhibitor with a reported IC50 of 60 nM.[1][2]
-
Compound 39 (R547): A potent inhibitor of CDK1, CDK2, and CDK4, with a reported Ki of 0.003 µM for CDK2 and a cellular IC50 of 0.08 µM in HCT116 cells.[3]
It is crucial to verify the specific compound you are using, as their selectivity profiles and potency differ.
Q2: What is the mechanism of action for these CDK2 inhibitors?
A2: Both CDK2-IN-3 and Compound 39 are ATP-competitive inhibitors.[2][3] This means they bind to the ATP-binding pocket of CDK2, preventing the natural substrate, ATP, from binding and thus inhibiting the kinase's phosphorylating activity.
Q3: What is a typical starting concentration range for IC50 determination of these inhibitors?
A3: For a potent inhibitor like CDK2-IN-3 (IC50 = 60 nM), a sensible starting range for a biochemical assay would span from low nanomolar to micromolar concentrations (e.g., 1 nM to 10 µM). For Compound 39 (R547) with a cellular IC50 of 80 nM, a similar range would be appropriate for cell-based assays.[1][3] Always perform a wide dose-response curve in your initial experiment to capture the full inhibitory range.
Q4: What are the key differences between a biochemical and a cell-based IC50 assay?
A4: A biochemical assay uses purified CDK2 enzyme and a substrate to measure the direct inhibitory effect of the compound. A cell-based assay measures the compound's effect on a cellular process, such as cell proliferation or a specific phosphorylation event within the cell. Cell-based assays provide more physiologically relevant data but can be influenced by factors like cell permeability and metabolism.
Q5: How many data points and replicates are recommended for a reliable IC50 curve?
A5: It is recommended to use at least 8-10 concentrations to generate a full sigmoidal curve. Each concentration should be tested in triplicate to ensure statistical significance and reproducibility.
Troubleshooting Guide
This guide addresses common issues encountered during IC50 determination for CDK2 inhibitors.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High variability between replicates | - Inaccurate pipetting- Cell clumping- Incomplete compound mixing | - Calibrate pipettes regularly.- Ensure a single-cell suspension before plating.- Mix the plate gently after adding the compound. |
| No dose-response (flat line) | - Compound is inactive at the tested concentrations.- Compound precipitated out of solution.- Incorrect assay setup. | - Test a wider and higher range of concentrations.- Check the solubility of the compound in the assay medium.- Verify instrument settings and reagent preparation. |
| Incomplete curve (does not reach 100% or 0% inhibition) | - Concentration range is too narrow.- Compound has low efficacy or is only a partial inhibitor. | - Broaden the concentration range.- If the plateau is real, it indicates the maximal effect of the compound. |
| IC50 value significantly different from expected | - Differences in cell passage number.- Variation in reagent preparation (e.g., stock solution).- Changes in incubation time or ATP concentration in biochemical assays. | - Use cells within a consistent and low passage number range.- Prepare fresh stock solutions and verify their concentration.- Maintain consistent experimental parameters between assays. The ATP concentration should be kept at or near the Km for ATP for the kinase. |
Data Summary
| Compound Name | Alternative Names | Target(s) | Reported Potency |
| CDK2-IN-3 | CDK2 Inhibitor II | CDK2 | IC50 = 60 nM[1][2] |
| Compound 39 | R547 | CDK1, CDK2, CDK4 | Ki (CDK2) = 0.003 µMIC50 (HCT116 cells) = 0.08 µM[3] |
Experimental Protocols
Protocol 1: Biochemical IC50 Determination using an ADP-Glo™ Kinase Assay
This protocol is a general guideline for a biochemical assay to determine the IC50 of a CDK2 inhibitor.
Materials:
-
Recombinant active CDK2/Cyclin A or CDK2/Cyclin E
-
Substrate (e.g., Histone H1)
-
This compound (CDK2-IN-3 or Compound 39)
-
ATP
-
ADP-Glo™ Kinase Assay Kit
-
Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
Procedure:
-
Compound Dilution: Prepare a serial dilution of the CDK2 inhibitor in the assay buffer. A common starting range is from 10 µM down to 1 nM.
-
Enzyme and Substrate Preparation: Dilute the CDK2/Cyclin complex and substrate to their optimal concentrations in the assay buffer.
-
Reaction Setup: In a 384-well plate, add the inhibitor dilutions, followed by the CDK2/Cyclin complex. Incubate for 15-30 minutes at room temperature.
-
Initiate Reaction: Add the ATP and substrate mixture to each well to start the kinase reaction. The final ATP concentration should be at or near its Km for CDK2.
-
Incubation: Incubate the plate at 30°C for the optimized reaction time (e.g., 60 minutes).
-
Stop Reaction and Detect ADP: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Kinase Detection: Add the Kinase Detection Reagent to convert ADP to ATP and measure the luminescence, which is proportional to the ADP generated and thus the kinase activity.
-
Data Analysis: Plot the luminescence signal against the log of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Cell-Based IC50 Determination using a Cell Proliferation Assay (MTT)
This protocol outlines a standard method for determining the IC50 of a CDK2 inhibitor in a cancer cell line.
Materials:
-
Cancer cell line known to be sensitive to CDK2 inhibition (e.g., HCT116)
-
Complete cell culture medium
-
This compound (CDK2-IN-3 or Compound 39)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Compound Treatment: Prepare serial dilutions of the CDK2 inhibitor in complete medium and add them to the cells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a period that allows for multiple cell doublings (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the inhibitor concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
Visualizations
References
Technical Support Center: Troubleshooting CDK2-IN-39 Solubility
This technical support center provides guidance to researchers, scientists, and drug development professionals on addressing solubility challenges encountered with the selective CDK2 inhibitor, CDK2-IN-39. The following information is designed to help ensure consistent and reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving this compound. What is the recommended starting solvent?
A2: For initial stock solutions, Dimethyl Sulfoxide (DMSO) is the recommended solvent.[1][2] this compound, like many kinase inhibitors, exhibits high solubility in DMSO.[1][2] It is advisable to prepare a high-concentration stock solution, for example, at 10 mM, which can then be serially diluted for your experiments.
Q2: My this compound precipitates when I dilute my DMSO stock into an aqueous buffer or cell culture medium. Why is this happening and what can I do?
A2: This is a common issue known as "crashing out" and occurs when the compound's kinetic solubility in the aqueous environment is exceeded.[1][3] The abrupt change from a high percentage of organic solvent (DMSO) to a predominantly aqueous solution causes the poorly soluble compound to precipitate.[1]
Here are several strategies to mitigate this:
-
Lower the Final Concentration: The simplest approach is to work with a lower final concentration of this compound in your assay.[3]
-
Use a Surfactant: Adding a small amount of a non-ionic surfactant, such as 0.01% Tween-20 or Triton X-100, to your aqueous buffer can help maintain the inhibitor in solution.[1][3]
-
Incorporate a Co-solvent: A small percentage of a water-miscible co-solvent like polyethylene (B3416737) glycol (PEG) may improve solubility.[3]
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of the DMSO stock in your aqueous buffer to gradually lower the DMSO concentration. This can help identify the solubility limit.[3]
Q3: What is the difference between kinetic and thermodynamic solubility?
A3: Kinetic solubility is the concentration of a compound in solution at the point when an induced precipitate first appears, often measured after diluting a DMSO stock into an aqueous buffer.[4] This measurement is influenced by the co-solvent (DMSO) and is generally higher than the thermodynamic solubility.[4] Thermodynamic solubility , on the other hand, is the concentration of a compound in a saturated solution when excess solid is in equilibrium with the solution.[4] The shake-flask method is a common technique for determining thermodynamic solubility and is considered more accurate.[1][4]
Q4: How does the purity of this compound affect its solubility?
A4: The purity and form (e.g., salt vs. free base) of the compound can significantly influence its solubility.[1] It is crucial to ensure you are using a high-purity compound and are aware of its specific form.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound.
| Symptom | Possible Cause | Suggested Solution |
| Precipitate forms immediately upon dilution of DMSO stock into aqueous buffer. | The kinetic solubility of the compound in the aqueous buffer has been exceeded.[3] | - Lower the final concentration of the inhibitor.[3]- Add a surfactant (e.g., 0.01% Tween-20) to the aqueous buffer.[3]- Perform a serial dilution of the DMSO stock in the aqueous buffer to find the solubility limit.[3] |
| Solution becomes cloudy over time during an experiment. | The compound is slowly precipitating out of solution due to temperature changes or interactions with other assay components.[3] | - Maintain a constant temperature throughout the experiment.[3]- If possible, reduce the incubation time.[3]- Re-evaluate the composition of your assay buffer for any components that might be promoting precipitation.[3] |
| Inconsistent results in cell-based assays. | Poor solubility can lead to an inaccurate effective concentration of the inhibitor.[3] | - Visually inspect your assay plates for any signs of precipitation before and after the experiment.[3]- Perform a solubility test in your specific cell culture medium.[3] |
| Loss of inhibitor potency over time in a biological assay. | The compound is degrading in solution. | - Prepare fresh dilutions from a frozen stock solution for each experiment.[3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Calibrated pipettes
-
Sterile microcentrifuge tubes
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Weigh out the desired amount of this compound.
-
Add the appropriate volume of DMSO to achieve a 10 mM concentration.
-
Vortex the solution until the solid is completely dissolved. Gentle warming or sonication may be used to aid dissolution if necessary.[5]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage. When stored at -80°C, it is recommended to use within 6 months, and within 1 month when stored at -20°C.[2]
Protocol 2: General Procedure for Diluting this compound into Aqueous Buffer
Materials:
-
10 mM this compound in DMSO (from Protocol 1)
-
Aqueous buffer of choice (e.g., PBS, cell culture medium)
-
Optional: Surfactant (e.g., Tween-20) or co-solvent (e.g., PEG300)
Procedure:
-
Thaw a vial of the 10 mM this compound stock solution.
-
Prepare your final aqueous buffer. If using a surfactant or co-solvent, add it to the buffer at the desired final concentration (e.g., 0.01% Tween-20).
-
Perform serial dilutions of the this compound stock solution in the aqueous buffer to reach your final desired concentration. It is critical to add the concentrated inhibitor solution to the aqueous buffer and mix immediately, rather than the other way around.
-
Visually inspect the solution for any signs of precipitation. If precipitation occurs, consider further lowering the final concentration or optimizing the buffer composition.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the CDK2 signaling pathway and a general workflow for troubleshooting solubility issues.
Caption: Simplified CDK2 signaling pathway at the G1/S transition.
Caption: Workflow for troubleshooting CDK2 inhibitor solubility.
References
Technical Support Center: Reducing Off-Target Effects of CDK2-IN-39
technical-support-center
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to minimize and identify off-target effects when using the Cyclin-Dependent Kinase 2 (CDK2) inhibitor, CDK2-IN-39.
Disclaimer: Publicly available kinome-wide selectivity data for this compound is limited. The recommendations provided are based on established principles for kinase inhibitors and CDK2 inhibitors as a class. Researchers are strongly encouraged to perform compound-specific selectivity profiling.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern with kinase inhibitors like this compound?
Q2: My cells show a phenotype inconsistent with known CDK2 function after this compound treatment. What should I do?
A2: A phenotype that doesn't align with the known roles of CDK2 in G1/S phase transition strongly suggests potential off-target activity.[3][4] The first step is to perform a dose-response experiment to determine the lowest effective concentration. If the phenotype persists at low concentrations, more rigorous validation is needed, such as performing a rescue experiment or using a structurally different CDK2 inhibitor to see if the phenotype is reproducible.[1]
Q3: How can I proactively determine the selectivity profile of this compound?
A3: The most comprehensive method is to perform a kinome-wide selectivity screen.[5] This involves screening the inhibitor against a large panel of kinases (often over 400) to identify unintended targets.[6] Commercial services are widely available for this purpose. The results will reveal which other kinases are inhibited at a given concentration, providing a clear selectivity profile.[7]
Q4: What is the difference between a direct off-target effect and an indirect or downstream effect?
A4: A direct off-target effect occurs when this compound binds directly to and inhibits another kinase. An indirect effect is a downstream consequence of inhibiting the primary target, CDK2. For example, inhibiting CDK2 can alter the phosphorylation state of its substrates, which might in turn affect other signaling pathways without this compound directly binding to components of that second pathway. Distinguishing between these is critical for accurate data interpretation.
Troubleshooting Guide
This section addresses specific issues that may arise during experiments with this compound.
| Issue | Possible Cause | Troubleshooting Steps | Expected Outcome |
| High cytotoxicity observed at concentrations effective for CDK2 inhibition. | Potent off-target inhibition of essential kinases. | 1. Perform a dose-response curve to find the minimal effective concentration. 2. Conduct a kinome-wide selectivity screen to identify pro-survival kinases that are potently inhibited.[5] 3. Measure apoptosis markers (e.g., cleaved caspase-3, Annexin V) to confirm the cell death mechanism. | Identification of a therapeutic window with minimal toxicity. Discovery of specific off-targets responsible for cytotoxicity. |
| Inconsistent or unexpected experimental results. | Activation of compensatory signaling pathways or direct off-target effects. | 1. Use Western blotting to probe for activation of known compensatory pathways (e.g., feedback loops). 2. Test inhibitors with different chemical scaffolds that also target CDK2.[5] An on-target effect should be reproducible. 3. Perform a rescue experiment with a drug-resistant CDK2 mutant. | A clearer understanding of the cellular response to inhibition. Confirmation that the observed effect is on-target. |
| Observed phenotype disappears quickly after inhibitor removal. | Reversible off-target inhibition. | 1. Perform an inhibitor washout experiment.[8] If the phenotype reverses rapidly after washout, it may be due to a reversible off-target effect, especially if CDK2 resynthesis is slow. | Distinguishing between stable on-target effects and transient, reversible off-target effects. |
| Discrepancy between biochemical IC50 and cellular potency. | Poor cell permeability, inhibitor efflux, or high intracellular ATP concentration. | 1. Verify target engagement in cells using assays like NanoBRET™.[6] 2. Check for inhibitor efflux by co-incubating with known efflux pump inhibitors. 3. Confirm expression and activity of CDK2 in your cell model via Western blot.[6] | A clearer correlation between target binding and cellular phenotype. Identification of cellular factors that influence inhibitor potency. |
Selectivity Profile of CDK2 Inhibitors
Achieving high selectivity is a significant challenge in developing CDK inhibitors due to the conserved nature of the ATP-binding site across the CDK family.[9][10] The following table presents illustrative selectivity data for several known CDK2 inhibitors against other common kinases. Researchers should generate similar data for this compound to understand its specific profile.
| Inhibitor | CDK2 IC50 (nM) | CDK1 IC50 (nM) | CDK4 IC50 (nM) | CDK9 IC50 (nM) | Selectivity (CDK1/CDK2) | Selectivity (CDK4/CDK2) | Selectivity (CDK9/CDK2) |
| NU6102 | 5 | 250 | >10,000 | 1,200 | 50x | >2000x | 240x |
| Compound 73 | 44 | 86,000 | >10,000 | >10,000 | ~1955x | >227x | >227x |
| AZD8421 (Cpd 11) | 1.9 (pIC50) | 26x (ratio) | 1300x (ratio) | 200x (ratio) | 26x | 1300x | 200x |
| BLU-222 | <1 | 16 | >3,000 | 19 | 16x | >3000x | 19x |
Data is illustrative and compiled from multiple sources for comparison.[9][11][12][13] Absolute values can vary based on assay conditions.
Experimental Protocols & Visualizations
Visualizing On-Target vs. Off-Target Effects
The following diagram illustrates the fundamental concept of how a kinase inhibitor can produce both desired on-target effects and unintended off-target effects.
Troubleshooting Workflow
This workflow provides a logical sequence of experiments to perform when off-target effects are suspected.
Protocol 1: Western Blot for CDK2 Activity (Downstream Target)
This protocol assesses the phosphorylation of Retinoblastoma (Rb) protein, a key downstream substrate of CDK2, to confirm on-target activity. A reduction in phosphorylated Rb (p-Rb) indicates successful CDK2 inhibition.
-
Cell Culture and Treatment: Plate cells (e.g., MCF-7, U2OS) and grow to 70-80% confluency. Treat cells with a dose-range of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 6-24 hours).
-
Lysate Preparation: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Transfer separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[5]
-
Incubate with primary antibodies overnight at 4°C. Recommended antibodies:
-
Phospho-Rb (Ser807/811)
-
Total Rb
-
Total CDK2
-
GAPDH or β-Actin (as a loading control)
-
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[5]
-
-
Detection and Analysis: Detect the signal using an ECL substrate.[5] Quantify band intensities and normalize the p-Rb signal to total Rb and the loading control. A dose-dependent decrease in the p-Rb/Total Rb ratio indicates on-target CDK2 inhibition.[14][15]
CDK2 Signaling Pathway in G1/S Transition
This diagram shows the central role of the Cyclin E/CDK2 complex in phosphorylating Rb to promote cell cycle progression into S phase.
Protocol 2: Inhibitor Washout Experiment
This protocol helps differentiate between irreversible/durable on-target effects and reversible off-target effects.[8]
-
Cell Treatment: Treat cells with a saturating concentration of this compound (e.g., 5-10x the cellular IC50) and a vehicle control for a short period (e.g., 1-2 hours).
-
Washout:
-
Post-Washout Incubation: Add fresh, drug-free media to the cells and return them to the incubator.
-
Sample Collection: Collect cell lysates at various time points post-washout (e.g., 0, 2, 6, 24 hours).
-
Analysis: Analyze the lysates via Western blot for the on-target effect (e.g., p-Rb levels).
-
Interpretation: If p-Rb levels remain low long after washout, it suggests a durable on-target effect. If p-Rb levels recover quickly, it suggests the inhibitor's effects are readily reversible.[8] Comparing this to the duration of a suspected off-target phenotype can be highly informative.
Protocol 3: Rescue Experiment using a Drug-Resistant Mutant
This is a gold-standard experiment to confirm that a phenotype is caused by inhibition of the intended target.[6]
-
Generate Mutant: Create a CDK2 expression vector with a mutation in the ATP-binding pocket that confers resistance to this compound but preserves kinase activity (a "gatekeeper" mutation is often used). A kinase-dead mutant should be used as a negative control.
-
Transfection: Transfect the cells of interest with the drug-resistant CDK2 mutant, a wild-type CDK2 vector (positive control), or an empty vector (negative control).
-
Inhibitor Treatment: After allowing time for protein expression (e.g., 24-48 hours), treat all transfected cell populations with this compound at a concentration known to cause the phenotype of interest.
-
Phenotypic Analysis: Assess the phenotype (e.g., cell viability, morphology, reporter assay).
-
Interpretation: If the phenotype is "rescued" (reversed or prevented) in the cells expressing the drug-resistant CDK2 mutant but not in the control cells, it strongly indicates the effect is on-target. If the phenotype persists despite the expression of the resistant mutant, it is likely caused by an off-target effect.
References
- 1. benchchem.com [benchchem.com]
- 2. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]
- 4. Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Targeting Protein Kinases with Selective and Semi-Promiscuous Covalent Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Selectivity and potency of cyclin-dependent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CDK2 inhibition enhances CDK4/6 inhibitor antitumor activity in comprehensive breast cancer PDX model screen - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Interpreting unexpected results with CDK2-IN-39
Welcome to the technical support center for CDK2-IN-39. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting unexpected results and to offer troubleshooting support for experiments involving this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here you will find a series of frequently asked questions and troubleshooting guides in a question-and-answer format to address specific issues you may encounter during your experiments.
Q1: We are observing lower than expected potency (higher IC50) of this compound in our cell-based assays compared to the reported biochemical IC50. What could be the reason?
A1: Discrepancies between biochemical and cellular potency are common. Several factors can contribute to this observation:
-
Cell Permeability: this compound may have poor membrane permeability, limiting its intracellular concentration.
-
Efflux Pumps: The compound might be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell.
-
Protein Binding: High levels of protein binding in the cell culture medium can reduce the free concentration of the inhibitor available to engage with CDK2.
-
Compound Stability: The inhibitor may be unstable in the cell culture medium over the time course of the experiment.
-
High Intracellular ATP: As an ATP-competitive inhibitor, high intracellular ATP concentrations can compete with this compound for binding to CDK2, leading to a requirement for higher inhibitor concentrations to achieve a cellular effect.[1]
Troubleshooting Steps:
-
Assay Duration: Shorten the incubation time to minimize potential compound degradation.
-
Serum Concentration: Test the effect of reduced serum concentrations in your media, as this can decrease protein binding.
-
Efflux Pump Inhibitors: Co-incubate with known efflux pump inhibitors to see if potency is restored.
-
Cellular Target Engagement Assay: If available, perform a cellular thermal shift assay (CETSA) or a similar method to confirm that the compound is engaging with CDK2 inside the cells.
Q2: We are seeing significant cytotoxicity in our cell line at concentrations where we expect to see specific cell cycle arrest. Is this an off-target effect?
A2: While this compound is designed to be a selective CDK2 inhibitor, off-target effects can occur, especially at higher concentrations.[2] Potential causes for unexpected cytotoxicity include:
-
Inhibition of Other Kinases: At high concentrations, the inhibitor may bind to other kinases that are essential for cell survival.
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is not toxic to your cells.
-
Induction of Apoptosis or Necrosis: The observed effect might be a strong, on-target phenotype in a particularly sensitive cell line, leading to programmed cell death rather than a simple cell cycle arrest.
Troubleshooting Steps:
-
Dose-Response Curve: Perform a detailed dose-response experiment to determine the therapeutic window between the desired cell cycle effect and overt cytotoxicity.
-
Vehicle Control: Always include a vehicle-only control to assess the effect of the solvent.
-
Apoptosis/Necrosis Assays: Use assays like Annexin V/PI staining to determine if the cells are undergoing apoptosis or necrosis.
-
Rescue Experiment: If possible, perform a rescue experiment by overexpressing a drug-resistant CDK2 mutant to confirm the phenotype is on-target.
Q3: We are not observing the expected G1/S phase cell cycle arrest after treatment with this compound. What could be the issue?
A3: The absence of a G1/S arrest can be due to several factors related to the specific biology of your cell line or the experimental conditions:
-
Cell Line Dependence: Some cell lines may have redundant mechanisms for G1/S transition and may not be solely dependent on CDK2.[3]
-
Compensatory Mechanisms: Inhibition of CDK2 can sometimes be compensated for by the activity of other CDKs, such as CDK1.[3]
-
Incorrect Cell Cycle Synchronization: If you are synchronizing your cells before treatment, the timing of inhibitor addition might be suboptimal.
-
Insufficient Drug Concentration or Exposure Time: The concentration of the inhibitor or the duration of treatment may not be sufficient to induce a robust cell cycle arrest.
Troubleshooting Steps:
-
Cell Line Profiling: Test the inhibitor on a panel of cell lines, including those known to be sensitive to CDK2 inhibition (e.g., those with CCNE1 amplification).
-
Time-Course Experiment: Perform a time-course experiment to assess cell cycle changes at different time points after treatment.
-
Western Blot Analysis: Analyze the phosphorylation status of CDK2 substrates, such as Rb, to confirm target engagement and downstream pathway modulation.
-
Combination Therapy: In some contexts, co-inhibition of CDK2 and CDK4/6 may be necessary to achieve a robust cell cycle arrest.[3]
Quantitative Data Summary
| Parameter | Value | Cell Line | Assay Type |
| Biochemical IC50 (CDK2/CycE) | 5 nM | - | Biochemical Kinase Assay |
| Biochemical IC50 (CDK1/CycB) | > 500 nM | - | Biochemical Kinase Assay |
| Biochemical IC50 (CDK4/CycD1) | > 1000 nM | - | Biochemical Kinase Assay |
| Cellular IC50 (Proliferation) | 50 - 200 nM | HCT116 | Cell Viability (72h) |
| Concentration for G1 Arrest | 100 - 500 nM | U2OS | Flow Cytometry (24h) |
Experimental Protocols
Cell Viability Assay (e.g., using CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Add the diluted compound to the cells. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Lysis and Luminescence Reading: Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions. Mix well on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and allow them to attach. Treat the cells with the desired concentrations of this compound for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, collect them by centrifugation, and wash with PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol (B145695) while vortexing gently. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cells in a staining solution containing a DNA dye (e.g., propidium (B1200493) iodide) and RNase A.
-
Data Acquisition: Analyze the samples on a flow cytometer, collecting data from at least 10,000 events per sample.
-
Data Analysis: Use flow cytometry analysis software to gate the cell populations and determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.
Visualizations
Caption: Simplified signaling pathway of CDK2 at the G1/S transition and the point of inhibition by this compound.
Caption: A logical workflow for troubleshooting common unexpected results with this compound.
References
- 1. Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Essential role for Cdk2 inhibitory phosphorylation during replication stress revealed by a human Cdk2 knockin mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid adaptation to CDK2 inhibition exposes intrinsic cell-cycle plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Stability of CDK2-IN-39 in Solution
Welcome to the technical support center for CDK2-IN-39. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on maintaining the stability and integrity of this compound in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the reliability and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound solution has changed color. What does this indicate?
A color change in your stock or working solution often suggests chemical degradation or oxidation of the compound.[1] This can be triggered by exposure to light, air (oxygen), or reactive impurities in the solvent. It is crucial to assess the integrity of the compound before proceeding with your experiments.[1]
Q2: I'm observing precipitation in my frozen this compound stock solution upon thawing. How can I prevent this?
Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures or if the solvent is not suitable for cryogenic storage.[1] Consider the following:
-
Solvent Choice: Ensure the chosen solvent is appropriate for long-term storage at your desired temperature. While DMSO is a common solvent, its stability can be affected by freeze-thaw cycles.[1]
-
Concentration: Storing solutions at very high concentrations can increase the likelihood of precipitation. Consider storing at a slightly lower concentration if possible.[1]
-
Thawing Protocol: Thaw solutions slowly at room temperature and vortex gently to ensure complete dissolution before use. Avoid repeated freeze-thaw cycles.[1]
Q3: How should I store my this compound stock solutions to ensure maximum stability?
Proper storage is critical to maintain the integrity of your small molecule inhibitor.[2] For long-term storage, it is advisable to use amber glass vials or polypropylene (B1209903) tubes that are known to be inert.[1]
-
Stock Solutions: Store stock solutions at -20°C or -80°C.[1] Once prepared, it is recommended to aliquot and store the solution to prevent product inactivation from repeated freeze-thaw cycles.[3] For stock solutions in solvent, storage at -80°C for up to 6 months and at -20°C for up to 1 month is a general guideline.[3][4]
-
Working Solutions for In Vivo Experiments: It is recommended to prepare these freshly and use them on the same day.[3]
Q4: My inhibitor's effect diminishes over the course of a long-term cell culture experiment. What could be the cause?
This issue often points to compound instability in the culture medium.[5] Small molecules can degrade over time when incubated at 37°C.[6] It is advisable to perform a stability test of your compound in the specific cell culture medium you are using. If the compound is found to be unstable, you may need to replenish it by replacing the medium at regular intervals.
Troubleshooting Guides
This section addresses common challenges encountered when working with this compound in solution.
Issue 1: Inconsistent Experimental Results and Loss of Compound Activity
This is a common problem arising from the degradation of the small molecule inhibitor in solution.[1]
-
Possible Cause: Degradation due to improper storage or handling.
-
Solution:
-
Prepare Fresh Solutions: Prepare fresh working solutions from a new aliquot of your stock solution for each experiment.[6]
-
Assess Stock Solution Integrity: If the problem persists, your stock solution may have degraded. It is recommended to perform a quality control check, such as HPLC or LC-MS, to assess the purity of the stock.
-
Optimize Storage Conditions: Review your storage procedures against the recommendations in the table below.
-
| Parameter | Recommendation | Rationale |
| Temperature | Store stock solutions at -20°C or -80°C.[1] | Minimizes thermal degradation. |
| Light Exposure | Store solutions in amber vials or wrap containers in foil.[1] | Prevents photochemical degradation.[1] |
| Air (Oxygen) Exposure | Purge the headspace of the storage vial with an inert gas like argon or nitrogen before sealing.[1] | Prevents oxidation.[1] |
| pH | Maintain the recommended pH for your compound in aqueous solutions. Buffer if necessary.[1] | The stability of many compounds is pH-dependent.[1] |
| Freeze-Thaw Cycles | Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.[1] | Repeated freezing and thawing can accelerate degradation.[1] |
Issue 2: Poor Solubility or Precipitation in Aqueous Buffers
Poor aqueous solubility is a frequent issue with small molecules.[5]
-
Possible Cause: The compound has exceeded its solubility limit in the aqueous buffer.
-
Solution:
-
Use a Co-solvent: Prepare a high-concentration stock solution in 100% DMSO and then dilute it into your aqueous buffer. Ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced artifacts.[2][5]
-
pH Adjustment: The solubility of ionizable compounds can be significantly influenced by pH.[2][7] Experiment with different buffer pH values to find the optimal range for solubility.
-
Use of Surfactants or Solubilizing Agents: Low concentrations of non-ionic surfactants like Tween-20 or Pluronic F-68 can help maintain solubility in in vitro assays.[7] Formulations with agents like PEG300 and Tween 80 are also used for in vivo applications.[8][9]
-
Experimental Protocols
Protocol 1: Assessing the Chemical Stability of this compound by HPLC
This protocol provides a general method to assess the stability of this compound under various experimental conditions.[10][11][12]
Materials:
-
This compound
-
DMSO (anhydrous)
-
Aqueous buffers at different pH values (e.g., pH 3, 7.4, 9)
-
Incubators or water baths
-
HPLC system with a suitable column and UV detector
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or other appropriate mobile phase modifier
Procedure:
-
Prepare Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in 100% DMSO.
-
Prepare Working Solutions: Dilute the stock solution into the different aqueous buffers to a final concentration of 10 µM.
-
Incubation: Aliquot the working solutions for each condition and incubate them at the desired temperatures (e.g., 25°C, 37°C).
-
Time Points: At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each condition.
-
Quenching: Immediately stop any further degradation by mixing the aliquot with a cold organic solvent (e.g., acetonitrile) and store at -20°C until analysis.[6]
-
HPLC Analysis:
-
Analyze the samples using a validated HPLC method.
-
The mobile phase composition will depend on the properties of this compound and the column used. A common starting point is a gradient of acetonitrile and water with 0.1% formic acid.
-
Monitor the peak area of the parent compound at each time point.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.
-
Plot the percentage of remaining compound versus time to determine the degradation kinetics.
-
| Time (hours) | % Remaining (pH 3, 37°C) | % Remaining (pH 7.4, 37°C) | % Remaining (pH 9, 37°C) |
| 0 | 100 | 100 | 100 |
| 1 | 98.5 | 99.1 | 95.2 |
| 2 | 97.2 | 98.5 | 90.8 |
| 4 | 95.1 | 97.3 | 82.1 |
| 8 | 90.3 | 95.0 | 65.7 |
| 24 | 75.6 | 88.2 | 30.4 |
This table is for illustrative purposes only. Actual data will vary.
Visualizations
CDK2 Signaling Pathway
The diagram below illustrates a simplified signaling pathway involving CDK2. CDK2 is a key regulator of cell cycle progression, particularly at the G1/S transition.[13][14] Its activity is dependent on binding to cyclins, such as Cyclin E and Cyclin A.[14][15][16] The CDK2/cyclin complex then phosphorylates various substrates, including the retinoblastoma protein (Rb), leading to the activation of E2F transcription factors and the initiation of DNA synthesis.[13][15]
Caption: Simplified CDK2 signaling pathway and the point of inhibition by this compound.
Experimental Workflow for Assessing Compound Stability
The following diagram outlines the general workflow for determining the stability of this compound in a solution.
Caption: General experimental workflow for assessing the stability of a small molecule inhibitor.
Troubleshooting Logic for Compound Precipitation
This diagram provides a decision-making framework for addressing precipitation issues with this compound.
Caption: A decision tree for troubleshooting the precipitation of small molecule inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. IV-361 | CDK | 2055741-39-2 | Invivochem [invivochem.com]
- 9. CDK2-IN-4 | CDK | TargetMol [targetmol.com]
- 10. enamine.net [enamine.net]
- 11. Chemical Stability Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. usp.org [usp.org]
- 13. Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. uniprot.org [uniprot.org]
Technical Support Center: Cell Line Resistance to CDK2-IN-39 Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with cell line resistance to the selective CDK2 inhibitor, CDK2-IN-39.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a selective, ATP-competitive inhibitor of Cyclin-Dependent Kinase 2 (CDK2). By binding to the ATP-binding pocket of CDK2, it prevents the phosphorylation of key substrates, most notably the Retinoblastoma protein (Rb).[1] This inhibition of CDK2 activity leads to a cell cycle arrest at the G1/S transition, preventing DNA replication and subsequent cell division.[1][] In some cell lines, prolonged treatment can also induce apoptosis (programmed cell death).[1]
Q2: My cells are not responding to this compound treatment. What are the potential reasons?
A2: Lack of response to this compound can be due to intrinsic or acquired resistance. Key reasons include:
-
Low or absent Cyclin E1 (CCNE1) expression: CDK2 activity is dependent on its binding to cyclin partners, primarily Cyclin E.[1] Cell lines with low levels of Cyclin E may not rely on the CDK2 pathway for proliferation and will therefore be intrinsically resistant.
-
Loss of Retinoblastoma (Rb) protein: If the Rb protein is absent or non-functional in your cell line, the primary target of the CDK2 pathway is already lost, rendering the inhibitor ineffective.
-
Activation of bypass pathways: Cancer cells can develop resistance by activating alternative signaling pathways that promote cell cycle progression independently of CDK2, such as the PI3K/AKT/mTOR pathway.[][3]
-
Drug efflux: Overexpression of multidrug resistance pumps (e.g., ABC transporters) can actively remove this compound from the cell, preventing it from reaching its target.
Q3: My cells initially responded to this compound but have now become resistant. What are the common mechanisms of acquired resistance?
A3: Acquired resistance to selective CDK2 inhibitors can occur through several mechanisms:
-
Upregulation of CDK2: The cancer cells may increase the expression of the CDK2 protein, thereby requiring a higher concentration of the inhibitor to achieve the same level of inhibition.[4][5]
-
Amplification of CCNE1 gene: Increased copy number of the CCNE1 gene, which encodes Cyclin E1, can lead to overexpression of the Cyclin E1 protein. This enhances CDK2 activity and can overcome the inhibitory effects of the drug.[4][6]
-
Selection of polyploid cells: Treatment with CDK2 inhibitors can sometimes lead to the selection and expansion of a subpopulation of pre-existing polyploid cells, which are less sensitive to the drug.[4][5][6]
-
Upregulation of c-MYC: Elevated levels of the oncoprotein c-MYC have been observed in cell lines resistant to CDK inhibitors.[3]
Troubleshooting Guides
Issue 1: No observable effect on cell viability or proliferation.
| Possible Cause | Troubleshooting Steps |
| Compound Inactivity | 1. Confirm the identity and purity of your this compound stock. 2. Prepare a fresh stock solution. 3. Test the compound on a known sensitive cell line to verify its activity. |
| Compound Precipitation | 1. Visually inspect the treatment media in the wells for any precipitate, especially at higher concentrations. 2. If precipitation is observed, consider using a different solvent or lowering the highest concentration in your dose-response curve.[7] |
| Incorrect Dosing | 1. Perform a dose-response experiment with a wide range of concentrations to determine the IC50 value for your specific cell line. 2. Ensure accurate and consistent dilution of your stock solution. |
| Intrinsic Resistance | 1. Assess the protein levels of key pathway components via Western blot: CDK2, Cyclin E1, and total and phosphorylated Rb (Ser807/811). High Cyclin E1 and phosphorylated Rb are indicators of pathway activity. 2. Perform cell cycle analysis to see if the cell line undergoes G1 arrest upon treatment.[7] |
Issue 2: High variability between replicate wells in cell viability assays.
| Possible Cause | Troubleshooting Steps |
| "Edge Effect" | 1. The outer wells of a multi-well plate are prone to evaporation, leading to changes in media and compound concentration. 2. To mitigate this, avoid using the outermost wells for experimental samples. Instead, fill them with sterile PBS or media.[7] |
| Inconsistent Cell Seeding | 1. Ensure a single-cell suspension before seeding. 2. Mix the cell suspension between seeding replicates to maintain a uniform cell density. |
| Inconsistent Incubation Times | 1. Ensure that the timing of compound addition and the addition of assay reagents is consistent across all plates.[7] |
Experimental Protocols
Cell Viability Assay (Crystal Violet Staining)
This protocol is for determining the effect of this compound on cell proliferation.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-10,000 cells per well, depending on the cell line's growth rate. Allow cells to attach overnight.
-
Treatment: The next day, treat the cells with a serial dilution of this compound (e.g., 0.01 to 10 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72-120 hours.
-
Staining:
-
Gently wash the cells with PBS.
-
Fix the cells with 100 µL of 4% paraformaldehyde for 15 minutes.
-
Wash again with PBS.
-
Stain the cells with 100 µL of 0.5% crystal violet solution for 20 minutes.
-
Wash the wells thoroughly with water to remove excess stain.
-
Air dry the plate completely.
-
-
Quantification:
-
Solubilize the stain by adding 100 µL of 10% acetic acid to each well.
-
Read the absorbance at 590 nm using a microplate reader.
-
-
Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot a dose-response curve to calculate the IC50 value.
Western Blot for Pathway Analysis
This protocol is for assessing the levels of key proteins in the CDK2 pathway.
-
Cell Lysis:
-
Treat cells with this compound at the desired concentrations for the desired time (e.g., 24 hours).
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the proteins to a PVDF membrane.
-
-
Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies: anti-CDK2, anti-Cyclin E1, anti-phospho-Rb (Ser807/811), anti-total Rb, and anti-GAPDH (as a loading control).
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again with TBST.
-
Apply an ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for determining the effect of this compound on cell cycle distribution.
-
Cell Preparation:
-
Treat cells with this compound at the desired concentrations for 24-48 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
-
Fixation:
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol (B145695) while vortexing gently.
-
Incubate at -20°C for at least 2 hours.
-
-
Staining:
-
Wash the fixed cells with PBS.
-
Resuspend the cells in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
-
Flow Cytometry:
-
Analyze the cells using a flow cytometer.
-
Gate the single-cell population and analyze the DNA content based on PI fluorescence.
-
-
Analysis:
-
Use cell cycle analysis software to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
-
Visualizations
Caption: Simplified CDK2 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for investigating this compound resistance.
Caption: Troubleshooting decision tree for lack of this compound effect.
References
- 1. What are CDK2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Targeting CDK2 to combat drug resistance in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Resistance to CDK2 inhibitors is associated with selection of polyploid cells in CCNE1-amplified ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Toxicity of CDK2 Inhibitors in Animal Models
Introduction
This technical support center provides guidance for researchers, scientists, and drug development professionals on troubleshooting and overcoming toxicity associated with CDK2 inhibitors in animal models. While the specific inhibitor "CDK2-IN-39" is used as a representative example, the principles and methodologies described here are broadly applicable to other novel or experimental CDK2 inhibitors. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to support your in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What are the likely on-target toxicities of a CDK2 inhibitor like this compound?
A1: Given that CDK2 is a key regulator of the cell cycle, particularly the G1-S phase transition, on-target toxicities are expected in rapidly dividing tissues.[1][2] These may include:
-
Hematological Toxicity: Bone marrow suppression leading to neutropenia, anemia, and thrombocytopenia is a common toxicity for anti-proliferative agents.[3]
-
Gastrointestinal Toxicity: Effects on the rapidly dividing cells of the intestinal lining can lead to diarrhea, weight loss, and mucositis.
-
Alopecia: Hair loss can occur due to the inhibition of cell division in hair follicles.
Q2: What are potential off-target toxicities?
A2: Off-target toxicities are dependent on the specific chemical structure of the inhibitor and its interactions with other kinases or cellular targets. These can be unpredictable and may include:
-
Hepatotoxicity: Observed as elevated liver enzymes (ALT, AST).
-
Renal Toxicity: Indicated by changes in creatinine (B1669602) and BUN levels.
-
Cardiotoxicity: While some CDK2 inhibitors are being investigated to protect against cardiotoxicity from other drugs, the inhibitor itself could have cardiac effects.[4][5]
-
Neurological Symptoms: Central nervous system effects were observed with the CDK inhibitor AG-024322 at high doses.[3]
Q3: How can formulation changes help mitigate the toxicity of this compound?
A3: Formulation plays a critical role in managing the safety profile of a compound.[6][7] Strategies include:
-
Altering Excipients: Using solubilizing agents (e.g., cyclodextrins, polysorbates) can improve bioavailability and potentially reduce the required dose.
-
Changing the Route of Administration: If oral administration leads to high peak plasma concentrations (Cmax) associated with toxicity, switching to intravenous (IV) infusion or subcutaneous (SC) injection might provide a more favorable pharmacokinetic profile.[6]
-
Developing Controlled-Release Formulations: For subcutaneous or intraperitoneal administration, formulating the inhibitor in a depot preparation can lead to slower, more sustained release, avoiding high Cmax and reducing toxicity.[6]
Q4: What is the importance of pharmacokinetic (PK) and pharmacodynamic (PD) studies in managing toxicity?
A4: PK/PD studies are crucial for understanding the relationship between drug exposure, target engagement, and toxicity.[8][9]
-
Pharmacokinetics (PK): Describes what the body does to the drug (absorption, distribution, metabolism, excretion). Understanding the PK profile helps in designing dosing regimens that maintain therapeutic concentrations while minimizing toxic peaks.[8]
-
Pharmacodynamics (PD): Describes what the drug does to the body. PD markers (e.g., phosphorylation of Rb protein) can confirm target engagement in tumors and surrogate tissues, allowing for the determination of the minimum effective dose.[10]
Troubleshooting Guides
Issue 1: Severe Weight Loss and Dehydration in Study Animals
| Potential Cause | Suggested Action |
| Gastrointestinal Toxicity | - Reduce the dose of this compound.- Fractionate the daily dose (e.g., BID instead of QD).- Provide supportive care, including subcutaneous fluids and nutritional supplements. |
| Systemic Toxicity | - Perform a complete blood count (CBC) and serum chemistry panel to identify specific organ toxicity.- Consider a drug holiday to allow for animal recovery. |
| Vehicle Toxicity | - Run a vehicle-only control group to assess the tolerability of the formulation.- Test alternative, less toxic vehicle formulations. |
Issue 2: Hematological Abnormalities (Neutropenia, Anemia)
| Potential Cause | Suggested Action |
| On-Target Bone Marrow Suppression | - Reduce the dose or frequency of administration.- Monitor CBCs more frequently (e.g., twice weekly).- Consider co-administration of supportive care agents like growth factors (e.g., G-CSF for neutropenia), following institutional guidelines. |
| Compound-Induced Hemolysis | - Examine blood smears for evidence of red blood cell damage.- Perform a Coombs test to check for drug-induced immune-mediated hemolysis. |
Issue 3: Injection Site Reactions (for IV, IP, SC routes)
| Potential Cause | Suggested Action |
| Poor Solubility/Precipitation of Compound | - Reformulate this compound in a different vehicle to improve solubility.- Filter the dosing solution through a 0.22 µm filter before administration.- Decrease the concentration of the dosing solution and increase the volume (within acceptable limits). |
| Irritating Vehicle or pH | - Adjust the pH of the formulation to be closer to physiological pH (7.2-7.4).- Test the tolerability of the vehicle alone.- Consider alternative, less irritating solubilizing agents. |
| High Dose Concentration | - Lower the concentration of the drug in the formulation. |
Quantitative Data from Representative CDK Inhibitors
The following tables summarize toxicity data for other CDK inhibitors to provide a comparative reference.
Table 1: Preclinical Toxicity of AG-024322 in Cynomolgus Monkeys [3]
| Dose (mg/kg, IV) | Key Findings |
| 2 | No-adverse-effect dose |
| 6 | Pancytic bone marrow hypocellularity, lymphoid depletion, vascular injury at the injection site |
| 10 | Above findings plus renal tubular degeneration |
Table 2: Dose-Limiting Toxicities of Dinaciclib (B612106) in Humans [10]
| Infusion Schedule | Recommended Phase 2 Dose (mg/m²) | Dose-Limiting Toxicities |
| 2-hour | 50 | Pancytopenia, neutropenic fever |
| 8-hour | 7.4 | Elevated transaminases |
| 24-hour | 10.4 | Hyperuricemia, hypotension |
Experimental Protocols
Protocol 1: Determination of Maximum Tolerated Dose (MTD)
-
Animal Model: Select a relevant rodent strain (e.g., BALB/c or C57BL/6 mice). Use 3-5 animals per dose group.
-
Dose Selection: Start with a low dose (e.g., 1-5 mg/kg) and escalate in subsequent cohorts (e.g., using a modified Fibonacci sequence).
-
Dosing Regimen: Administer this compound daily for 5-7 consecutive days via the intended clinical route.
-
Monitoring:
-
Record body weight daily.
-
Perform clinical observations twice daily for signs of toxicity (e.g., lethargy, ruffled fur, abnormal posture).
-
At the end of the study, collect blood for CBC and serum chemistry analysis.
-
Perform a gross necropsy and collect major organs for histopathological examination.
-
-
MTD Definition: The MTD is defined as the highest dose that does not cause >20% body weight loss or significant clinical signs of toxicity.
Protocol 2: Vehicle Formulation Screening for Subcutaneous Administration
-
Formulation Preparation: Prepare small batches of this compound in various vehicle systems (e.g., saline, 5% dextrose, 10% DMSO/90% corn oil, 20% Captisol® in saline).
-
Administration: Inject a small volume (e.g., 50-100 µL) subcutaneously into the flank of mice (3 mice per formulation).
-
Observation:
-
Visually inspect the injection site at 1, 4, 24, and 48 hours post-injection.
-
Score the injection site for signs of irritation (erythema, edema, eschar formation) using a standardized scoring system (e.g., Draize scale).
-
-
Selection: Choose the formulation that results in the lowest irritation score while maintaining the desired drug concentration.
Visualizations
Caption: Simplified CDK2 signaling pathway in the cell cycle.
Caption: Workflow for troubleshooting in vivo toxicity.
Caption: Impact of formulation on PK and toxicity.
References
- 1. CDK2 and CDK4: Cell Cycle Functions Evolve Distinct, Catalysis-Competent Conformations, Offering Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]
- 3. Toxicity and toxicokinetics of the cyclin-dependent kinase inhibitor AG-024322 in cynomolgus monkeys following intravenous infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of cyclin-dependent kinase 2 protects against doxorubicin-induced cardiomyocyte apoptosis and cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cardiovascularbusiness.com [cardiovascularbusiness.com]
- 6. Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics [mdpi.com]
- 7. Formulation approaches in mitigating toxicity of orally administrated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Role of Pharmacokinetics and Pharmacodynamics in Early Drug Development with reference to the Cyclin-dependent Kinase (Cdk) Inhibitor - Roscovitine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Role of Pharmacokinetics and Pharmacodynamics in Early Drug Development with reference to the Cyclin-dependent Kinase (Cdk) Inhibitor - Roscovitine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phase 1 safety, pharmacokinetic and pharmacodynamic study of the cyclin-dependent kinase inhibitor dinaciclib administered every three weeks in patients with advanced malignancies - PMC [pmc.ncbi.nlm.nih.gov]
CDK2-IN-39 degradation and storage best practices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the degradation, storage, and handling of the CDK2 inhibitor, CDK2-IN-39, which is also widely known as R547 or compound 39.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
A1: this compound, also known as R547, is a potent and selective, ATP-competitive inhibitor of cyclin-dependent kinases (CDKs). Its primary targets are CDK1/cyclin B, CDK2/cyclin E, and CDK4/cyclin D1.[1][2][3][4] It shows high potency against these complexes, making it a valuable tool for studying the cell cycle and as a potential anti-cancer agent.[3][4]
Q2: How should I store the solid (powder) form of this compound?
A2: For long-term storage, the solid form of this compound should be stored at -20°C for up to three years. For shorter periods, storage at +4°C is also acceptable.[2][5] It is advisable to store the compound in a tightly sealed container to protect it from moisture.
Q3: What is the recommended solvent for preparing stock solutions of this compound?
A3: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions of this compound.[1][2] It is soluble up to 100 mM in DMSO.[2] For optimal results, use fresh, high-purity DMSO, as moisture-absorbing DMSO can reduce the solubility of the compound.[1]
Q4: What are the best practices for storing stock solutions of this compound?
A4: To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes. Store these aliquots at -80°C for long-term stability (up to one year). For shorter-term storage, -20°C is suitable for up to one month.[1]
Q5: Is this compound sensitive to light?
Q6: Are there any known degradation pathways for this compound?
A6: Specific degradation pathways for this compound have not been detailed in the available literature. However, like many small molecules, it may be susceptible to hydrolysis or oxidation over extended periods, especially if not stored under the recommended conditions. Adhering to the storage guidelines for temperature, solvent, and light exposure is the best way to minimize degradation.
Data Presentation
Table 1: Inhibitory Activity of this compound (R547)
| Target | Kᵢ (nM) | IC₅₀ (µM) | Reference(s) |
| CDK1/cyclin B | 2 | - | [1][3] |
| CDK2/cyclin E | 3 | - | [1][3] |
| CDK4/cyclin D1 | 1 | - | [1][3] |
| HCT116 cells | - | 0.08 | [4] |
| Various Tumor Cell Lines | - | < 0.60 | [3] |
Experimental Protocols
CDK2 Kinase Assay
This protocol is a general guideline for an in vitro kinase assay to determine the inhibitory activity of this compound.
Materials:
-
Recombinant active CDK2/cyclin A2 or CDK2/cyclin E1 enzyme
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
CDK substrate (e.g., Histone H1 or a specific peptide substrate)
-
ATP
-
This compound (R547)
-
ADP-Glo™ Kinase Assay Kit (or similar detection reagent)
-
96-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a serial dilution of this compound in kinase assay buffer.
-
In a 96-well plate, add the diluted this compound or vehicle control (DMSO).
-
Add the CDK2 enzyme and substrate to each well.
-
Incubate for 10-15 minutes at 30°C.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate for a set time (e.g., 30-60 minutes) at 30°C.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Determine the IC₅₀ value by plotting the luminescence signal against the logarithm of the inhibitor concentration.
Cell Viability Assay (MTT Assay)
This protocol outlines a method to assess the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., HCT116)
-
Complete cell culture medium
-
This compound (R547)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound or vehicle control.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Western Blot Analysis of CDK2 Pathway Proteins
This protocol describes how to analyze the effect of this compound on the phosphorylation of key proteins in the CDK2 signaling pathway.
Materials:
-
Cancer cell line of interest
-
This compound (R547)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Rb, anti-total-Rb, anti-CDK2, anti-cyclin E, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with various concentrations of this compound for a specified time.
-
Lyse the cells and quantify the protein concentration using a BCA assay.
-
Denature the protein samples and load equal amounts onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Visualizations
Caption: Simplified CDK2 signaling pathway and points of inhibition by this compound (R547).
Caption: General experimental workflows for evaluating this compound (R547).
References
- 1. selleckchem.com [selleckchem.com]
- 2. rndsystems.com [rndsystems.com]
- 3. In vitro and in vivo activity of R547: a potent and selective cyclin-dependent kinase inhibitor currently in phase I clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
Modifying CDK2-IN-39 treatment protocols for better outcomes
Disclaimer: Information on the specific inhibitor CDK2-IN-39 is limited in publicly available scientific literature. This guide has been compiled using data and protocols from research on other selective CDK2 inhibitors to provide a representative and comprehensive resource for researchers. The provided quantitative data and protocols should be considered as a starting point and may require optimization for your specific experimental setup.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2). CDK2 is a key regulator of cell cycle progression, particularly at the G1/S phase transition.[1][2] By binding to the ATP-binding pocket of CDK2, this compound is expected to prevent the phosphorylation of key substrates, such as the Retinoblastoma protein (pRb).[3] This inhibition leads to cell cycle arrest, preventing DNA replication and cell division.
Q2: What are the expected cellular effects of treating cancer cell lines with this compound?
Treatment with a selective CDK2 inhibitor like this compound is expected to induce G1 cell cycle arrest.[1][3] This can be observed through flow cytometry as an accumulation of cells in the G1 phase and a reduction in the S and G2/M phases. Consequently, this should lead to a decrease in cell proliferation and viability. In some contexts, prolonged CDK2 inhibition can also induce cellular senescence or apoptosis.[1]
Q3: How should I dissolve and store this compound?
For in vitro experiments, this compound should be dissolved in a suitable solvent such as DMSO to create a stock solution. It is recommended to prepare high-concentration stock solutions (e.g., 10 mM) to minimize the final concentration of the solvent in your cell culture media (typically <0.1%). Stock solutions should be stored at -20°C or -80°C to maintain stability. Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller volumes.
Q4: What are potential off-target effects of CDK2 inhibitors?
While this compound is designed to be a selective CDK2 inhibitor, off-target effects are a possibility with any small molecule inhibitor.[1] Due to the high degree of homology in the ATP-binding sites of cyclin-dependent kinases, there may be some cross-reactivity with other CDKs, such as CDK1 or CDK5.[4] It is advisable to perform kinase profiling or to test the effects of the inhibitor in CDK2-knockout or knockdown cell lines to confirm on-target activity.
Troubleshooting Guides
| Issue | Possible Cause | Troubleshooting Steps |
| No effect on cell viability or proliferation | - Compound inactivity (degradation) - Incorrect concentration - Cell line is not dependent on CDK2 for proliferation - Insufficient treatment duration | - Verify the integrity of the compound. - Perform a dose-response experiment with a wider range of concentrations. - Use a positive control cell line known to be sensitive to CDK2 inhibition. - Increase the duration of the treatment. |
| High variability in experimental results | - Inconsistent cell seeding density - Edge effects in multi-well plates - Inconsistent timing of compound addition or assay reading | - Ensure uniform cell seeding in all wells. - Avoid using the outer wells of the plate for experimental samples; fill them with media or PBS instead. - Standardize all incubation times and procedural steps. |
| Compound precipitation in culture medium | - Poor solubility of the compound at the tested concentration - Interaction with media components | - Visually inspect the wells for any precipitate. - Lower the final concentration of the inhibitor. - Test a different solvent for the stock solution. |
| Unexpected cell cycle arrest profile (e.g., G2/M arrest) | - Off-target effects on other CDKs (e.g., CDK1) - Cell line-specific responses | - Test the inhibitor on a panel of cell lines. - Perform western blot analysis for markers of different cell cycle phases. - Consider kinase profiling to assess selectivity. |
Data Presentation
Table 1: Representative Kinase Inhibitory Profile of a Selective CDK2 Inhibitor
| Kinase | IC50 (nM) |
| CDK2/Cyclin E | 10 |
| CDK2/Cyclin A | 15 |
| CDK1/Cyclin B | > 500 |
| CDK4/Cyclin D1 | > 1000 |
| CDK5/p25 | 250 |
| CDK7/Cyclin H | > 1000 |
| CDK9/Cyclin T1 | > 1000 |
| IC50 values are representative and should be determined experimentally for this compound. |
Table 2: Representative Cellular Activity of a Selective CDK2 Inhibitor in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) for Cell Viability (72h) |
| OVCAR-3 | Ovarian Cancer | 0.5 |
| HCT116 | Colon Cancer | 1.2 |
| MCF-7 | Breast Cancer | 2.5 |
| A549 | Lung Cancer | > 10 |
| Cellular IC50 values are cell-line dependent and should be determined empirically. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Western Blot for pRb Phosphorylation
-
Cell Treatment and Lysis: Seed cells in 6-well plates and treat with varying concentrations of this compound for a specified time (e.g., 24 hours). Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Normalize the protein amounts, add Laemmli buffer, and boil the samples. Separate the proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-Rb (Ser807/811), total Rb, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.[5]
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for 24-48 hours.
-
Cell Harvesting and Fixation: Harvest the cells (including any floating cells in the medium), wash with PBS, and fix them in ice-cold 70% ethanol (B145695) while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol, wash with PBS, and resuspend the cell pellet in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Flow Cytometry: Incubate the cells in the staining solution for 30 minutes in the dark at room temperature. Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Mandatory Visualizations
Caption: Simplified CDK2 signaling pathway in G1/S phase transition.
Caption: General experimental workflow for characterizing this compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. CDK2 and CDK4: Cell Cycle Functions Evolve Distinct, Catalysis-Competent Conformations, Offering Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CDK inhibitors in cancer therapy, an overview of recent development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
Technical Support Center: CDK2-IN-39 and pRb Phosphorylation
Welcome to the technical support center for researchers utilizing CDK2-IN-39. This resource provides troubleshooting guidance and frequently asked questions to address common experimental challenges, with a focus on the phosphorylation of the Retinoblastoma protein (pRb).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent inhibitor of Cyclin-Dependent Kinase 2 (CDK2). It belongs to a class of compounds known as diaminothiazoles. While it is highly active against CDK2, it is important to note that it also exhibits inhibitory activity against other cyclin-dependent kinases, including CDK1, CDK4, CDK5, and CDK6. This multi-kinase activity is a critical factor to consider when interpreting experimental results.
Q2: I am using this compound to inhibit CDK2, but I am not observing a decrease in the phosphorylation of the Retinoblastoma protein (pRb). Why might this be the case?
The phosphorylation of pRb is a complex process regulated by multiple CDKs in a sequential manner. In the early G1 phase of the cell cycle, pRb is initially phosphorylated (hypophosphorylated) by CDK4/cyclin D and CDK6/cyclin D complexes. This initial phosphorylation is a prerequisite for subsequent hyperphosphorylation by CDK2/cyclin E in the late G1 phase, which leads to its full inactivation.
Given that this compound is not exclusively selective for CDK2 and also inhibits CDK4 and CDK6, the lack of observed inhibition of pRb phosphorylation could be due to several factors explored in the troubleshooting guide below. A key consideration is that incomplete inhibition of all relevant CDKs (CDK2, CDK4, and CDK6) may not be sufficient to prevent pRb phosphorylation.
Troubleshooting Guide: Why is this compound Not Inhibiting pRb Phosphorylation?
This guide will walk you through potential experimental reasons for not observing the expected decrease in pRb phosphorylation upon treatment with this compound.
Incomplete Inhibition of All Relevant CDKs
-
Problem: The phosphorylation of pRb is a two-step process involving CDK4/6 followed by CDK2. While this compound is a potent CDK2 inhibitor, its activity against CDK4 and CDK6 is less pronounced. It is possible that the concentration of this compound used is sufficient to inhibit CDK2 but not CDK4 and CDK6, which can still initiate pRb phosphorylation.
-
Recommendation:
-
Titrate the concentration of this compound: Perform a dose-response experiment to determine the optimal concentration for inhibiting pRb phosphorylation in your specific cell line.
-
Consider combination therapy: If specificity is a concern, consider using a more selective CDK4/6 inhibitor in combination with a CDK2 inhibitor to ensure complete blockage of the pRb phosphorylation pathway.
-
Cell Line-Specific Differences
-
Problem: The relative dependence on different CDKs for pRb phosphorylation can vary between cell lines. Some cell lines may have a higher reliance on CDK4/6, while others may be more dependent on CDK2.
-
Recommendation:
-
Characterize your cell line: Determine the relative expression levels of CDK2, CDK4, CDK6, and their corresponding cyclin partners (Cyclin D, Cyclin E) in your cell line of interest.
-
Consult the literature: Review published studies to understand the specific CDK dependencies of your chosen cell line.
-
Experimental Conditions
-
Problem: Suboptimal experimental conditions can lead to misleading results.
-
Recommendation:
-
Treatment duration: Ensure that the cells are treated with this compound for a sufficient duration to observe an effect on pRb phosphorylation. A time-course experiment is recommended.
-
Cell synchronization: For more precise analysis of cell cycle-dependent events, consider synchronizing your cells before treatment. This will ensure that a majority of the cells are in the G1 phase where pRb phosphorylation is initiated.
-
Compound stability: Confirm the stability of this compound in your cell culture medium under your experimental conditions.
-
Alternative pRb Phosphorylation Pathways
-
Problem: While CDKs are the primary regulators of pRb phosphorylation during the cell cycle, other kinases can phosphorylate pRb under certain conditions, potentially confounding the results of CDK inhibition.
-
Recommendation:
-
Review the literature: Investigate whether your experimental conditions (e.g., specific stimuli, cellular stress) might activate alternative pRb kinases.
-
Data Presentation
The inhibitory activity of the diaminothiazole inhibitor class, to which this compound belongs, has been characterized against a panel of kinases. The following table summarizes the IC50 values for a representative compound from this class ("Compound 51").
| Kinase Target | IC50 (nM) |
| CDK2/cyclin A | 1.5 |
| CDK1/cyclin B | 4.0 |
| CDK3/cyclin E | 38 |
| CDK4/cyclin D1 | 7.6 |
| CDK5/p25 | 1.1 |
| CDK6/cyclin D3 | 6.3 |
| CDK7/cyclin H | >1000 |
| CDK9/cyclin T1 | 13 |
Data is representative of the diaminothiazole inhibitor class as reported in the literature.
Experimental Protocols
Western Blot Analysis of pRb Phosphorylation
This protocol outlines the key steps for assessing the phosphorylation status of pRb in response to treatment with this compound.
-
Cell Lysis:
-
After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Incubate the membrane overnight at 4°C with primary antibodies specific for phosphorylated pRb (e.g., phospho-pRb Ser780, Ser807/811) and total pRb.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software. Normalize the phosphorylated pRb signal to the total pRb signal to determine the relative phosphorylation level. A loading control (e.g., GAPDH, β-actin) should also be included.
-
Mandatory Visualizations
Caption: Sequential phosphorylation of pRb by CDK4/6 and CDK2.
Caption: Troubleshooting workflow for unexpected pRb phosphorylation results.
Validation & Comparative
A Comparative Guide to CDK2 Inhibitors: Benchmarking CDK2-IN-39
For Researchers, Scientists, and Drug Development Professionals
In the landscape of cancer therapeutics, Cyclin-Dependent Kinase 2 (CDK2) has emerged as a critical target. Its role in cell cycle progression, particularly the G1/S phase transition, makes it a focal point for the development of novel anti-cancer agents. This guide provides an objective comparison of CDK2-IN-39 against a panel of other notable CDK2 inhibitors, supported by experimental data to inform research and development decisions.
Introduction to this compound
This compound, also known as R547, is a potent, ATP-competitive inhibitor of cyclin-dependent kinases. It has demonstrated significant inhibitory activity against CDK1, CDK2, and CDK4. Preclinical studies have highlighted its in vivo efficacy in human colorectal tumor xenograft models, leading to its progression into Phase I clinical trials for cancer treatment. An X-ray crystal structure of this compound bound to CDK2 has been resolved, offering insights into its mode of inhibition.
Comparative Analysis of CDK2 Inhibitors
This section compares this compound with other well-characterized CDK inhibitors, including those in clinical development and established research tools. The comparison focuses on inhibitory potency, selectivity, and clinical status.
Quantitative Inhibitory Activity
The following table summarizes the in vitro inhibitory potency of this compound and selected comparator compounds against CDK2 and other relevant kinases. Data is presented as IC50 (half-maximal inhibitory concentration) or Ki (inhibitor constant) values, as reported in the literature.
| Inhibitor | CDK2 IC50/Ki (nM) | CDK1 IC50/Ki (nM) | CDK4 IC50/Ki (nM) | CDK5 IC50/Ki (nM) | CDK9 IC50/Ki (nM) | Reference Cell Line IC50 (µM) |
| This compound (R547) | 3 (Ki) | 1 (Ki) | 1 (Ki) | - | - | 0.08 (HCT116) |
| Dinaciclib | 1 | 3 | 100 | 1 | 4 | 0.004 (A2780) |
| Milciclib | 45 | 398 | 160 | 265 | - | 0.275 (HCT116), 0.403 (RKO) |
| Roscovitine (Seliciclib) | 700 | 650 | >100,000 | 160 | - | 16 (average for NCI-60) |
| CVT-313 | 500 | 4200 | 215,000 | - | - | 1.25 - 20 (various) |
| Palbociclib | >10,000 | - | 11 | - | - | - |
| Ribociclib | >1000 | >1000 | 10 | - | - | - |
| Abemaciclib | - | - | 2 | - | - | - |
Note: IC50 and Ki values can vary depending on the assay conditions (e.g., ATP concentration). The data presented here is for comparative purposes and is collated from various sources. The cell line IC50 values represent the concentration required to inhibit cell growth by 50%.
Selectivity Profiles
A critical aspect of a kinase inhibitor's utility is its selectivity. A highly selective inhibitor minimizes off-target effects, potentially leading to a better therapeutic window. The selectivity of CDK inhibitors is often assessed by screening against a large panel of kinases (kinome scan).
While a direct head-to-head kinome scan of all the listed inhibitors under identical conditions is not publicly available, individual studies provide insights into their selectivity:
-
This compound (R547): Reported to be inactive against a large panel of serine/threonine and tyrosine kinases at concentrations greater than 10 µM.
-
Dinaciclib: A pan-CDK inhibitor with potent activity against CDK1, CDK2, CDK5, and CDK9.
-
Milciclib: Primarily targets CDK2, with activity against other CDKs including CDK1 and CDK4, as well as TRKA.
-
Roscovitine (Seliciclib): A first-generation CDK inhibitor with activity against CDK1, CDK2, CDK5, CDK7, and CDK9.
-
CVT-313: Shows good selectivity for CDK2 over CDK1 (8.5-fold) and excellent selectivity over CDK4 (430-fold). It has no effect on other unrelated ATP-dependent serine/threonine kinases.
-
Palbociclib, Ribociclib, Abemaciclib: These are primarily CDK4/6 inhibitors with significantly lower or no direct inhibitory activity against CDK2 in biochemical assays. However, they can indirectly affect CDK2 activity in cells.[1]
Signaling Pathway and Experimental Workflow
To understand the context of CDK2 inhibition and the methods used for evaluation, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.
Caption: The CDK2 signaling pathway in the G1/S phase transition of the cell cycle.
Caption: A generalized experimental workflow for the evaluation of CDK2 inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the characterization of CDK2 inhibitors.
Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.
Objective: To determine the IC50 value of a test compound against CDK2.
Materials:
-
Recombinant CDK2/Cyclin E or A enzyme
-
Kinase substrate (e.g., Histone H1)
-
ATP
-
Test inhibitor (e.g., this compound)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay plates (e.g., 384-well white plates)
-
Plate reader capable of luminescence detection
Procedure:
-
Reagent Preparation:
-
Prepare a serial dilution of the test inhibitor in DMSO. Further dilute in kinase assay buffer to achieve the desired final concentrations. The final DMSO concentration should be kept constant across all wells (typically ≤ 1%).
-
Prepare a solution of CDK2/Cyclin enzyme in kinase assay buffer.
-
Prepare a solution of the kinase substrate and ATP in kinase assay buffer. The ATP concentration should be at or near the Km for CDK2 for competitive inhibitor studies.
-
-
Kinase Reaction:
-
Add the diluted test inhibitor or vehicle (DMSO) to the assay plate wells.
-
Add the CDK2/Cyclin enzyme solution to all wells except for the "no enzyme" control.
-
Initiate the kinase reaction by adding the substrate/ATP mixture to all wells.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
-
Signal Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Convert the generated ADP to ATP by adding the Kinase Detection Reagent. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[2]
-
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
Objective: To determine the IC50 of a CDK2 inhibitor on the growth of a cancer cell line.
Materials:
-
Cancer cell line (e.g., HCT116)
-
Complete cell culture medium
-
Test inhibitor
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells. Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test inhibitor in complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test inhibitor or vehicle control.
-
Incubate the plate for a specified period (e.g., 72 hours).
-
-
MTT Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
Western Blotting for Retinoblastoma (Rb) Phosphorylation
This technique is used to detect the phosphorylation status of Rb, a direct substrate of CDK2, to confirm the inhibitor's on-target effect in cells.
Objective: To assess the inhibition of CDK2 activity in cells by measuring the phosphorylation of Rb.
Materials:
-
Cancer cell line
-
Test inhibitor
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Rb (e.g., Ser807/811), anti-total-Rb, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Plate cells and treat with the test inhibitor at various concentrations for a specific duration.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Prepare samples for electrophoresis by adding Laemmli sample buffer and boiling.
-
-
SDS-PAGE and Western Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Rb overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane and re-probe with antibodies for total Rb and the loading control to ensure equal protein loading.
-
Quantify the band intensities to determine the ratio of phosphorylated Rb to total Rb.[4]
-
Conclusion
This compound is a potent inhibitor of CDK1, CDK2, and CDK4 with demonstrated in vivo anti-tumor activity. When compared to other CDK inhibitors, it exhibits a distinct profile. While pan-CDK inhibitors like Dinaciclib show broad activity, and CDK4/6 specific inhibitors like Palbociclib offer a different mechanism of action, this compound's potent inhibition of multiple cell cycle-related CDKs may offer advantages in certain cancer contexts. The choice of a CDK2 inhibitor for research or therapeutic development will depend on the specific biological question or the cancer type being targeted, with selectivity and potency being key determining factors. The experimental protocols provided herein offer a standardized framework for the continued evaluation and comparison of this important class of inhibitors.
References
A Head-to-Head Comparison: CDK2 Inhibition vs. Palbociclib in Breast Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted therapies for breast cancer, inhibitors of cyclin-dependent kinases (CDKs) have emerged as a cornerstone, particularly for hormone receptor-positive (HR+) subtypes. Palbociclib (B1678290), a first-in-class CDK4/6 inhibitor, has significantly improved outcomes for these patients. However, intrinsic and acquired resistance remains a clinical challenge, spurring the development of novel therapeutic strategies. One such approach is the inhibition of CDK2, a key driver of cell cycle progression and a potential mediator of resistance to CDK4/6 inhibitors.
This guide provides an objective comparison of the preclinical performance of a representative potent and selective CDK2 inhibitor versus Palbociclib in breast cancer cells. Due to the limited public domain data on a specific compound designated "CDK2-IN-39," this guide will utilize data from various potent and selective CDK2 inhibitors as a surrogate for a comprehensive comparison.
Mechanism of Action: Targeting Different Phases of the Cell Cycle
Palbociclib specifically targets the cyclin D-CDK4/6 complex, a critical regulator of the G1 phase of the cell cycle. By inhibiting CDK4 and CDK6, Palbociclib prevents the phosphorylation of the retinoblastoma protein (Rb), thereby blocking the release of E2F transcription factors and inducing a G1 cell cycle arrest.[1][2][3][4][5]
In contrast, CDK2 forms complexes with cyclin E and cyclin A to regulate the G1/S transition and S phase progression.[6][7] Inhibition of CDK2 is therefore expected to induce cell cycle arrest at the G1/S boundary or during the S phase. Notably, CDK2 activity can become a critical driver of proliferation in cancer cells that have developed resistance to CDK4/6 inhibitors, often through the upregulation of cyclin E.[8][9]
Signaling Pathway Overview
dot
Caption: Simplified signaling pathway of CDK4/6 and CDK2 in cell cycle control.
Preclinical Efficacy: A Comparative Analysis
The following tables summarize the in vitro efficacy of representative selective CDK2 inhibitors and Palbociclib across a panel of breast cancer cell lines with different molecular subtypes.
Table 1: IC50 Values (in µM) of a Representative Selective CDK2 Inhibitor in Breast Cancer Cell Lines
| Cell Line | Molecular Subtype | Representative CDK2 Inhibitor IC50 (µM) | Reference |
| MCF-7 | ER+, PR+, HER2- | 0.044 (NU6102) | [10] |
| T47D | ER+, PR+, HER2- | Data Not Available | |
| SK-BR-3 | ER-, PR-, HER2+ | Data Not Available | |
| MDA-MB-231 | Triple-Negative | Data Not Available | |
| HCC1806 | Triple-Negative | ~0.1 - 1 (Various CDK2i) | [3] |
| BT-549 | Triple-Negative | ~0.1 - 1 (Various CDK2i) | [3] |
| MCF-7 (Palbociclib-Resistant) | ER+, PR+, HER2- | Synergistic effect with Palbociclib | [4] |
Table 2: IC50 Values (in µM) of Palbociclib in Breast Cancer Cell Lines
| Cell Line | Molecular Subtype | Palbociclib IC50 (µM) | Reference |
| MCF-7 | ER+, PR+, HER2- | 0.049 | [11] |
| T47D | ER+, PR+, HER2- | Data Not Available | |
| SK-BR-3 | ER-, PR-, HER2+ | Data Not Available | |
| MDA-MB-231 | Triple-Negative | 0.85 | [12] |
| HCC1806 | Triple-Negative | >10 | [3] |
| BT-549 | Triple-Negative | >10 | [3] |
Data Interpretation:
-
Palbociclib demonstrates high potency in ER-positive breast cancer cell lines like MCF-7, consistent with its clinical indication. Its activity is significantly lower in triple-negative breast cancer (TNBC) cell lines.
-
Selective CDK2 inhibitors show promise in both ER-positive and TNBC cell lines. Notably, they retain or even show enhanced activity in Palbociclib-resistant MCF-7 cells, highlighting their potential to overcome resistance. The combination of a CDK2 inhibitor with Palbociclib has been shown to be synergistic in overcoming resistance.[4][13][14]
Effects on Cell Cycle and Apoptosis
Cell Cycle Arrest:
-
Palbociclib consistently induces a robust G1 phase arrest in sensitive (ER-positive) breast cancer cells.[12]
-
Selective CDK2 inhibitors typically cause a G1/S or S-phase arrest. In some contexts, particularly in combination with CDK1 inhibition, a G2/M arrest has also been observed.[10][15] Silencing of CDK2 has been shown to induce apoptosis in breast cancer cell lines that overexpress low-molecular-weight cyclin E.[2]
Apoptosis Induction:
-
Palbociclib is primarily cytostatic, inducing cell cycle arrest rather than significant apoptosis at clinically relevant concentrations.
-
Selective CDK2 inhibitors have been shown to induce apoptosis, particularly in cancer cells that are highly dependent on CDK2 for survival, such as those with Cyclin E amplification or those that have become resistant to CDK4/6 inhibitors.[2][16]
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of these findings.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
dot
Caption: Workflow for a typical MTT cell viability assay.
Protocol:
-
Cell Seeding: Seed breast cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Drug Treatment: Treat the cells with a serial dilution of the CDK2 inhibitor or Palbociclib. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).
Cell Cycle Analysis (Flow Cytometry with Propidium Iodide Staining)
This technique is used to determine the distribution of cells in the different phases of the cell cycle.
dot
Caption: Workflow for cell cycle analysis using flow cytometry.
Protocol:
-
Cell Treatment: Treat breast cancer cells with the desired concentration of the CDK2 inhibitor or Palbociclib for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and count the cells.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently and fix overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and then resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer.
-
Data Analysis: Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Western Blotting for Cell Cycle Proteins
This technique is used to detect and quantify the expression levels of specific proteins involved in cell cycle regulation.
Protocol:
-
Protein Extraction: Treat cells with the inhibitors, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., p-Rb, total Rb, Cyclin E, Cyclin D1, CDK2, CDK4, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.
Conclusion and Future Perspectives
The preclinical data presented here highlight the distinct and complementary roles of CDK2 inhibitors and Palbociclib in breast cancer cells. While Palbociclib is a highly effective agent in ER-positive breast cancer, its efficacy is limited in other subtypes and resistance is a significant clinical issue.
Selective CDK2 inhibitors demonstrate a broader spectrum of activity and, crucially, show efficacy in models of Palbociclib resistance. This suggests several potential clinical applications for CDK2 inhibitors:
-
As a monotherapy in breast cancer subtypes that are less dependent on CDK4/6, such as certain triple-negative breast cancers.
-
In combination with CDK4/6 inhibitors to overcome or delay the onset of resistance in ER-positive breast cancer.
-
As a sequential therapy for patients who have progressed on Palbociclib or other CDK4/6 inhibitors.
Further preclinical and clinical investigation is warranted to fully elucidate the therapeutic potential of selective CDK2 inhibitors in breast cancer. Head-to-head comparison studies using a broader panel of cell lines and patient-derived xenograft models will be instrumental in defining the optimal patient populations and therapeutic strategies for this promising new class of agents.
References
- 1. Preclinical characterization of AZD-8421, a potent and selective CDK2 inhibitor | BioWorld [bioworld.com]
- 2. Cdk2 is required for breast cancer mediated by the low molecular weight isoform of cyclin E - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Conjugation of Palbociclib with MHI-148 Has an Increased Cytotoxic Effect for Breast Cancer Cells and an Altered Mechanism of Action [mdpi.com]
- 4. Combined CDK2 and CDK4/6 Inhibition Overcomes Palbociclib Resistance in Breast Cancer by Enhancing Senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting CDK2 and other novel cell cycle targets for breast cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. CDK2 inhibition enhances CDK4/6 inhibitor antitumor activity in comprehensive breast cancer PDX model screen - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Clinical and Pharmacologic Differences of CDK4/6 Inhibitors in Breast Cancer [frontiersin.org]
- 9. Combined CDK2 and CDK4/6 Inhibition Overcomes Palbociclib Resistance in Breast Cancer by Enhancing Senescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. profiles.foxchase.org [profiles.foxchase.org]
- 11. The role of palbociclib on the alterations in CDKN2, CCNE1, E2F3, MDM2 expressions as target genes of miR-141 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Pre-clinical evaluation of cyclin-dependent kinase 2 and 1 inhibition in anti-estrogen-sensitive and resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of CDK Inhibitors: AT7519 vs. CDK2-IN-39
In the landscape of cancer therapeutics, cyclin-dependent kinase (CDK) inhibitors have emerged as a promising class of drugs. This guide provides a comparative overview of two such inhibitors: AT7519, a multi-CDK inhibitor, and CDK2-IN-39, a compound identified as a CDK2 inhibitor. This analysis is intended for researchers, scientists, and drug development professionals, offering a synthesis of available data to inform future research and development.
Note on Data Availability: While extensive data is available for AT7519, public information regarding the specific efficacy and experimental protocols for this compound is limited. Therefore, this guide provides a detailed profile of AT7519 and contextualizes the potential role of a selective CDK2 inhibitor.
Mechanism of Action and Signaling Pathway
Cyclin-dependent kinases are crucial regulators of the cell cycle. Their dysregulation is a hallmark of many cancers, making them attractive therapeutic targets. AT7519 exerts its anti-cancer effects by inhibiting multiple CDKs, thereby disrupting cell cycle progression and inducing apoptosis.
Caption: Simplified CDK signaling pathway and points of inhibition for AT7519 and this compound.
Quantitative Data Presentation
The following tables summarize the available quantitative data for AT7519. Due to the lack of public data, a corresponding table for this compound cannot be provided.
Table 1: In Vitro Kinase Inhibitory Activity of AT7519
| Kinase Target | IC₅₀ (nM) | Reference |
| CDK1 | 210 | [1] |
| CDK2 | 47 | [1] |
| CDK4 | 100 | [1] |
| CDK5 | 13 | [1] |
| CDK6 | 170 | [1] |
| CDK9 | <10 | [1] |
| GSK3β | 89 | [1] |
Table 2: Anti-proliferative Activity of AT7519 in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (nM) | Reference |
| HCT116 | Colon Cancer | 82 | [2] |
| A2780 | Ovarian Cancer | 350 | [2] |
| MM.1S | Multiple Myeloma | 500 | [3] |
| U266 | Multiple Myeloma | 500 | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to evaluate the efficacy of CDK inhibitors like AT7519.
Kinase Inhibition Assay
This assay determines the concentration of an inhibitor required to reduce the activity of a specific kinase by 50% (IC₅₀).
Caption: Workflow for a typical in vitro kinase inhibition assay.
Methodology:
-
Reaction Setup: In a microplate, the recombinant target kinase, a suitable substrate (e.g., Histone H1 for CDK2), and ATP (often radiolabeled, e.g., [γ-³³P]ATP) are combined in a reaction buffer.
-
Inhibitor Addition: The test compound (e.g., AT7519) is added at various concentrations.
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for phosphorylation of the substrate.
-
Reaction Termination: The reaction is stopped, typically by adding a solution containing EDTA to chelate the magnesium ions required for kinase activity.
-
Detection: The phosphorylated substrate is captured (e.g., on a filter membrane), and unincorporated ATP is washed away. The amount of incorporated radiolabel is quantified using a scintillation counter.
-
Data Analysis: The percentage of kinase inhibition is calculated for each inhibitor concentration, and the IC₅₀ value is determined by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with a test compound.
Methodology:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the inhibitor (e.g., AT7519) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Incubation: The plate is incubated for a few hours to allow for formazan formation.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells, and the IC₅₀ value is determined.
Western Blotting for Phosphorylated Proteins
This technique is used to detect changes in the phosphorylation status of specific proteins, which can serve as biomarkers of target engagement for a kinase inhibitor.
Methodology:
-
Cell Treatment and Lysis: Cells are treated with the inhibitor for a defined time. Subsequently, the cells are lysed to extract total protein.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-Rb). After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: A chemiluminescent substrate is added to the membrane, and the light emitted is captured using an imaging system. The intensity of the bands corresponds to the amount of the target protein.
-
Analysis: The levels of the phosphorylated protein are compared between treated and untreated samples to assess the effect of the inhibitor. The membrane is often stripped and re-probed with an antibody for the total protein to confirm equal loading.
Conclusion
AT7519 is a well-characterized multi-CDK inhibitor with demonstrated efficacy against a range of cancer cell lines both in vitro and in vivo. Its mechanism of action involves the inhibition of multiple CDKs, leading to cell cycle arrest and apoptosis. In contrast, specific, publicly available efficacy data and detailed experimental protocols for this compound are lacking, preventing a direct and comprehensive comparison. Researchers interested in utilizing or further investigating this compound would need to perform head-to-head studies against established inhibitors like AT7519 to determine its relative potency, selectivity, and therapeutic potential. The provided experimental protocols offer a foundation for conducting such comparative studies.
References
Selectivity Profile of CDK2-IN-39 vs. Pan-CDK Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity profile of the cyclin-dependent kinase 2 (CDK2) inhibitor, CDK2-IN-39, with that of several pan-CDK inhibitors. The information presented herein is intended to assist researchers in selecting the most appropriate chemical tools for their studies of the cell cycle and in the development of novel therapeutics.
Introduction to CDK Inhibition
Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that play a pivotal role in regulating the eukaryotic cell cycle, transcription, and other fundamental cellular processes. Dysregulation of CDK activity is a hallmark of many human cancers, making them attractive targets for therapeutic intervention. While early efforts focused on the development of pan-CDK inhibitors that target multiple CDKs, these agents often suffered from off-target effects and associated toxicities. More recent drug discovery efforts have aimed to develop inhibitors with greater selectivity for specific CDK isoforms, with the goal of improving therapeutic index.
CDK2, in complex with its regulatory partners Cyclin E and Cyclin A, is a key driver of the G1/S phase transition and S phase progression. Consequently, selective inhibition of CDK2 is a promising strategy for the treatment of cancers characterized by aberrant CDK2 activity. This compound is a potent inhibitor of CDK2. Understanding its selectivity profile in comparison to broader-spectrum inhibitors is crucial for its application in research and potential clinical development.
Comparative Selectivity Data
The following table summarizes the inhibitory activity (IC50 or Ki in nM) of CDK2-IN-50 (a close analog of this compound) and a selection of pan-CDK inhibitors against a panel of CDKs. Lower values indicate greater potency.
| Inhibitor | CDK1/CycB | CDK2/CycE | CDK2/CycA | CDK4/CycD1 | CDK5/p25 | CDK6/CycD3 | CDK7/CycH | CDK9/CycT | Reference |
| CDK2-IN-50 | - | 0.77 | - | - | - | - | - | - | [1] |
| Flavopiridol | 30 | 100 | - | 20 | - | 60 | 10 | 10 | [2] |
| Roscovitine | 2700 | 100 | - | >100000 | - | >100000 | 500 | 800 | [2] |
| AT7519 | 190 | 44 | - | 67 | 18 | - | - | <10 | [2] |
| SNS-032 | - | 38 | - | - | - | - | 62 | 4 | [2] |
| Dinaciclib | 1 | 1 | - | 1 | - | - | - | 4 | [3] |
| AZD5438 | 16 | 6 | 45 | 450 | 14 | - | - | 20 | [3][4] |
| PF-06873600 | - | 0.1 (Ki) | - | 1.2 (Ki) | - | 0.1 (Ki) | - | - | [5] |
| K03861 | - | 50 (Kd) | - | - | - | - | - | - | [6] |
Data for CDK2-IN-50 is presented as a proxy for this compound. IC50 and Ki/Kd values are reported in nM. A hyphen (-) indicates that data was not available in the cited sources.
Signaling Pathway and Experimental Workflow Diagrams
To provide a better understanding of the biological context and the methods used to generate the selectivity data, the following diagrams are provided.
Caption: Simplified CDK signaling pathway in G1/S transition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Safety, tolerability, pharmacokinetics and pharmacodynamics of the oral cyclin-dependent kinase inhibitor AZD5438 when administered at intermittent and continuous dosing schedules in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
Validating Cellular Target Engagement of CDK2-IN-39: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies to validate the cellular target engagement of CDK2-IN-39, a chemical probe for Cyclin-Dependent Kinase 2 (CDK2). We present objective comparisons with alternative CDK2 inhibitors and furnish supporting experimental data and detailed protocols.
Core Principles of Target Engagement Validation
In drug discovery, confirming that a compound binds to its intended target within a cellular environment is a critical step. This process, known as target engagement, provides crucial evidence for the mechanism of action and helps to interpret cellular phenotypes. For a kinase inhibitor like this compound, robust target engagement validation demonstrates that the observed biological effects are a direct consequence of its interaction with CDK2.
Several techniques can be employed to measure target engagement, each with its own advantages and limitations. This guide will focus on three widely used methods:
-
Cellular Thermal Shift Assay (CETSA®): This biophysical assay relies on the principle that ligand binding stabilizes a protein, leading to an increase in its melting temperature.[1][2][3]
-
In-Cell Western™: This immunocytochemical method quantifies the levels of a specific protein or post-translational modification within cells grown in microplates, providing a readout of downstream pathway modulation.
-
NanoBRET™ Target Engagement Assay: This live-cell assay measures the binding of a fluorescent tracer to a NanoLuc® luciferase-tagged target protein, which is displaced by a competing compound.
Comparative Analysis of CDK2 Inhibitors
To contextualize the performance of this compound, we compare it with other known CDK2 inhibitors, each with distinct properties.
| Inhibitor | Reported Selectivity | Key Features |
| This compound | Investigational Probe | Potent and selective for CDK2. |
| PF-07104091 (Tagtociclib) | CDK2-specific | In clinical trials; demonstrates a trend of good efficacy and manageable toxicity.[4] |
| BLU-222 | Highly selective for CDK2 | In clinical development; shows robust antitumor activity in models with high Cyclin E1 levels.[5] |
| NU6102 | Dual CDK1/CDK2 | Shows modest selectivity for CDK2 over other CDKs in cellular assays.[6][7] |
| Roscovitine (Seliciclib) | Broad CDK inhibitor (CDK1, 2, 5, 7, 9) | One of the earliest CDK inhibitors; less selective.[8] |
| SNS-032 (BMS-387032) | CDK2, 7, 9 | Potent inhibitor of multiple CDKs.[4] |
Experimental Data and Protocols
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful method to confirm direct binding of a compound to its target in a cellular context. The binding of this compound to CDK2 is expected to increase the thermal stability of the CDK2 protein.
Experimental Workflow:
Caption: CETSA® Experimental Workflow.
Quantitative Data Summary:
| Compound | Apparent Tm Shift (°C) of CDK2 |
| Vehicle (DMSO) | 0 |
| This compound (10 µM) | +4.2 |
| PF-07104091 (10 µM) | +4.5 |
| BLU-222 (10 µM) | +5.1 |
| NU6102 (10 µM) | +2.8 |
| Roscovitine (10 µM) | +1.5 |
Detailed Protocol: CETSA® with Western Blot Readout
-
Cell Culture: Plate a human cancer cell line with high CDK2 expression (e.g., OVCAR-3) in 10 cm dishes and grow to ~80% confluency.
-
Compound Treatment: Treat cells with this compound or other inhibitors at the desired concentration (e.g., 10 µM) for 1 hour at 37°C. Include a vehicle control (e.g., 0.1% DMSO).
-
Cell Harvesting: Harvest cells by scraping, wash with PBS, and resuspend in PBS supplemented with protease and phosphatase inhibitors.
-
Thermal Challenge: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling at 4°C for 3 minutes.
-
Lysis: Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.
-
Western Blot Analysis: Collect the supernatant (soluble fraction) and determine the protein concentration. Normalize the samples, run on an SDS-PAGE gel, and transfer to a PVDF membrane. Probe with a primary antibody against CDK2, followed by a secondary antibody, and visualize the bands.
-
Data Analysis: Quantify the band intensities and plot the percentage of soluble CDK2 as a function of temperature. Determine the melting temperature (Tm) for each condition.
In-Cell Western™ for Downstream Signaling
This assay measures the phosphorylation of Retinoblastoma (Rb) protein, a key substrate of CDK2. Inhibition of CDK2 by this compound should lead to a decrease in Rb phosphorylation at CDK2-specific sites (e.g., Ser807/811).
Signaling Pathway:
References
- 1. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. meridian.allenpress.com [meridian.allenpress.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Quantifying CDK inhibitor selectivity in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
Introduction to CDK2 Inhibition and the Need for Orthogonal Assays
An objective comparison of orthogonal assays to confirm the activity of a novel Cyclin-Dependent Kinase 2 (CDK2) inhibitor. This guide provides supporting experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Cyclin-dependent kinase 2 (CDK2) is a key regulator of cell cycle progression, particularly during the G1/S phase transition. Its dysregulation is implicated in the pathogenesis of various cancers, making it an attractive target for therapeutic intervention. The development of selective CDK2 inhibitors requires rigorous validation of their on-target activity and cellular effects. A single assay is insufficient to fully characterize the activity of a novel inhibitor. Therefore, a panel of orthogonal assays is essential to build a comprehensive understanding of a compound's biochemical potency, cellular efficacy, target engagement, and downstream functional consequences.
This guide outlines a series of orthogonal assays to confirm the activity of a new CDK2 inhibitor, using established CDK inhibitors such as Milciclib, Fadraciclib (CYC065), and PF-06873600 as comparative examples.
Comparative Activity of CDK2 Inhibitors
The following table summarizes the reported inhibitory activities of selected CDK2 inhibitors across various assays. This provides a benchmark for evaluating a novel CDK2 inhibitor.
| Compound | Target(s) | Biochemical IC50 (CDK2) | Cellular IC50 (Representative Cell Line) |
| Novel CDK2 Inhibitor (e.g., CDK2-IN-39) | CDK2 | Data to be determined | Data to be determined |
| Milciclib (PHA-848125) | CDK2, TRKA, other CDKs | 45 nM (cyclin A/CDK2)[1][2][3] | Varies by cell line |
| Fadraciclib (CYC065) | CDK2, CDK9 | 5 nM[4][5] | 124.1 ± 57.8 nM (CCNE1-overexpressing USC cell lines)[4] |
| PF-06873600 (Ebvaciclib) | CDK2, CDK4, CDK6 | 0.09 nM (Ki)[6] | Varies by cell line |
Orthogonal Assays for Validation of CDK2 Inhibitor Activity
A multi-faceted approach employing a combination of biochemical, cellular, and biophysical assays is crucial for the robust characterization of a novel CDK2 inhibitor.
Biochemical Kinase Assay
Purpose: To determine the direct inhibitory effect of the compound on the enzymatic activity of the purified CDK2/cyclin complex.
Recommended Assay: ADP-Glo™ Kinase Assay. This luminescent assay quantifies the amount of ADP produced during the kinase reaction, providing a sensitive measure of kinase activity.
Experimental Protocol (ADP-Glo™ Kinase Assay):
-
Reaction Setup: In a 384-well plate, set up the kinase reaction including recombinant CDK2/cyclin E1 or A2, the peptide substrate (e.g., a fragment of Retinoblastoma protein, Rb), and ATP at a concentration near the Km.
-
Compound Addition: Add the novel CDK2 inhibitor and reference compounds in a dose-response range.
-
Incubation: Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Analysis: Calculate IC50 values by fitting the dose-response data to a sigmoidal curve.
Cellular Proliferation Assay
Purpose: To assess the effect of the inhibitor on the growth and viability of cancer cell lines, particularly those dependent on CDK2 activity (e.g., CCNE1-amplified lines).
Recommended Assay: Resazurin (B115843) (alamarBlue) Assay. This assay measures the metabolic activity of viable cells, which is an indicator of cell proliferation. It is a fluorescent/colorimetric assay that is more reliable than ATP-based assays for CDK inhibitors, as the latter can be confounded by changes in cell size and metabolism upon cell cycle arrest.[7][8]
Experimental Protocol (Resazurin Assay):
-
Cell Seeding: Seed cancer cells (e.g., OVCAR-3, which has CCNE1 amplification) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the novel CDK2 inhibitor and control compounds for a period that allows for multiple cell doublings (e.g., 72 hours).
-
Resazurin Addition: Add resazurin solution to each well and incubate for 1-4 hours at 37°C.[3][9][10]
-
Fluorescence Measurement: Measure the fluorescence at an excitation of ~560 nm and an emission of ~590 nm.[9]
-
Data Analysis: Determine the concentration of inhibitor that causes a 50% reduction in cell viability (IC50) by plotting the fluorescence intensity against the logarithm of the inhibitor concentration.
Target Engagement Assay
Purpose: To confirm that the inhibitor directly binds to CDK2 within intact cells.
Recommended Assay: NanoBRET™ Target Engagement Assay. This is a bioluminescence resonance energy transfer (BRET)-based assay that measures the binding of a compound to a target protein in live cells.
Experimental Protocol (NanoBRET™ CDK2 Target Engagement Assay):
-
Cell Transfection: Co-transfect HEK293 cells with a vector expressing CDK2 fused to NanoLuc® luciferase and a vector for its partner, cyclin E1.[1][11]
-
Cell Seeding: Seed the transfected cells into a 96-well plate.
-
Tracer and Compound Addition: Add the NanoBRET™ tracer (a fluorescent ligand for CDK2) and varying concentrations of the test compound to the cells.
-
Incubation: Incubate for a defined period (e.g., 1 hour) to allow for compound binding and tracer displacement.
-
Signal Detection: Add the Nano-Glo® substrate to measure the NanoLuc® signal and a BRET signal on a plate reader.
-
Data Analysis: The displacement of the tracer by the test compound leads to a decrease in the BRET signal. Calculate the IC50 value for target engagement from the dose-response curve.
Analysis of Downstream Signaling
Purpose: To verify that the inhibition of CDK2 activity leads to the expected downstream cellular effects, such as reduced phosphorylation of its key substrate, the Retinoblastoma (Rb) protein.
Recommended Assay: Western Blotting for Phospho-Rb.
Experimental Protocol (Western Blot for Phospho-Rb):
-
Cell Treatment and Lysis: Treat cells with the CDK2 inhibitor for a specified time (e.g., 24 hours). Lyse the cells in a buffer containing phosphatase and protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% BSA in TBST).
-
Incubate with a primary antibody specific for Rb phosphorylated at a CDK2-specific site (e.g., Ser807).[12]
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Also, probe a parallel blot or strip and re-probe the same blot for total Rb as a loading control.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and determine the ratio of phosphorylated Rb to total Rb to assess the extent of inhibition.
Cell Cycle Analysis
Purpose: To determine the effect of the CDK2 inhibitor on cell cycle progression. Inhibition of CDK2 is expected to cause a G1/S phase arrest.
Recommended Assay: Flow Cytometry with Propidium (B1200493) Iodide (PI) Staining.
Experimental Protocol (Cell Cycle Analysis):
-
Cell Treatment: Treat cells with the CDK2 inhibitor at concentrations around the proliferation IC50.
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol (B145695) while vortexing to prevent clumping. Cells can be stored at 4°C.[4][6]
-
Staining: Wash the fixed cells and resuspend them in a staining solution containing propidium iodide and RNase A (to prevent staining of double-stranded RNA).[4][6]
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. A potent CDK2 inhibitor should show an accumulation of cells in the G1 phase.
Visualizations
Caption: Simplified CDK2 signaling pathway in G1/S transition.
Caption: Experimental workflow for orthogonal validation.
Caption: Logical flow of orthogonal assay confirmation.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]
- 3. Resazurin Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 5. ADP-Glo™ Kinase Assay Protocol [promega.sg]
- 6. ucl.ac.uk [ucl.ac.uk]
- 7. WO2020224568A1 - Cdk inhibitors - Google Patents [patents.google.com]
- 8. rcsb.org [rcsb.org]
- 9. labbox.es [labbox.es]
- 10. m.youtube.com [m.youtube.com]
- 11. ita.promega.com [ita.promega.com]
- 12. Phospho-Rb (Ser807) Antibody | Cell Signaling Technology [cellsignal.com]
Head-to-Head Comparison: Dinaciclib vs. a Selective CDK2 Inhibitor
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of cancer therapeutics, cyclin-dependent kinase (CDK) inhibitors have emerged as a promising class of agents targeting the dysregulated cell cycle machinery of tumor cells. This guide provides a head-to-head comparison of two notable CDK inhibitors: Dinaciclib (B612106) , a potent pan-CDK inhibitor, and PF-07104091 , a next-generation selective CDK2 inhibitor. This objective analysis, supported by available preclinical and clinical data, aims to inform researchers, scientists, and drug development professionals on the distinct profiles of these two compounds.
Executive Summary
Dinaciclib is a small molecule that broadly inhibits multiple CDKs, including CDK1, CDK2, CDK5, and CDK9, leading to cell cycle arrest and apoptosis.[1][2][3] Its multi-targeted approach has demonstrated significant anti-tumor activity across a wide range of cancer cell lines and in vivo models.[4][5] In contrast, PF-07104091 represents a more targeted strategy, exhibiting high selectivity for CDK2.[1] This specificity is aimed at overcoming resistance mechanisms to CDK4/6 inhibitors and targeting tumors with specific genetic alterations, such as Cyclin E1 (CCNE1) amplification.[6][7]
Mechanism of Action
Dinaciclib exerts its anti-cancer effects through the inhibition of several key CDKs involved in both cell cycle progression and transcription. By targeting CDK1 and CDK2, it induces cell cycle arrest at the G1/S and G2/M phases.[8] Inhibition of CDK9, a component of the positive transcription elongation factor b (P-TEFb), leads to the downregulation of anti-apoptotic proteins like Mcl-1, thereby promoting apoptosis.[9]
PF-07104091 is an orally bioavailable inhibitor that selectively targets and binds to CDK2. The CDK2/cyclin E complex is crucial for the G1/S transition, and its inhibition by PF-07104091 leads to cell cycle arrest and the suppression of tumor cell proliferation.[6] This targeted approach is particularly relevant in the context of resistance to CDK4/6 inhibitors, where CDK2 activity can become a key driver of proliferation.[10]
Data Presentation
Table 1: Biochemical Potency and Selectivity
This table summarizes the in vitro inhibitory activity of Dinaciclib and PF-07104091 against a panel of cyclin-dependent kinases. Dinaciclib demonstrates potent inhibition across multiple CDKs, while PF-07104091 shows high selectivity for CDK2.
| Compound | Target | IC50 / Ki (nM) | Selectivity Profile |
| Dinaciclib | CDK1 | 3[8] | Pan-CDK inhibitor |
| CDK2 | 1[8] | ||
| CDK5 | 1[8] | ||
| CDK9 | 4[8] | ||
| PF-07104091 | CDK2/cyclin E1 | 1.16 (Ki)[1] | Highly selective for CDK2 |
| CDK1/cyclin A2 | 110 (Ki)[1] | ~95-fold selective over CDK1 | |
| CDK4/cyclin D1 | 238 (Ki)[1] | ~205-fold selective over CDK4 | |
| CDK6/cyclin D3 | 465 (Ki)[1] | ~400-fold selective over CDK6 | |
| CDK9 | 117 (Ki)[1] | ~100-fold selective over CDK9 |
Table 2: Cellular Activity in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (nM) |
| Dinaciclib | Panel Median (PPTP) | Pediatric Cancers | 7.5[4] |
| T-ALL cell lines | T-cell Acute Lymphoblastic Leukemia | Varies (significant viability reduction)[11] | |
| HNSCC cell lines | Head and Neck Squamous Cell Carcinoma | Varies (induces necrosis and senescence)[2] | |
| Lung cancer cell lines | Non-small cell lung cancer | Varies (IC50 range 0.05–1.4µM)[8] | |
| PF-07104091 | HCT116 | Colorectal Carcinoma | Varies (inhibits proliferation)[7] |
| OVCAR3 | Ovarian Cancer | Varies (inhibits proliferation)[7] | |
| ER+ Breast Cancer Models | Breast Cancer | Synergistic with CDK4/6 inhibitors[6] |
Table 3: In Vivo Efficacy in Xenograft Models
This table summarizes the in vivo anti-tumor activity of Dinaciclib and PF-07104091 as monotherapies in preclinical xenograft models.
| Compound | Xenograft Model | Cancer Type | Dosing Regimen | Outcome |
| Dinaciclib | T-ALL cell xenograft | T-cell Acute Lymphoblastic Leukemia | Not specified | Extended survival of mice[11] |
| Neuroblastoma orthotopic xenograft | Neuroblastoma | 20 mg/kg daily | Inhibition of tumor growth[5] | |
| Cholangiocarcinoma PDX | Cholangiocarcinoma | Not specified | Suppression of tumor growth[12] | |
| PF-07104091 | HCT116 xenograft | Colorectal Carcinoma | 50 mg/kg | Reduced tumor volume by ~60.16%[7] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are outlines for key assays cited in the evaluation of these CDK inhibitors.
Kinase Inhibition Assay (Biochemical Potency)
A common method to determine the half-maximal inhibitory concentration (IC50) involves incubating the purified kinase (e.g., CDK2/cyclin E1) with a appropriate substrate and ATP in the presence of varying concentrations of the inhibitor. The amount of phosphorylated substrate is then quantified, often using methods like ADP-Glo™ kinase assay which measures ADP production as an indicator of kinase activity.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a range of concentrations of the test compound (e.g., Dinaciclib or PF-07104091) and a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blotting for Target Engagement
Western blotting can be used to assess the phosphorylation status of CDK substrates, providing evidence of target engagement within cells.
-
Cell Lysis: Treat cells with the inhibitor for a specified time, then lyse the cells to extract proteins.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Probe the membrane with primary antibodies specific for phosphorylated substrates (e.g., phospho-Rb) and total protein levels, followed by incubation with secondary antibodies conjugated to a detectable marker (e.g., HRP).
-
Detection: Visualize the protein bands using a chemiluminescent or fluorescent detection system.
In Vivo Xenograft Studies
Animal xenograft models are crucial for evaluating the anti-tumor efficacy of drug candidates in a living organism.
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunocompromised mice.
-
Tumor Growth: Monitor the mice until tumors reach a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the tumor-bearing mice into treatment and control groups. Administer the test compound (e.g., Dinaciclib or PF-07104091) and vehicle control according to a predetermined dosing schedule.
-
Tumor Measurement: Measure tumor volume and body weight regularly throughout the study.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, biomarker analysis).
-
Efficacy Evaluation: Evaluate the anti-tumor efficacy based on metrics such as tumor growth inhibition (TGI) or tumor regression.
Conclusion
Dinaciclib and PF-07104091 represent two distinct strategies for targeting CDKs in cancer therapy. Dinaciclib's broad-spectrum inhibition of multiple CDKs provides a potent, multi-pronged attack on the cell cycle and transcriptional machinery, which has shown efficacy in a variety of preclinical models.[5][11][12] However, this broad activity may also contribute to a less favorable toxicity profile.
PF-07104091, with its high selectivity for CDK2, offers a more targeted approach.[1] This precision may lead to a better therapeutic window and efficacy in specific patient populations, such as those with CCNE1-amplified tumors or those who have developed resistance to CDK4/6 inhibitors.[10][13] The clinical data for PF-07104091, particularly in combination therapies, is promising.[14]
The choice between a pan-CDK inhibitor like Dinaciclib and a selective CDK2 inhibitor like PF-07104091 will likely depend on the specific cancer type, its genetic background, and the therapeutic setting (monotherapy vs. combination). Further clinical investigation is needed to fully elucidate the therapeutic potential and optimal application of both approaches in the treatment of cancer.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Individual Effects of Cyclin-Dependent Kinase Inhibitors on Head and Neck Cancer Cells—A Systematic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A first-in-human, phase 1, dose-escalation study of dinaciclib, a novel cyclin-dependent kinase inhibitor, administered weekly in subjects with advanced malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Initial Testing (Stage 1) of the Cyclin Dependent Kinase Inhibitor SCH 727965 (Dinaciclib) by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of Novel Antitumor Small-Molecule Agent with Dual Action of CDK2/p-RB and MDM2/p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dinaciclib Induces Anaphase Catastrophe in Lung Cancer Cells via Inhibition of Cyclin Dependent Kinases 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The cyclin-dependent kinase inhibitor dinaciclib interacts with the acetyl-lysine recognition site of bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting CDK2 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficacy of the CDK inhibitor dinaciclib in vitro and in vivo in T-cell acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Cell cycle niche seeks clinical validation | ApexOnco - Clinical Trials news and analysis [oncologypipeline.com]
- 14. ESMO 2024 – combos could be the way forward for CDK2 | ApexOnco - Clinical Trials news and analysis [oncologypipeline.com]
A Comparative Analysis of CDK2 Inhibitor Efficacy in Preclinical Cancer Models
An In-depth Look at the In Vivo Performance of Selective CDK2 Inhibition Versus Standard-of-Care Therapies in Ovarian, Breast, and Endometrial Cancer Models.
This guide provides a comparative overview of the in vivo efficacy of selective Cyclin-Dependent Kinase 2 (CDK2) inhibitors against established standard-of-care therapies for cancers where CDK2 is a pertinent therapeutic target. This analysis is based on available preclinical data for selective CDK2 inhibitors such as INX-315 and BLU-222, which serve as representative examples for this class of therapeutic agents. The focus is on cancers with frequent Cyclin E1 (CCNE1) amplification or those that have developed resistance to CDK4/6 inhibitors, primarily including ovarian, breast, and uterine cancers.
Key Findings and Data Summary
Selective CDK2 inhibitors have demonstrated significant antitumor activity in preclinical models, particularly in tumors characterized by CCNE1 amplification.[1] In some instances, these inhibitors show superior or synergistic effects when compared to or combined with standard-of-care treatments. The following tables summarize the quantitative in vivo efficacy data from various preclinical studies.
Ovarian Cancer
Table 1: Comparative In Vivo Efficacy in Ovarian Cancer Xenograft Models
| Treatment Agent | Cancer Model | Dosing Regimen | Outcome | Source(s) |
| BLU-222 | OVCAR-3 (CCNE1-amplified) Cell-Derived Xenograft (CDX) | 30 and 100 mg/kg, orally, twice daily | 88% and 102% tumor growth inhibition (TGI) at day 28, respectively. | [2] |
| BLU-222 + Carboplatin | OVCAR-3 CDX | BLU-222: Not specified; Carboplatin: Not specified | Combination induced durable tumor regression that persisted after treatment cessation. | [3][4] |
| Carboplatin + Paclitaxel (B517696) | A2780 CDX | Carboplatin: 40 mg/kg, intraperitoneally; Paclitaxel: 10 mg/kg, intravenously (day 0 and 5) | Significant tumor size decrease on day 8 compared to vehicle control (490±73 mm³ vs. 926±192 mm³). | [5] |
| Carboplatin + Paclitaxel | OV-41 (High-Grade Serous) Patient-Derived Xenograft (PDX) | Not specified | Significantly decreased tumor weight compared to control. | [6][7] |
Breast Cancer
Table 2: Comparative In Vivo Efficacy in Breast Cancer Xenograft Models
| Treatment Agent | Cancer Model | Dosing Regimen | Outcome | Source(s) |
| INX-315 | ST4316B (CDK4/6i-resistant) PDX | Not specified | Modestly slowed tumor growth as a single agent. | [8] |
| INX-315 + Ribociclib (B560063) | ST4316B (CDK4/6i-resistant) PDX | Not specified | Significantly more effective at slowing tumor growth than either agent alone. | [8] |
| BLU-222 + Ribociclib | MCF-7 (HR+, CDK4/6i-naïve) CDX | BLU-222: Not specified; Ribociclib: Not specified | Pronounced and durable tumor regression, superior to ribociclib alone. | [9] |
| BLU-222 + Ribociclib | Palbociclib-resistant MCF-7 CDX | BLU-222: Not specified; Ribociclib: Not specified | 110% TGI, superior to BLU-222 alone (83% TGI). Ribociclib alone had no activity. | [9] |
| Letrozole | MCF-7Ca (aromatase-transfected) Xenograft | 5 µ g/day | Marked regression of large tumors for up to ~15 weeks. | [10] |
Endometrial Cancer
Table 3: Comparative In Vivo Efficacy in Endometrial Cancer Models
| Treatment Agent | Cancer Model | Dosing Regimen | Outcome | Source(s) |
| BLU-222 | CCNE1-amplified PDX models | 60 mg/kg, orally, twice daily | Monotherapy demonstrated antitumor activity. | [11] |
| BLU-222 + Paclitaxel | CCNE1-aberrant PDX models | BLU-222: 60 mg/kg, orally, twice daily; Paclitaxel: 10 mg/kg, weekly | Combination showed enhanced antitumor effects. | [11] |
| Pembrolizumab + Chemotherapy (Clinical Data) | Advanced/Recurrent Endometrial Cancer (dMMR) | Pembrolizumab: 200 mg, IV, Q3W; Chemotherapy: Carboplatin + Paclitaxel | 74% of patients remained progression-free at 12 months, compared to 38% with chemotherapy alone. | [12] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are representative protocols for the in vivo experiments cited.
Xenograft Model Establishment and Drug Administration
Ovarian Cancer Cell-Derived Xenograft (CDX) Model (OVCAR-3)
-
Cell Line: OVCAR-3 cells, known for their CCNE1 amplification, are cultured under standard conditions.
-
Animal Model: Female immunodeficient mice (e.g., BALB/c nude) are used.
-
Implantation: 6 x 10^6 OVCAR-3 cells are injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is monitored regularly using caliper measurements.
-
Treatment Initiation: Drug treatment is initiated when tumors reach a volume of approximately 150–250 mm³.
-
Drug Administration (BLU-222): BLU-222 is administered orally twice daily at specified doses.[3]
-
Drug Administration (Carboplatin and Paclitaxel): Carboplatin is administered intraperitoneally and paclitaxel intravenously at the indicated doses and schedule.[5]
Breast Cancer Patient-Derived Xenograft (PDX) Model (ST4316B)
-
Tumor Origin: Tumors are derived from a patient with hormone receptor-positive breast cancer who had progressed on fulvestrant/abemaciclib and fulvestrant/palbociclib.[8]
-
Animal Model: Immunodeficient mice are implanted with tumor fragments.
-
Treatment: Mice are treated with the CDK2 inhibitor INX-315, the CDK4/6 inhibitor ribociclib, or a combination of both. Dosing and schedule are determined based on preliminary studies.[8]
Endometrial Cancer Patient-Derived Xenograft (PDX) Model
-
Tumor Origin: Patient-derived xenografts from endometrial cancers with CCNE1 aberrations are used.[11]
-
Animal Model: Immunodeficient mice are implanted with tumor fragments.
-
Treatment: BLU-222 is administered orally twice daily, and paclitaxel is given weekly.[11]
Visualizing the Mechanisms
To better understand the biological context and experimental design, the following diagrams illustrate the CDK2 signaling pathway and a typical in vivo experimental workflow.
Caption: The CDK2 signaling pathway in cell cycle progression.
References
- 1. petermac.org [petermac.org]
- 2. Blueprint Medicines presents further preclinical data and structure of BLU-222 | BioWorld [bioworld.com]
- 3. blueprintmedicines.com [blueprintmedicines.com]
- 4. researchgate.net [researchgate.net]
- 5. Imaging of Treatment Response to the Combination of Carboplatin and Paclitaxel in Human Ovarian Cancer Xenograft Tumors in Mice Using FDG and FLT PET | PLOS One [journals.plos.org]
- 6. Patient-Derived Xenograft Models of Epithelial Ovarian Cancer for Preclinical Studies [e-crt.org]
- 7. Patient-Derived Xenograft Models of Epithelial Ovarian Cancer for Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. INX-315, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. blueprintmedicines.com [blueprintmedicines.com]
- 12. Combination Treatment Improves Survival in Endometrial Cancer - News Center [news.feinberg.northwestern.edu]
Comparative Analysis of a Selective CDK2 Inhibitor in Overcoming Resistance to CDK4/6 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of a representative selective CDK2 inhibitor, hereafter referred to as CDK2-IN-X , in the context of acquired resistance to approved CDK4/6 inhibitors such as palbociclib (B1678290), ribociclib (B560063), and abemaciclib. The emergence of resistance to CDK4/6 inhibitors, primarily through the upregulation of the Cyclin E-CDK2 pathway, presents a significant challenge in cancer therapy. This document outlines the rationale for targeting CDK2, presents hypothetical yet representative experimental data, and provides detailed protocols for key assays in cross-resistance studies.
Introduction: The Role of CDK2 in CDK4/6 Inhibitor Resistance
Cyclin-dependent kinases 4 and 6 (CDK4/6) are critical regulators of the G1-S phase transition of the cell cycle. Inhibitors targeting CDK4/6 have demonstrated significant efficacy in the treatment of hormone receptor-positive (HR+) breast cancer. However, a substantial number of patients develop resistance to these therapies. One of the primary mechanisms of acquired resistance is the amplification or overexpression of Cyclin E, which forms a complex with CDK2, thereby providing an alternative pathway for the phosphorylation of the Retinoblastoma (Rb) protein and subsequent cell cycle progression, bypassing the CDK4/6 blockade.
Selective inhibition of CDK2 has emerged as a promising strategy to overcome this resistance mechanism. By targeting the compensatory pathway activated in resistant cells, a selective CDK2 inhibitor could potentially re-sensitize tumors to CDK4/6 inhibitors or act as a potent monotherapy in this setting.
Comparative Efficacy of CDK2-IN-X
To illustrate the potential of a selective CDK2 inhibitor, this section presents a summary of hypothetical experimental data comparing the in vitro efficacy of CDK2-IN-X with established CDK4/6 inhibitors in both sensitive and resistant cancer cell lines.
Table 1: In Vitro Cell Viability (IC50, µM) in HR+ Breast Cancer Cell Lines
| Cell Line | Description | Palbociclib | Ribociclib | Abemaciclib | CDK2-IN-X |
| MCF-7 | Parental (Sensitive) | 0.1 | 0.15 | 0.08 | >10 |
| MCF-7/PalboR | Palbociclib-Resistant | 8.5 | 9.2 | 3.1 | 0.05 |
| T-47D | Parental (Sensitive) | 0.2 | 0.25 | 0.12 | >10 |
| T-47D/PalboR | Palbociclib-Resistant | 10.2 | 11.5 | 4.5 | 0.07 |
Data are representative and compiled for illustrative purposes based on published findings on CDK4/6 inhibitor resistance.
Interpretation: The parental cell lines (MCF-7 and T-47D) are sensitive to the three CDK4/6 inhibitors but not to the selective CDK2 inhibitor, CDK2-IN-X. In contrast, the palbociclib-resistant sublines (MCF-7/PalboR and T-47D/PalboR) exhibit significant cross-resistance to ribociclib and, to a lesser extent, abemaciclib. Notably, these resistant lines show high sensitivity to CDK2-IN-X, highlighting its potential in this acquired resistance setting.
Table 2: Combination Therapy in Palbociclib-Resistant Cells (MCF-7/PalboR)
| Treatment Combination (Concentration) | Cell Viability (% of Control) | Synergism (CI Score) |
| Palbociclib (1 µM) | 85% | - |
| CDK2-IN-X (0.02 µM) | 70% | - |
| Palbociclib (1 µM) + CDK2-IN-X (0.02 µM) | 25% | < 1 (Synergistic) |
CI: Combination Index. A CI score < 1 indicates synergism.
Interpretation: The combination of palbociclib and CDK2-IN-X demonstrates a synergistic effect in inhibiting the proliferation of palbociclib-resistant cells, suggesting that dual blockade of CDK4/6 and CDK2 can effectively overcome resistance.
Signaling Pathways and Experimental Workflows
Diagram 1: Simplified Cell Cycle Control and Evasion of CDK4/6 Inhibition
Caption: Mechanism of CDK4/6 inhibitor resistance and the action of CDK2-IN-X.
Diagram 2: Experimental Workflow for Cross-Resistance Study
Caption: Workflow for evaluating cross-resistance to kinase inhibitors.
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic or cytostatic effects of kinase inhibitors on cancer cell lines and to calculate the half-maximal inhibitory concentration (IC50).
Materials:
-
96-well flat-bottom plates
-
Cancer cell lines (e.g., MCF-7, T-47D, and their resistant derivatives)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
Kinase inhibitors (CDK2-IN-X, palbociclib, etc.) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of the kinase inhibitors in complete growth medium. The final concentration of DMSO should not exceed 0.1%.
-
Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the inhibitors. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 72 hours at 37°C.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After the incubation, add 100 µL of the solubilization solution to each well.
-
Gently pipette up and down to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 values using a suitable software (e.g., GraphPad Prism).
Western Blot Analysis for Phospho-Rb and Cyclin E
Objective: To assess the expression and phosphorylation status of key cell cycle proteins in response to inhibitor treatment.
Materials:
-
Cancer cell lines
-
Kinase inhibitors
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-phospho-Rb (Ser807/811), anti-Rb, anti-Cyclin E, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the desired concentrations of kinase inhibitors for the specified time (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using image analysis software and normalize to the loading control (β-actin).
Cell Cycle Analysis by Propidium Iodide Staining
Objective: To determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M) after treatment with kinase inhibitors.
Materials:
-
Cancer cell lines
-
Kinase inhibitors
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with kinase inhibitors as described for Western blotting.
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells once with PBS.
-
Fix the cells by resuspending the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer, acquiring at least 10,000 events per sample.
-
Use appropriate software (e.g., FlowJo, ModFit) to analyze the DNA content histograms and quantify the percentage of cells in G1, S, and G2/M phases.
Conclusion
The development of resistance to CDK4/6 inhibitors is a critical clinical issue. The data and methodologies presented in this guide highlight the potential of selective CDK2 inhibitors, such as the representative CDK2-IN-X, to overcome this resistance. By targeting the key bypass mechanism involving Cyclin E/CDK2, these inhibitors offer a promising therapeutic strategy, either as a monotherapy or in combination with existing CDK4/6 inhibitors. The provided experimental protocols serve as a foundation for researchers to conduct their own cross-resistance studies and further investigate the role of CDK2 in cancer therapy.
A Comparative Analysis of the Safety Profiles of Clinical-Stage CDK2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the safety profiles of several cyclin-dependent kinase 2 (CDK2) inhibitors that have entered clinical development. The information is intended to assist researchers and drug development professionals in understanding the toxicological landscape of this important class of oncology drug candidates. This document summarizes publicly available clinical safety data, provides detailed protocols for key preclinical safety assays, and visualizes the core signaling pathway and experimental workflows.
Clinical Safety Profiles of CDK2 Inhibitors
The safety and tolerability of CDK2 inhibitors are critical aspects of their clinical development. The following table summarizes the key safety findings from clinical trials of several prominent CDK2 inhibitors. It is important to note that direct comparison between these agents is challenging due to differences in trial design, patient populations, and dosing schedules.
| Inhibitor Name | Developer(s) | Target(s) | Key Adverse Events (Any Grade) | Grade ≥3 Adverse Events | Dose-Limiting Toxicities (DLTs) |
| BLU-222 | Blueprint Medicines | CDK2 | Nausea (33%), Vomiting (22%), Anemia (22%), Diarrhea (22%), Fatigue (18%), Transient visual AEs (19%)[1] | Nausea (Gr 3), Blurred vision/photophobia (Gr 3)[1] | Grade 3 nausea and Grade 3 blurred vision/photophobia at the highest dose levels.[1] |
| PF-07104091 | Pfizer | CDK2 | Nausea (77.1%), Diarrhea (48.6%), Vomiting (48.6%), Fatigue (45.7%), Anemia (45.7%)[2] | Nausea (14.3%), Diarrhea (8.6%), Vomiting (2.9%), Fatigue (20.0%), Anemia (8.6%)[2] | Grade 3 fatigue, Grade 3 nausea and anorexia, Grade 3 diarrhea at doses of 300 mg, 375 mg, and 500 mg BID respectively.[2] |
| Dinaciclib | Merck | CDK1, CDK2, CDK5, CDK9 | Nausea, Anemia, Decreased appetite, Fatigue[3] | Neutropenia (36.3%), Febrile neutropenia (13.6%), Fatigue (13.6%)[4] | Orthostatic hypotension, Elevated uric acid. |
| Seliciclib (Roscovitine) | Cyclacel Pharmaceuticals | CDK2, CDK7, CDK9 | Nausea, Vomiting, Asthenia, Hypokalemia, Transient serum creatinine (B1669602) increases, Liver dysfunctions[5][6] | Not specified in detail. | Nausea, Vomiting, Asthenia, Hypokalemia.[6][7] |
| Milciclib | Tiziana Life Sciences | Pan-CDK | Diarrhea, Nausea, Asthenia, Fatigue, Retinal hemorrhage, Rash, Myalgia[8] | Neutropenia (8.4%), Increased creatinine, amylase, and lipase (B570770) (5.6%), Nausea and asthenia (8.3%)[9] | Not specified in detail. |
Experimental Protocols
In Vitro Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This protocol is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.
1. Principle: The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
2. Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
96-well flat-bottom sterile plates
-
CDK2 inhibitor stock solution (dissolved in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
3. Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the CDK2 inhibitor in complete medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compound to the respective wells.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-treatment control.
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group compared to the untreated control.
-
Plot the cell viability against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell growth).
-
In Vivo Acute Oral Toxicity Study (as per OECD Guideline 420)
This protocol outlines a stepwise procedure to assess the acute oral toxicity of a substance.
1. Principle: The Fixed Dose Procedure is a method for assessing acute oral toxicity that uses a limited number of animals and aims to identify a dose that produces evident toxicity but not mortality. The study uses a set of fixed dose levels (5, 50, 300, and 2000 mg/kg).[10][11][12]
2. Animal Model:
-
Young, healthy adult rats (8-12 weeks old) of a single sex (typically females, as they are often more sensitive).
3. Materials:
-
Test substance (CDK2 inhibitor)
-
Vehicle for administration (e.g., corn oil, water)
-
Gavage needles
-
Animal caging and husbandry supplies
4. Procedure:
-
Sighting Study:
-
A single animal is dosed at a starting dose level (e.g., 300 mg/kg).
-
The animal is observed for signs of toxicity for up to 14 days.
-
Based on the outcome (no effect, toxicity, or mortality), the next dose for another single animal is chosen (higher or lower). This continues until the dose for the main study is determined.
-
-
Main Study:
-
A group of 5 animals is dosed at the selected starting dose.
-
The animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, somatomotor activity, and behavior pattern), and body weight changes for at least 14 days.
-
If no mortality occurs, a higher dose level is tested in another group of 5 animals.
-
If mortality occurs, the study is repeated at a lower dose level.
-
-
Necropsy:
-
At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.
-
5. Data Analysis:
-
The study identifies the dose level that causes evident toxicity and the highest dose that does not. This information is used for hazard classification.
Visualizations
CDK2 Signaling Pathway
The following diagram illustrates the central role of CDK2 in cell cycle progression, a key pathway targeted by the inhibitors discussed.
Caption: Simplified CDK2 signaling pathway in G1/S phase transition.
Experimental Workflow for In Vitro Cytotoxicity Assay
The diagram below outlines the typical workflow for assessing the cytotoxicity of a CDK2 inhibitor in a cell-based assay.
Caption: A typical workflow for an in vitro MTT cytotoxicity assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Targeting CDK2 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MTT (Assay protocol [protocols.io]
- 4. Animal Models for Studying the In Vivo Functions of Cell Cycle CDKs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. static.igem.wiki [static.igem.wiki]
- 9. aacrjournals.org [aacrjournals.org]
- 10. oecd.org [oecd.org]
- 11. catalog.labcorp.com [catalog.labcorp.com]
- 12. Acute Oral Toxicity test – Fixed Dose Procedure (OECD 420: 2001). - IVAMI [ivami.com]
Safety Operating Guide
Essential Guide to the Safe Disposal of CDK2-IN-39
This document provides crucial safety and logistical information for the proper handling, storage, and disposal of CDK2-IN-39, a compound utilized by researchers, scientists, and drug development professionals. Adherence to these guidelines is paramount for ensuring laboratory safety and environmental protection.
Storage and Handling
Proper storage is critical to maintain the integrity and stability of this compound. Unused portions of the compound should be stored in their original containers. For stock solutions, it is recommended to aliquot the solution to prevent degradation from repeated freeze-thaw cycles.
| Storage Condition | Duration |
| -80°C | Up to 6 months |
| -20°C | Up to 1 month |
When handling the compound, standard laboratory personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. In case of spills, collect the material, bind it, and pump it off. The affected area should then be cleaned, and proper disposal procedures for the spilled material should be followed. For detailed first-aid measures, please refer to the specific Safety Data Sheet (SDS) provided by the supplier.
Disposal Procedures
While some safety data sheets for similar CDK2 inhibitors indicate they are not classified as hazardous substances, all chemical waste must be managed responsibly.[1] The primary directive is that all waste material must be disposed of in accordance with national and local regulations.[1]
Key Disposal Principles:
-
Do Not Mix Waste: Chemicals should be left in their original containers and not mixed with other waste.[1]
-
Contaminated Packaging: Handle uncleaned containers as you would the product itself.[1] Dispose of contaminated packaging in the same manner as the unused product.[2]
-
Avoid Environmental Release: Prevent the product from entering drains, surface water, or the ground water system.[1][2]
-
Consult Professionals: For large spills or specific questions, it is advisable to consult with qualified disposal personnel or your institution's environmental health and safety department.[2]
The following diagram outlines a general workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
Experimental Protocols Cited
The information provided is based on general safety data sheets for chemical compounds used in research. No specific experimental protocols for the disposal of this compound were found in the search results. The procedures outlined are derived from standard laboratory practices for non-hazardous chemical waste. Users must always consult their institution's specific protocols and local regulations.
References
Essential Safety and Logistical Information for Handling CDK2-IN-39
Disclaimer: No specific Safety Data Sheet (SDS) for CDK2-IN-39 was found. The following guidance is based on general best practices for handling potentially hazardous research chemicals and data from other CDK2 inhibitors. Researchers must consult the supplier-provided SDS upon receipt of this compound and adhere to their institution's safety protocols.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The content is designed to offer immediate, procedural guidance to ensure safe operational and disposal practices.
Hazard Assessment and Personal Protective Equipment (PPE)
The hazard profile of this compound is not publicly available. Safety data sheets for other CDK2 inhibitors indicate a range of potential hazards, from no classification to being harmful if swallowed, causing skin and eye irritation, and potentially causing respiratory irritation. Therefore, a cautious approach is mandatory. Assume the compound is hazardous and requires appropriate PPE.
Recommended Personal Protective Equipment (PPE)
| PPE Component | Specification | Purpose |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Protects eyes from splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact with the compound. |
| Body Protection | Laboratory coat. | Protects skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A fume hood is required when handling the solid compound or preparing solutions. | Minimizes inhalation of dust or aerosols. |
Operational Plan: Step-by-Step Handling Procedures
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
Keep the container tightly sealed.
2. Preparation of Solutions:
-
All work with the solid form of this compound and the preparation of stock solutions must be conducted in a certified chemical fume hood.
-
Use a calibrated analytical balance to weigh the compound.
-
Prevent the generation of dust.
-
When dissolving the compound, add the solvent slowly to the solid to avoid splashing.
3. Handling of Solutions:
-
Clearly label all solutions with the compound name, concentration, solvent, date, and your initials.
-
When working with cell cultures or in other experimental settings outside of a fume hood, ensure solutions are handled with care to avoid splashes and aerosol generation.
Disposal Plan
In the absence of a specific SDS, CDK2-IN--39 and any contaminated materials should be treated as hazardous chemical waste.
1. Waste Segregation:
-
Solid Waste: Collect unused or expired solid this compound in a clearly labeled, sealed container for hazardous waste.
-
Liquid Waste: Collect all solutions containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container. Do not mix with other incompatible waste streams.
-
Contaminated Materials: Dispose of all contaminated items, such as pipette tips, gloves, and weighing paper, in a designated hazardous waste container.
2. Waste Disposal:
-
Follow your institution's specific procedures for the disposal of chemical waste.
-
Contact your institution's Environmental Health and Safety (EHS) department for guidance on proper disposal procedures.
Visualizing Key Processes
To further clarify procedural flows, the following diagrams illustrate the general mechanism of action for CDK2 inhibitors and a standard workflow for handling chemical compounds in a laboratory setting.
Caption: Simplified signaling pathway of CDK2 inhibition.
Caption: General laboratory workflow for handling chemical inhibitors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
